Ethanone, 2-(benzoyloxy)-1-phenyl-
Description
Structure
3D Structure
Properties
IUPAC Name |
phenacyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-14(12-7-3-1-4-8-12)11-18-15(17)13-9-5-2-6-10-13/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZANNORUSYHFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187500 | |
| Record name | Ethanone, 2-(benzoyloxy)-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33868-50-7 | |
| Record name | Phenacylbenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033868507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetophenone, benzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130887 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetophenone, benzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16296 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 2-(benzoyloxy)-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENACYLBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZT978WPA0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Ethanone, 2-(benzoyloxy)-1-phenyl-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of Ethanone, 2-(benzoyloxy)-1-phenyl-, a significant chemical intermediate. The primary synthetic route detailed herein is the benzoylation of 2-hydroxy-1-phenylethanone, a robust and well-established method. This document offers detailed experimental protocols, quantitative data, and visual representations of the synthesis pathway and experimental workflow to aid in laboratory applications.
Core Synthesis Pathway: Benzoylation of 2-Hydroxy-1-phenylethanone
The most direct and widely employed method for the synthesis of Ethanone, 2-(benzoyloxy)-1-phenyl-, also known as phenacyl benzoate, is the esterification of 2-hydroxy-1-phenylethanone (phenacyl alcohol). This reaction is typically achieved through the Schotten-Baumann reaction, which involves the use of benzoyl chloride in the presence of a base, such as pyridine or aqueous sodium hydroxide, to facilitate the formation of the ester linkage.[1][2][3][4][5]
The reaction proceeds via a nucleophilic attack of the hydroxyl group of 2-hydroxy-1-phenylethanone on the carbonyl carbon of benzoyl chloride. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1] Pyridine can also act as a nucleophilic catalyst, forming a highly reactive benzoylpyridinium intermediate.[4]
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of Ethanone, 2-(benzoyloxy)-1-phenyl- via the benzoylation of 2-hydroxy-1-phenylethanone, adapted from established procedures for analogous compounds.[6][7]
Materials:
-
2-Hydroxy-1-phenylethanone
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
3% Hydrochloric acid (HCl)
-
Methanol
-
Crushed ice
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Calcium chloride drying tube
-
Beaker
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-hydroxy-1-phenylethanone (1.0 eq) in anhydrous pyridine (approximately 2-3 mL per gram of substrate).
-
To this solution, slowly add benzoyl chloride (1.1 - 1.5 eq) dropwise with continuous stirring. An exothermic reaction will occur.
-
After the addition is complete, fit the flask with a calcium chloride drying tube and allow the reaction to proceed at room temperature for 20-30 minutes, or until the initial exotherm subsides.
-
Pour the reaction mixture into a beaker containing a vigorously stirred mixture of 3% hydrochloric acid and crushed ice.
-
A white precipitate of Ethanone, 2-(benzoyloxy)-1-phenyl- will form. Continue stirring until all the ice has melted.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold methanol, followed by a thorough wash with cold deionized water to remove any remaining impurities.
-
Dry the product under vacuum to obtain the crude Ethanone, 2-(benzoyloxy)-1-phenyl-.
-
For further purification, the crude product can be recrystallized from a suitable solvent such as methanol or ethanol.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of a benzoylated acetophenone derivative, which can be used as a reference for the synthesis of Ethanone, 2-(benzoyloxy)-1-phenyl-.[6][7]
| Parameter | Value | Notes |
| Reactants | ||
| 2-Hydroxyacetophenone | 2.72 g (20.0 mmol) | Starting material for an analogous reaction. |
| Benzoyl Chloride | 4.22 g (30.0 mmol) | Used in slight excess to ensure complete reaction. |
| Pyridine | 5 mL | Acts as a base and solvent. |
| Reaction Conditions | ||
| Temperature | Room Temperature (exothermic) | The reaction generates its own heat. |
| Reaction Time | 20 minutes | Time for the initial reaction to complete. |
| Work-up and Isolation | ||
| 3% HCl | ~120 mL | Used to precipitate the product and neutralize excess pyridine. |
| Crushed Ice | ~40 g | To control the temperature during quenching. |
| Yield | ||
| Crude Product Yield | ~80-90% | Expected yield before recrystallization. |
| Recrystallized Product Yield | ~70-85% | Yield of the purified product. |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for the synthesis and purification of Ethanone, 2-(benzoyloxy)-1-phenyl-.
Alternative Synthesis Approaches
While the Schotten-Baumann reaction is a primary method, other approaches for the synthesis of Ethanone, 2-(benzoyloxy)-1-phenyl- and related α-benzoyloxy ketones exist. These include:
-
Direct Oxidative α-Benzoyloxylation of Ketones: This method involves the direct functionalization of the α-position of a ketone. For instance, acetophenone can undergo α-benzoyloxylation using reagents like tert-butyl hydroperoxide (TBHP) and a suitable benzoyl source.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the benzoylation reaction, often leading to higher yields in shorter reaction times under solvent-free conditions.[8]
These alternative methods may offer advantages in terms of reaction efficiency and environmental impact and should be considered in the context of specific research and development goals.
References
- 1. byjus.com [byjus.com]
- 2. quora.com [quora.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Mentis [mentis.uta.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physical and Chemical Properties of Ethanone, 2-(benzoyloxy)-1-phenyl-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of Ethanone, 2-(benzoyloxy)-1-phenyl-, a substituted ethanone and phenacyl ester of significant interest in chemical research. This document collates available data on its structural characteristics, physicochemical parameters, spectral properties, and synthetic methodologies. While direct biological activity data for this specific compound is limited, this guide explores the known biological activities of structurally related acetophenone and phenoxyaryl derivatives to suggest potential avenues for future research and drug development. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols for key synthetic methods are provided. Visual diagrams generated using Graphviz are included to illustrate a representative synthetic workflow and a hypothetical signaling pathway, providing a deeper understanding of its chemical and potential biological context.
Introduction
Ethanone, 2-(benzoyloxy)-1-phenyl-, also known as 2-benzoyloxy-1-phenylethanone, belongs to the class of substituted ethanones and phenacyl esters.[1] Its molecular structure, featuring a phenyl group and a benzoyloxy group attached to an ethanone backbone, imparts a unique combination of chemical reactivity and physical properties. This compound serves as a valuable research chemical and has been cataloged by the National Cancer Institute (NCI) for further investigation.[1] This guide aims to provide a detailed technical resource for professionals in research and drug development by consolidating the available scientific data on this compound.
Physicochemical Properties
A summary of the key physicochemical properties of Ethanone, 2-(benzoyloxy)-1-phenyl- is presented in Table 1. It is important to note that while some data is experimentally derived, other values are predicted or based on structurally similar compounds due to a lack of comprehensive experimental data for this specific molecule.
Table 1: Physicochemical Properties of Ethanone, 2-(benzoyloxy)-1-phenyl-
| Property | Value | Source |
| IUPAC Name | 2-(benzoyloxy)-1-phenylethanone | N/A |
| Synonyms | 2-benzoyloxy-1-phenylethanone, benzoyl(phenyl)methyl benzoate | N/A |
| CAS Number | 33868-50-7 | [1] |
| Molecular Formula | C₁₅H₁₂O₃ | [1] |
| Molecular Weight | 240.25 g/mol | [1] |
| Melting Point | 52-53 °C (for isomer m-(benzoyloxy)acetophenone) | [2] |
| Boiling Point | 115-180 °C at 4 Torr (for isomer m-(benzoyloxy)acetophenone) | [2] |
| Density | 1.175±0.06 g/cm³ (Predicted for isomer m-(benzoyloxy)acetophenone) | [2] |
| Solubility | Data not available. Expected to be soluble in organic solvents. | N/A |
Spectral Data
Spectroscopic analysis is crucial for the structural elucidation and characterization of Ethanone, 2-(benzoyloxy)-1-phenyl-. The following tables summarize the available spectral data.
Table 2: ¹H NMR Spectral Data of Ethanone, 2-(benzoyloxy)-1-phenyl-
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.14 | d | 2H | Aromatic-H (ortho-protons of benzoyl group) |
| 7.95 | d | 2H | Aromatic-H |
| 7.63 | t | 1H | Aromatic-H |
| 7.45 | t | 2H | Aromatic-H |
| 5.45 | s | 2H | Methylene (-CH₂-) |
Source: BenchChem. Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.
Table 3: ¹³C NMR Spectral Data of Ethanone, 2-(benzoyloxy)-1-phenyl-
| Chemical Shift (δ, ppm) | Assignment |
| ~191-193 | Ketone Carbonyl (C=O) |
| ~166 | Ester Carbonyl (C=O) |
| 128-134 | Aromatic Carbons |
| ~70 | Methylene Carbon (-CH₂-) |
Source: BenchChem. Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.[1]
Table 4: IR Spectral Data of Ethanone, 2-(benzoyloxy)-1-phenyl-
| Wavenumber (cm⁻¹) | Assignment |
| ~1720 | Ester Carbonyl (C=O) stretch |
| ~1690 | Ketone Carbonyl (C=O) stretch |
| ~1600, ~1450 | Aromatic C=C stretch |
| ~1270, ~1120 | C-O stretch |
Source: Inferred from typical values for similar functional groups.
Synthesis and Experimental Protocols
The synthesis of Ethanone, 2-(benzoyloxy)-1-phenyl- can be achieved through various methods. A classical approach involves the reaction of an α-haloacetophenone with a benzoate salt. A more modern approach utilizes continuous flow chemistry.
Classical Synthesis via Nucleophilic Substitution
A general and established method for the synthesis of phenacyl esters involves the reaction of an α-bromoacetophenone with the sodium or potassium salt of a carboxylic acid.
Experimental Protocol:
-
Preparation of Sodium Benzoate: Dissolve benzoic acid in an equimolar amount of aqueous sodium hydroxide solution. The solvent is then evaporated to obtain solid sodium benzoate, which is subsequently dried.
-
Reaction: Dissolve 2-bromo-1-phenylethanone (α-bromoacetophenone) and a slight excess of anhydrous sodium benzoate in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: A representative workflow for the classical synthesis of Ethanone, 2-(benzoyloxy)-1-phenyl-.
Continuous Flow Synthesis
Microreactor technology has been successfully employed for the synthesis of Ethanone, 2-(benzoyloxy)-1-phenyl-, offering enhanced control over reaction parameters and leading to higher yields and purity.[1]
Experimental Protocol:
-
Reactor Setup: A microreactor system equipped with precise temperature and flow control is utilized.
-
Reagent Streams: Separate streams of 2-bromo-1-phenylethanone and sodium benzoate, both dissolved in a suitable solvent, are prepared.
-
Reaction Conditions: The reagent streams are continuously pumped into the microreactor, where they mix and react. A residence time of 30 minutes at 50°C is reported to be sufficient for high conversion.[1]
-
Product Collection and Analysis: The product stream exiting the reactor is collected. This method has been reported to yield the desired product in 80-85% with a purity of over 99% as determined by GC-MS analysis.[1]
Biological Activity and Potential Applications
While there is a lack of specific biological activity data for Ethanone, 2-(benzoyloxy)-1-phenyl- in the current literature, the broader classes of acetophenones and phenoxyaryl derivatives have been reported to exhibit a range of biological activities. These findings may provide a basis for future investigations into the potential therapeutic applications of the title compound.
Known Activities of Related Compounds
-
Antifungal and Antibacterial Activity: Various acetophenone derivatives have demonstrated significant antifungal and antibacterial properties.[3][4] For instance, certain 2-(1,3,4-oxadiazol-2-ylthio)-1-phenylethanone derivatives have been synthesized and evaluated as potential focal adhesion kinase (FAK) inhibitors with anticancer activity.[5]
-
Anticancer Activity: Some benzylidene indanone derivatives, which share structural similarities with acetophenones, have exhibited potent cytotoxicities against various human carcinoma cells.[6]
-
Enzyme Inhibition: The phenoxyaryl moiety is present in various compounds that act as enzyme inhibitors. For example, some 2-(phenoxyaryl)-3-urea derivatives have been identified as P2Y1 receptor antagonists with anti-thrombotic activity.[3]
Hypothetical Signaling Pathway Involvement
Based on the activities of related compounds, it is plausible that Ethanone, 2-(benzoyloxy)-1-phenyl- could interact with various cellular signaling pathways. For instance, if it were to exhibit anticancer properties, it might modulate pathways involved in cell cycle regulation, apoptosis, or kinase signaling. The following diagram illustrates a hypothetical signaling pathway that could be investigated.
References
- 1. researchgate.net [researchgate.net]
- 2. Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures | PLOS One [journals.plos.org]
- 3. Synthesis and Antifungal Activity of 2-(2-Benzoxazolyl)-1-arylethanone and 2-(2-Benzoxazolyl)-1-alkylethanone Derivatives [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ethanone, 1-[2-(benzoyloxy)phenyl]- | C15H12O3 | CID 77627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Role of Ethanone, 2-(benzoyloxy)-1-phenyl- in Photopolymerization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for the photoinitiator Ethanone, 2-(benzoyloxy)-1-phenyl-, also known as benzoin benzoate. This document details the core principles of its function in photopolymerization, supported by experimental data from analogous compounds, and outlines relevant experimental protocols for its characterization.
Introduction
Ethanone, 2-(benzoyloxy)-1-phenyl- is a Type I photoinitiator, a class of compounds that, upon absorption of ultraviolet (UV) light, undergo a unimolecular bond cleavage to generate free radicals.[1] These highly reactive species subsequently initiate the polymerization of monomer and oligomer units, transforming a liquid resin into a solid polymer. This process, known as photopolymerization, is fundamental to a wide range of applications, including advanced coatings, adhesives, 3D printing, and the fabrication of biomedical devices. The efficiency and characteristics of the photopolymerization process are intrinsically linked to the photochemical properties of the initiator.
Core Mechanism of Action: Norrish Type I Cleavage
The primary mechanism by which Ethanone, 2-(benzoyloxy)-1-phenyl- initiates polymerization is through a Norrish Type I cleavage. This photochemical reaction involves the homolytic cleavage of the carbon-carbon bond alpha to the carbonyl group upon excitation by UV radiation.
Upon absorption of a photon, the photoinitiator is promoted from its ground state (S₀) to an excited singlet state (S₁). It can then undergo intersystem crossing to a more stable triplet state (T₁). From either of these excited states, the molecule undergoes α-cleavage, yielding two distinct radical species: a benzoyl radical and a 2-(benzoyloxy)phenylmethyl radical.
These generated free radicals are the key initiators of the polymerization cascade. They rapidly react with available monomer units, transferring the radical to the monomer and initiating the growth of a polymer chain. This chain propagation continues until termination occurs, typically through the combination or disproportionation of two growing polymer chains.
Quantitative Data
Specific quantitative data for Ethanone, 2-(benzoyloxy)-1-phenyl- is not extensively available in public literature. However, data from structurally similar benzoin derivatives can provide valuable insights into its expected performance.
| Parameter | Typical Value Range for Benzoin Derivatives | Significance |
| UV Absorption Maximum (λmax) | 250 - 380 nm | Determines the required wavelength of the UV light source for efficient excitation. |
| Molar Extinction Coefficient (ε) | 100 - 1000 L mol-1 cm-1 | A measure of how strongly the photoinitiator absorbs light at a given wavelength. |
| Quantum Yield of Cleavage (Φ) | 0.2 - 0.7 | Represents the efficiency of radical generation per photon absorbed. Higher values indicate greater efficiency. |
| Typical Concentration | 0.1 - 5.0 wt% | The concentration in a formulation is optimized to balance curing speed, depth of cure, and potential for side reactions. |
Experimental Protocols
The characterization of a photoinitiator's performance in a given formulation is crucial. The following are generalized protocols for key experiments used to evaluate photoinitiators like Ethanone, 2-(benzoyloxy)-1-phenyl-.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon UV irradiation. This allows for the determination of kinetic parameters such as the rate of polymerization and the total conversion.
Methodology:
-
A small sample (1-5 mg) of the photocurable formulation containing Ethanone, 2-(benzoyloxy)-1-phenyl- is placed in an open aluminum pan.
-
The sample is placed in the DSC cell, which is equipped with a UV light source.
-
The sample is equilibrated at the desired isothermal temperature under an inert atmosphere (e.g., nitrogen).
-
The UV lamp is turned on, and the heat flow is recorded as a function of time.
-
The total heat evolved is proportional to the degree of monomer conversion.
Real-Time Infrared (RT-IR) Spectroscopy
RT-IR spectroscopy monitors the disappearance of a specific functional group in the monomer (e.g., the C=C bond in acrylates) during polymerization. This provides a direct measure of the conversion of monomer to polymer.
Methodology:
-
A thin film of the photocurable formulation is cast between two salt plates (e.g., KBr or BaF₂).
-
The sample is placed in the IR spectrometer, which is coupled with a UV light source.
-
An initial IR spectrum is recorded before UV exposure.
-
The UV lamp is activated, and IR spectra are collected at regular intervals.
-
The decrease in the absorbance of the characteristic monomer peak is used to calculate the degree of conversion over time.
Safety and Handling
Ethanone, 2-(benzoyloxy)-1-phenyl- and its constituent components, benzoin and benzyl benzoate, require careful handling. Users should consult the specific Safety Data Sheet (SDS) for detailed information. General precautions include:
-
Personal Protective Equipment: Wear appropriate gloves, safety glasses, and a lab coat.
-
Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
It is important to note that benzyl benzoate can be a skin irritant and may cause allergic reactions in some individuals.[2][3]
Conclusion
Ethanone, 2-(benzoyloxy)-1-phenyl- serves as an effective Type I photoinitiator for free-radical photopolymerization. Its mechanism of action, centered on the Norrish Type I cleavage, allows for the efficient generation of radicals upon UV exposure, leading to rapid and controlled polymerization. While specific quantitative data for this compound is limited in the public domain, its performance can be reliably inferred from the extensive research on analogous benzoin derivatives. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of its efficacy in various photocurable formulations. Proper safety precautions are essential when handling this and other photochemicals.
References
A Technical Guide to the Spectral Analysis of Ethanone, 2-(benzoyloxy)-1-phenyl-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectral data for Ethanone, 2-(benzoyloxy)-1-phenyl-, a compound of interest in chemical research and development. This document outlines the key spectral characteristics derived from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive resource for its identification and characterization.
Molecular Structure and Properties:
-
IUPAC Name: Ethanone, 2-(benzoyloxy)-1-phenyl-
-
Synonyms: Phenacyl benzoate, α-Benzoyloxyacetophenone
-
CAS Number: 33868-50-7
-
Molecular Formula: C₁₅H₁₂O₃[1]
-
Molecular Weight: 240.25 g/mol [1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for Ethanone, 2-(benzoyloxy)-1-phenyl-.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms within the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 7.45 - 8.14 | Multiplet | Aromatic Protons |
| 5.45 | Singlet | Methylene Protons (-CH₂-) |
Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~191-193 | Ketone Carbonyl (C=O) |
| ~166 | Ester Carbonyl (C=O) |
| ~128-134 | Aromatic Carbons |
| ~70 | Methylene Carbon (-CH₂-) |
Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational modes of the chemical bonds.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3100-3000 | C-H Stretch (Aromatic) |
| ~3000-2850 | C-H Stretch (Aliphatic) |
| 1745 | C=O Stretch (Ester)[1] |
| 1680 | C=O Stretch (Ketone)[1] |
| ~1270 and ~1100 | C-O Stretch (Ester)[1] |
The presence of two distinct carbonyl stretching frequencies is a key feature in the IR spectrum of this molecule.[1]
Mass Spectrometry (MS)
Expected Fragmentation:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 240, corresponding to the molecular weight of the compound.
-
Key Fragments:
-
Benzoyl Cation (m/z = 105): A prominent peak is expected from the cleavage of the ester linkage, resulting in the stable benzoyl cation (C₆H₅CO⁺).
-
Phenacyl Cation (m/z = 105): Cleavage can also lead to the formation of the phenacyl cation (C₆H₅COCH₂⁺).
-
Phenyl Cation (m/z = 77): Loss of a carbonyl group from the benzoyl or phenacyl cation can produce the phenyl cation (C₆H₅⁺).
-
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for organic compounds like Ethanone, 2-(benzoyloxy)-1-phenyl-.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The use of an internal standard like tetramethylsilane (TMS) is common for chemical shift referencing.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned to the specific nucleus being observed (¹H or ¹³C).
-
Data Acquisition: A radiofrequency pulse is applied to the sample. The resulting signal, known as the Free Induction Decay (FID), is detected. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon atom.
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and the chemical shifts are referenced to the internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
For solid samples, one of the following methods is typically used:
-
KBr Pellet Method:
-
Grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.
-
-
Attenuated Total Reflectance (ATR) Method:
-
Place the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
The IR beam is directed through the crystal, and the spectrum is recorded from the surface of the sample.
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: A small amount of the sample is introduced into the ion source of the mass spectrometer. For volatile compounds, this can be done via a heated probe or a gas chromatograph.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺).
-
Fragmentation: The excess energy from the electron bombardment causes the molecular ion to fragment into smaller, charged ions and neutral radicals.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Visualized Workflows and Structures
The following diagrams, generated using Graphviz, illustrate key processes and relationships in the spectral analysis of Ethanone, 2-(benzoyloxy)-1-phenyl-.
References
A Technical Guide to the Solubility of Ethanone, 2-(benzoyloxy)-1-phenyl- in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Ethanone, 2-(benzoyloxy)-1-phenyl-, a compound of interest in various research and development endeavors. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for determining its solubility in a range of organic solvents. The protocols and data presentation formats outlined herein are designed to facilitate standardized and comparable solubility assessments.
Introduction to Ethanone, 2-(benzoyloxy)-1-phenyl-
Ethanone, 2-(benzoyloxy)-1-phenyl-, also known as α-Benzoyloxyacetophenone, is a chemical compound with the molecular formula C₁₅H₁₂O₃. Its structure consists of an acetophenone core with a benzoyloxy group at the alpha position. Understanding the solubility of this compound is crucial for a variety of applications, including reaction chemistry, purification processes such as recrystallization, formulation development in the pharmaceutical industry, and analytical method development.
Predicted Solubility Profile
Based on its chemical structure, a qualitative prediction of the solubility of Ethanone, 2-(benzoyloxy)-1-phenyl- can be made using the "like dissolves like" principle. The molecule possesses both polar (ester and carbonyl groups) and nonpolar (two phenyl rings) regions. This suggests that it is likely to exhibit good solubility in solvents of intermediate polarity and in aromatic solvents. Its solubility in highly polar solvents like water is expected to be low, as is its solubility in very nonpolar aliphatic hydrocarbon solvents.
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of Ethanone, 2-(benzoyloxy)-1-phenyl-
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| e.g., Acetone | e.g., 25 | ||
| e.g., Ethanol | e.g., 25 | ||
| e.g., Methanol | e.g., 25 | ||
| e.g., Dichloromethane | e.g., 25 | ||
| e.g., Toluene | e.g., 25 | ||
| e.g., Hexane | e.g., 25 | ||
| e.g., Ethyl Acetate | e.g., 25 | ||
| e.g., Acetonitrile | e.g., 25 | ||
| e.g., Dimethylformamide | e.g., 25 | ||
| e.g., Dimethyl Sulfoxide | e.g., 25 |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of an organic compound such as Ethanone, 2-(benzoyloxy)-1-phenyl-.
Method 1: Gravimetric Determination of Solubility
This method involves preparing a saturated solution at a specific temperature, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume or mass of the solvent.
Procedure:
-
Sample Preparation : Add an excess amount of Ethanone, 2-(benzoyloxy)-1-phenyl- to a known volume (e.g., 10 mL) of the desired organic solvent in a sealed vial or flask.[1]
-
Equilibration : Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. A shaker or magnetic stirrer in a temperature-controlled bath is recommended.[1]
-
Phase Separation : Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant liquid using a pre-weighed, heated or temperature-equilibrated pipette to prevent precipitation.[1]
-
Solvent Evaporation : Transfer the aliquot of the saturated solution to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.[1]
-
Quantification : Once the solvent is completely removed, weigh the vial containing the dried solute. The difference in weight gives the mass of the dissolved Ethanone, 2-(benzoyloxy)-1-phenyl-.[1]
-
Calculation : Calculate the solubility in grams per 100 mL or other desired units.
Method 2: Visual (Qualitative to Semi-Quantitative) Method
This is a simpler, less precise method suitable for initial screening or when only an approximate solubility is needed.[2]
Procedure:
-
Initial Dispensing : Place a small, measured amount (e.g., 10 mg) of the compound into a test tube.[3]
-
Solvent Addition : Add the chosen solvent dropwise or in small, measured increments (e.g., 0.1 mL) while continuously agitating the mixture.[2][3]
-
Observation : Observe for the complete dissolution of the solid.[2]
-
Solubility Estimation : Record the volume of solvent required to completely dissolve the initial mass of the compound. This can be reported as "soluble," "sparingly soluble," or "insoluble," or as a semi-quantitative value (e.g., >10 mg/mL).[2]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the gravimetric determination of solubility.
Caption: Gravimetric Solubility Determination Workflow.
Acid-Base Solubility Tests
For a comprehensive understanding, the solubility in acidic and basic aqueous solutions can provide insights into the compound's chemical properties.[3][4][5]
Procedure:
-
Water Insolubility Confirmation : Confirm that the compound is insoluble in water.[3][5]
-
5% NaOH Test : Test the solubility of a small amount of the compound in a 5% aqueous sodium hydroxide solution. Enhanced solubility compared to water may indicate the presence of an acidic functional group, though this is not expected for Ethanone, 2-(benzoyloxy)-1-phenyl-.[3][4][5]
-
5% HCl Test : Test the solubility in a 5% aqueous hydrochloric acid solution. Increased solubility would suggest the presence of a basic functional group, which is also not expected for this compound.[3][4][5]
-
Concentrated H₂SO₄ Test : Many organic compounds containing oxygen are soluble in cold, concentrated sulfuric acid. This test can indicate the presence of functional groups that can be protonated by the strong acid.[5]
Signaling Pathways and Logical Relationships
While signaling pathways are not directly relevant to the topic of solubility, a logical relationship diagram for solubility testing can be useful.
Caption: Logical Flow for Solubility Characterization.
References
Thermal stability and degradation profile of "Ethanone, 2-(benzoyloxy)-1-phenyl-"
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanone, 2-(benzoyloxy)-1-phenyl-, also commonly known as Desyl benzoate or 2-oxo-1,2-diphenylethyl benzoate, is a chemical compound with the molecular formula C₂₁H₁₆O₃.[1][2] Its structure features a benzoyloxy group attached to a 2-phenylacetophenone backbone. This guide provides a comprehensive overview of the thermal stability and degradation profile of Desyl benzoate, drawing upon available data for the compound and its structural analogs. Understanding the thermal behavior of this molecule is critical for its handling, storage, and application in various fields, including organic synthesis and materials science. This document summarizes key thermal properties, outlines potential degradation pathways, and provides standardized experimental protocols for its analysis.
Physicochemical Properties
A summary of the key physicochemical properties of Ethanone, 2-(benzoyloxy)-1-phenyl- is presented in Table 1. These properties are essential for understanding the compound's behavior under different conditions.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₆O₃ | [1][2] |
| Molecular Weight | 316.35 g/mol | [2] |
| Melting Point | 123-124 °C | [2] |
| Boiling Point (Predicted) | 499.0 ± 33.0 °C | [2] |
| Density (Predicted) | 1.195 ± 0.06 g/cm³ | [2] |
Thermal Stability Analysis
For instance, the thermal analysis of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, a complex benzoate ester, shows a melting point at 236.4 °C with an enthalpy of fusion of 125.3 J/g, followed by decomposition starting at approximately 250 °C.[3] Aromatic structures and ester linkages are known to influence thermal stability significantly.
Based on the analysis of analogous compounds, a predicted thermal profile for Desyl benzoate is presented in Table 2.
| Thermal Parameter | Predicted/Analogous Value | Method | Notes |
| Melting Point (Tₘ) | 123-124 °C | Experimental | Confirmed experimental value.[2] |
| Onset of Decomposition (Tₒ) | ~250 °C | TGA (Analog) | Based on data from 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate.[3] |
| Enthalpy of Fusion (ΔHբ) | Not available | DSC | Expected to be in a similar range to other crystalline organic molecules. |
Degradation Profile
The thermal degradation of Ethanone, 2-(benzoyloxy)-1-phenyl- is expected to proceed through the cleavage of its ester linkage, which is typically the most thermally labile bond in such molecules. High temperatures can induce homolytic or heterolytic cleavage of the C-O bond of the ester.
Thermolysis of a related compound, benzoin benzene-p-sulfonylhydrazone, at 200 °C yielded a complex mixture of products including benzoic acid, benzophenone, benzil, and aniline, suggesting that radical pathways play a significant role in the decomposition of benzoin-derived structures.[4] The presence of a keto-group and two phenyl rings in Desyl benzoate suggests that its degradation could lead to a variety of smaller aromatic molecules.
A plausible primary degradation pathway for Desyl benzoate under pyrolysis conditions is the homolytic cleavage of the ester bond to form a benzoyl radical and a desyl radical. These highly reactive intermediates would then undergo further reactions such as hydrogen abstraction, recombination, and fragmentation to yield a range of stable products.
Potential Degradation Products:
-
Benzoic Acid: Formed by hydrogen abstraction by the benzoyl radical.
-
Benzil (1,2-diphenylethane-1,2-dione): Potentially formed from the desyl radical.
-
Benzaldehyde: Can be formed through various radical-mediated processes.
-
Toluene and Benzene: Resulting from decarboxylation and other fragmentation reactions at higher temperatures.
-
Stilbene: Could arise from rearrangements and recombination of radical intermediates.
The proposed initial degradation step is visualized in the following diagram.
Experimental Protocols
For researchers wishing to conduct their own thermal analysis of Ethanone, 2-(benzoyloxy)-1-phenyl-, the following experimental protocols are recommended based on standard methodologies for similar compounds.[3]
Thermogravimetric Analysis (TGA)
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Mass: 5-10 mg.
-
Crucible: Alumina or platinum pan.
-
Atmosphere: Nitrogen (or air for oxidative stability) at a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 600 °C.
-
Data Analysis: Determine the onset of decomposition (Tₒ) from the TGA curve and the temperatures of maximum mass loss rate from the derivative thermogravimetric (DTG) curve.
Differential Scanning Calorimetry (DSC)
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Mass: 2-5 mg.
-
Crucible: Hermetically sealed aluminum pans.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Heating/Cooling Rate: 10 °C/min.
-
Temperature Program:
-
Heat from 25 °C to 150 °C (or ~20 °C above the melting point).
-
Hold for 2 minutes to erase thermal history.
-
Cool to 25 °C at 10 °C/min.
-
Reheat to 300 °C (or until decomposition is observed) at 10 °C/min.
-
-
Data Analysis: Determine the melting point (Tₘ) and enthalpy of fusion (ΔHբ) from the second heating scan.
The general workflow for thermal analysis is depicted below.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
To identify the degradation products, Py-GC/MS is the recommended technique.
-
Instrument: A pyrolysis unit coupled to a GC/MS system.
-
Pyrolysis Temperature: A range of temperatures should be investigated, for example, 300 °C, 400 °C, and 500 °C, to observe the evolution of degradation products.
-
GC Column: A non-polar or medium-polarity column suitable for separating aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
GC Temperature Program: A suitable program would be to hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 10 minutes.
-
MS Detection: Electron ionization (EI) at 70 eV, with a mass scan range of m/z 35-550.
-
Data Analysis: Identify the chromatographic peaks by comparing their mass spectra with a reference library (e.g., NIST).
Conclusion
While direct experimental data on the thermal stability and degradation of Ethanone, 2-(benzoyloxy)-1-phenyl- is limited, analysis of its structure and comparison with related aromatic benzoate esters allows for a reasoned prediction of its thermal behavior. The compound is expected to be stable up to approximately 250 °C, after which it will likely decompose via cleavage of the ester bond, leading to the formation of benzoic acid, benzil, and other smaller aromatic fragments. The provided experimental protocols offer a standardized approach for researchers to determine the precise thermal properties and degradation profile of this compound. Further experimental investigation is warranted to fully characterize its thermal behavior and validate the proposed degradation pathways.
References
An In-depth Technical Guide to Ethanone, 2-(benzoyloxy)-1-phenyl- and its Isomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available data for "Ethanone, 2-(benzoyloxy)-1-phenyl-" and its closely related isomer, "Ethanone, 1-[2-(benzoyloxy)phenyl]-". Due to potential ambiguity in nomenclature, this guide addresses both compounds to ensure clarity and completeness for research and development purposes.
Compound Identification and Properties
Initial research indicates that the chemical name "Ethanone, 2-(benzoyloxy)-1-phenyl-" can be interpreted as two primary isomers. This section details the specific identifiers and physicochemical properties for each.
Ethanone, 2-(benzoyloxy)-1-phenyl-
This compound is identified by the benzoyloxy group being attached to the second carbon of the ethanone chain.
-
IUPAC Name: 2-oxo-2-phenylethyl benzoate
-
CAS Number: 33868-50-7
Table 1: Physicochemical and Crystallographic Data for 2-oxo-2-phenylethyl benzoate (CAS: 33868-50-7)
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₃ | [1] |
| Molecular Weight | 240.25 g/mol | [1] |
| Melting Point | 390–391 K (117-118 °C) | [1] |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/c | [2] |
| Unit Cell Dimensions | a = 9.0299(13) Å, b = 14.116(2) Å, c = 9.6379(14) Å, β = 90.564(3)° | [1] |
| Volume | 1228.4(3) ų | [1] |
| Z | 4 | [1] |
Ethanone, 1-[2-(benzoyloxy)phenyl]-
This isomer features the benzoyloxy group attached to the phenyl ring at the ortho position relative to the ethanone substituent.
-
IUPAC Name: (2-acetylphenyl) benzoate[3]
-
Common Synonyms: o-(Benzoyloxy)acetophenone, 2-Acetylphenyl benzoate[3]
-
CAS Number: 4010-33-7[3]
Table 2: Physicochemical Properties for (2-acetylphenyl) benzoate (CAS: 4010-33-7)
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₃ | [3][4] |
| Molecular Weight | 240.25 g/mol | [4] |
| Boiling Point | 420 °C at 760 mmHg | [4] |
| Density | 1.175 g/cm³ | [4] |
| Flash Point | 188.6 °C | [4] |
Table 3: Spectroscopic Data for (2-acetylphenyl) benzoate (CAS: 4010-33-7)
| Spectrum Type | Data |
| ¹H NMR (500 MHz, CDCl₃) | δ = 8.21 (d, J = 7.75 Hz, 2H), 7.85 (dd, J = 7.75 Hz, J = 1.5 Hz, 1H), 7.65 (t, J = 7.5 Hz, 1H), 7.58 (dt, J = 7.75 Hz, J = 1.5 Hz, 1H), 7.53 (t, J = 7.5 Hz, 2H), 7.35 (dt, J = 8 Hz, J = 0.5 Hz, 1H), 7.25 (dd, J = 8 Hz, J = 0.5 Hz, 1H), 2.53 (s, 3H) |
| ¹³C NMR (125 MHz, CDCl₃) | δ = 197.7, 164.8, 149.5, 133.8, 133.4, 131.6, 130.3, 129.4, 128.7, 126.1, 124.0, 29.8 |
Experimental Protocols
Detailed methodologies for the synthesis of both isomers are provided below.
Synthesis of 2-oxo-2-phenylethyl benzoate (CAS: 33868-50-7)
This protocol is based on the reaction of benzoic acid with 2-bromo-1-phenylethanone.
Experimental Procedure [1]
-
A mixture of benzoic acid (1.0 g, 0.008 mol), sodium carbonate (0.95 g, 0.009 mol), and 2-bromo-1-phenylethanone (1.7 g, 0.009 mol) in 10 ml of dimethylformamide is prepared.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
Upon cooling, colorless needle-shaped crystals of 2-oxo-2-phenylethyl benzoate will separate from the solution.
-
The crystals are collected by filtration.
-
The crude product is recrystallized from ethanol.
-
The expected yield is approximately 1.91 g (97.4%).
Synthesis of (2-acetylphenyl) benzoate (CAS: 4010-33-7)
This synthesis is achieved through the esterification of 2-hydroxyacetophenone with benzoyl chloride.
Experimental Procedure
-
Esterification: A common method involves the reaction of 2-hydroxyacetophenone with benzoyl chloride in the presence of a base, such as pyridine, to neutralize the HCl byproduct.
-
Purification: The crude product is purified using silica gel column chromatography with a hexane/ethyl acetate (10:1) eluent.
-
The final product is typically obtained as a yellow liquid.
Synthesis and Logical Relationship Diagrams
The following diagrams, generated using Graphviz, illustrate the synthesis workflows for both compounds.
Caption: Synthesis workflow for 2-oxo-2-phenylethyl benzoate.
Caption: Synthesis workflow for (2-acetylphenyl) benzoate.
Biological Activity and Signaling Pathways
As of the date of this guide, there is limited specific information available in the public domain regarding the detailed biological activities and signaling pathway involvement of 2-oxo-2-phenylethyl benzoate (CAS: 33868-50-7) and (2-acetylphenyl) benzoate (CAS: 4010-33-7).
For (2-acetylphenyl) benzoate , some research suggests potential anti-inflammatory properties and its utility as a UVA absorber, likely due to its benzophenone-like structural motifs.[5][6] Its derivatives have been noted for their potential to inhibit pro-inflammatory mediators.[5] However, comprehensive studies detailing specific molecular targets, mechanisms of action, or involvement in defined signaling cascades are not extensively documented.
The broader class of acetophenones is known to exhibit a range of biological activities, but direct extrapolation to these specific isomers should be done with caution and requires empirical validation.
Researchers and drug development professionals are encouraged to consider these compounds as novel scaffolds for further investigation. Future studies could focus on screening for anti-inflammatory, anti-cancer, or other pharmacological activities, followed by mechanistic studies to elucidate their modes of action and potential signaling pathway interactions.
Conclusion
This technical guide has provided a detailed summary of the chemical identification, properties, and synthesis of "Ethanone, 2-(benzoyloxy)-1-phenyl-" and its isomer, clarifying the nomenclature and providing key data for researchers. While synthetic routes and physicochemical properties are well-defined, the biological activities of these specific compounds remain an area ripe for exploration. The information and protocols herein should serve as a valuable resource for scientists interested in utilizing these molecules in synthetic chemistry, materials science, and for initiating new lines of inquiry in drug discovery and development.
References
- 1. 2-Oxo-2-phenylethyl benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Benzoyloxyacetophenone [webbook.nist.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Buy 2-Acetylphenyl benzoate | 4010-33-7 [smolecule.com]
- 6. 2-Acetylphenyl benzoate | 4010-33-7 | Benchchem [benchchem.com]
Comprehensive literature review on "Ethanone, 2-(benzoyloxy)-1-phenyl-"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive literature review of Ethanone, 2-(benzoyloxy)-1-phenyl-, a substituted ethanone and phenacyl ester. The document details its physicochemical properties, spectroscopic data, and a detailed synthesis protocol. While specific biological activity data for this compound is limited in current literature, this guide discusses the potential biological relevance based on related structures. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, providing a consolidated source of technical information and highlighting areas for future research.
Chemical and Physical Properties
Ethanone, 2-(benzoyloxy)-1-phenyl-, also known as Desyl benzoate, is a chemical compound with the molecular formula C₁₅H₁₂O₃ and a molecular weight of 240.25 g/mol [1]. It is classified as a substituted ethanone and a phenacyl ester, featuring a phenyl group and a benzoyloxy group attached to an ethanone backbone[1].
Table 1: Physicochemical Properties of Ethanone, 2-(benzoyloxy)-1-phenyl- and Related Compounds
| Property | Value | Notes |
| Molecular Formula | C₁₅H₁₂O₃ | |
| Molecular Weight | 240.25 g/mol | [1] |
| Melting Point | 390–391 K (117-118 °C) | [2] |
| Boiling Point | ~420 °C at 760 mmHg | Predicted for the isomer o-Benzoyloxyacetophenone.[3] |
| Density | ~1.175 g/cm³ | Predicted for the isomer o-Benzoyloxyacetophenone.[3] |
| Solubility | Data not available |
Spectroscopic Data
The structural characterization of Ethanone, 2-(benzoyloxy)-1-phenyl- is supported by various spectroscopic techniques.
Table 2: Spectroscopic Data for Ethanone, 2-(benzoyloxy)-1-phenyl-
| Technique | Data |
| ¹H NMR | Predicted (700 MHz, CDCl₃) δ: 8.20 (d, J=8.3 Hz, 2H), 7.85 (d, J=7.7 Hz, 1H), 7.63 (t, J=7.4 Hz, 1H), 7.56 (t, J=7.9 Hz, 1H), 7.51 (t, J=7.9 Hz, 2H), 7.35 (t, J=7.7 Hz, 1H), 7.22 (d, J=8.0 Hz, 1H), 2.52 (s, 3H) (for isomer o-Benzoyloxyacetophenone)[3]. |
| ¹³C NMR | Predicted downfield signals around 191-193 ppm (ketonic C=O) and 166 ppm (ester C=O)[4]. |
| IR Spectroscopy | Characteristic strong absorption bands for the ester C=O stretch (~1720 cm⁻¹) and the ketone C=O stretch (~1680 cm⁻¹)[4]. |
| Mass Spectrometry | For the isomer o-Benzoyloxyacetophenone, the top peak in the mass spectrum is observed at m/z 105[5]. |
Synthesis
A common method for the synthesis of Ethanone, 2-(benzoyloxy)-1-phenyl- involves the esterification of a phenacyl alcohol derivative with a benzoylating agent. A detailed protocol for a similar synthesis is provided below.
Experimental Protocol: Synthesis of 2-Oxo-2-phenylethyl benzoate
This protocol describes the synthesis of 2-oxo-2-phenylethyl benzoate, a synonym for Ethanone, 2-(benzoyloxy)-1-phenyl-.
Materials:
-
Benzoic acid (1.0 g, 0.008 mol)
-
Sodium carbonate (0.95 g, 0.009 mol)
-
2-bromo-1-phenylethanone (1.7 g, 0.009 mol)
-
Dimethyl formamide (DMF, 10 ml)
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of benzoic acid, sodium carbonate, and 2-bromo-1-phenylethanone in dimethyl formamide is stirred at room temperature for 2 hours[2].
-
Upon cooling, the separated colorless needle-shaped crystals of 2-oxo-2-phenylethyl benzoate are collected by filtration[2].
-
The crude product is recrystallized from ethanol[2].
-
The yield of the recrystallized product is approximately 1.91 g (97.4%)[2].
Biological Activity and Potential Signaling Pathways
As of the latest literature review, there is a notable absence of specific studies detailing the biological activity of Ethanone, 2-(benzoyloxy)-1-phenyl-. However, based on its chemical structure as a phenacyl ester and the known activities of related compounds, some potential areas of interest for future research can be inferred.
Antimicrobial and Cytotoxic Potential
Benzoate derivatives are known to possess antimicrobial properties. For instance, sodium benzoate is used as a food preservative and has shown in vitro activity against a broad spectrum of microorganisms, including yeasts and bacteria[6]. Studies on other benzoate esters, such as methyl benzoate, have demonstrated cytotoxic effects against human cell lines in vitro, suggesting that the benzoate moiety can contribute to biological activity. While these findings are not directly on Ethanone, 2-(benzoyloxy)-1-phenyl-, they suggest that it may warrant investigation for similar properties.
Potential Mechanism of Action and Signaling
The ester linkage in Ethanone, 2-(benzoyloxy)-1-phenyl- is susceptible to hydrolysis, which would release benzoic acid and phenacyl alcohol. This hydrolysis could be a key step in its mechanism of action, with the resulting metabolites potentially exerting biological effects. Benzoic acid and its derivatives are known to influence various biological processes.
Given the lack of specific pathway information, the following diagram illustrates a conceptual pathway of hydrolysis and potential downstream interactions.
Conclusion and Future Directions
Ethanone, 2-(benzoyloxy)-1-phenyl- is a well-characterized compound from a chemical and spectroscopic standpoint, with established synthetic routes. However, a significant gap exists in the understanding of its biological activities. For drug development professionals, this compound represents a scaffold with potential for further investigation. Future research should focus on:
-
Screening for Biological Activity: A comprehensive screening of Ethanone, 2-(benzoyloxy)-1-phenyl- for various biological activities, including antimicrobial, antifungal, antiviral, and cytotoxic effects, is warranted.
-
Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should aim to elucidate the mechanism of action, including the role of hydrolysis and the identification of specific cellular targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of Ethanone, 2-(benzoyloxy)-1-phenyl- could provide valuable insights into the structural requirements for any observed biological activity.
This technical guide serves as a foundational document to encourage and facilitate such future investigations into the potential therapeutic applications of this and related compounds.
References
- 1. Benzyl benzoate - Wikipedia [en.wikipedia.org]
- 2. Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoin (organic compound) - Wikipedia [en.wikipedia.org]
- 4. Ethanone, 2-(benzoyloxy)-1-phenyl- | 33868-50-7 | Benchchem [benchchem.com]
- 5. Ethanone, 1-[2-(benzoyloxy)phenyl]- | C15H12O3 | CID 77627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Past: A Technical Guide to the Historical Context and Synthesis of Ethanone, 2-(benzoyloxy)-1-phenyl-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanone, 2-(benzoyloxy)-1-phenyl-, also known by its synonym 2-oxo-2-phenylethyl benzoate, is an aromatic ketone and a phenacyl ester. While not a household name in the annals of chemistry, its structural motifs are rooted in foundational organic reactions dating back to the late 19th century. This technical guide provides an in-depth exploration of the historical context surrounding the likely discovery and synthesis of this compound, detailed experimental protocols for its preparation, and a summary of its chemical and physical properties. The methodologies presented are grounded in classic organic chemistry reactions that have been pivotal in the development of synthetic chemistry.
Historical Context: The Legacy of the Schotten-Baumann Reaction
The discovery of "Ethanone, 2-(benzoyloxy)-1-phenyl-" is not marked by a singular, celebrated event but rather is a logical outcome of the development of robust synthetic methodologies in the late 19th and early 20th centuries. The key to its synthesis lies in the Schotten-Baumann reaction , a method for the preparation of esters and amides from acyl chlorides and alcohols or amines, respectively. First described by German chemists Carl Schotten and Eugen Baumann in the 1880s, this reaction provided a reliable means of forming ester linkages, a fundamental transformation in organic synthesis.
The synthesis of this particular molecule would have been a straightforward application of this established chemistry, involving the esterification of 2-hydroxy-1-phenylethanone (also known as phenacyl alcohol or α-hydroxyacetophenone) with benzoyl chloride. Given that the necessary precursors were accessible to chemists of that era, it is highly probable that "Ethanone, 2-(benzoyloxy)-1-phenyl-" was first synthesized as a part of broader investigations into the reactivity of α-hydroxy ketones and the scope of the Schotten-Baumann reaction.
The study of phenacyl esters, in a more general sense, gained traction in the early 20th century as they were explored for their utility in the identification and characterization of carboxylic acids.[1] This historical backdrop underscores the importance of this class of compounds as foundational tools in the development of organic chemistry.
Chemical and Physical Properties
A summary of the key quantitative data for "Ethanone, 2-(benzoyloxy)-1-phenyl-" is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₃ | [1] |
| Molecular Weight | 240.25 g/mol | [1] |
| CAS Number | 33868-50-7 | [1] |
| Melting Point | 390–391 K (117-118 °C) | [2] |
| Appearance | Colorless needle-shaped crystals | [2] |
Experimental Protocols
Two primary synthetic routes for the preparation of "Ethanone, 2-(benzoyloxy)-1-phenyl-" are detailed below. The first is the classic Schotten-Baumann approach, and the second is a documented synthesis from 2-bromo-1-phenylethanone.
Protocol 1: Synthesis via Schotten-Baumann Esterification of 2-Hydroxy-1-phenylethanone
This protocol is based on the well-established Schotten-Baumann reaction conditions.
Reaction Scheme:
Figure 1: Reaction scheme for the Schotten-Baumann synthesis.
Methodology:
-
Dissolution of Alcohol: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-1-phenylethanone (1.0 eq) in a suitable inert solvent such as dichloromethane or diethyl ether.
-
Addition of Base: Add a slight excess of a base (e.g., pyridine or aqueous sodium hydroxide, 1.1 eq) to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.
-
Addition of Acyl Chloride: Cool the mixture in an ice bath and add benzoyl chloride (1.05 eq) dropwise with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl, if pyridine is used), a saturated solution of sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Protocol 2: Synthesis from 2-Bromo-1-phenylethanone and Benzoic Acid
This protocol is a documented method for the synthesis of 2-oxo-2-phenylethyl benzoate.[2]
Reaction Scheme:
Figure 2: Reaction scheme for the synthesis from a halo-ketone.
Methodology:
-
Reaction Setup: In a suitable flask, a mixture of benzoic acid (1.0 g, 0.008 mol), sodium carbonate (0.95 g, 0.009 mol), and 2-bromo-1-phenylethanone (1.7 g, 0.009 mol) in dimethylformamide (10 ml) is prepared.[2]
-
Reaction: The mixture is stirred at room temperature for 2 hours.[2]
-
Isolation: Upon cooling, the product crystallizes from the reaction mixture. The colorless needle-shaped crystals of 2-oxo-2-phenylethyl benzoate are collected by filtration.[2]
-
Purification: The collected solid is recrystallized from ethanol.[2]
Quantitative Data from Protocol 2:
| Parameter | Value | Reference |
| Yield | 97.4% | [2] |
| Melting Point | 390–391 K (117-118 °C) | [2] |
Characterization Data
The structural elucidation of "Ethanone, 2-(benzoyloxy)-1-phenyl-" relies on standard spectroscopic techniques. Although a complete dataset from a single source is not available, the expected spectral characteristics can be inferred from the analysis of related compounds.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands characteristic of its functional groups. Key expected peaks include:
-
C=O stretch (ester): ~1720 cm⁻¹
-
C=O stretch (ketone): ~1690 cm⁻¹
-
C-O stretch (ester): ~1270 cm⁻¹ and ~1120 cm⁻¹
-
Aromatic C-H stretch: ~3100-3000 cm⁻¹
-
Aromatic C=C stretch: ~1600 cm⁻¹ and ~1450 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings and a characteristic singlet for the methylene (-CH₂-) protons adjacent to the ester and ketone groups.
-
¹³C NMR: The carbon NMR spectrum will be characterized by the presence of two carbonyl carbon signals (one for the ester and one for the ketone), as well as signals for the aromatic carbons and the methylene carbon.
Biological Context and Potential Applications
While specific biological activities or signaling pathway involvements for "Ethanone, 2-(benzoyloxy)-1-phenyl-" are not extensively documented, the broader class of phenacyl esters and benzoate derivatives has been investigated for various applications. Phenacyl esters have historically been used as protecting groups for carboxylic acids in organic synthesis and for the derivatization of fatty acids for analytical purposes, such as in high-performance liquid chromatography (HPLC).[1]
More broadly, benzoate and benzophenone derivatives have been explored for a range of pharmacological activities, including antimicrobial and anticancer properties.[3][4][5] The structural framework of "Ethanone, 2-(benzoyloxy)-1-phenyl-" presents a scaffold that could be of interest in medicinal chemistry for the development of novel therapeutic agents. Further biological evaluation would be necessary to elucidate any specific activities of this compound.
Experimental and Logical Workflows
The logical workflow for the synthesis and characterization of "Ethanone, 2-(benzoyloxy)-1-phenyl-" is outlined below.
Figure 3: Workflow for synthesis, characterization, and evaluation.
Conclusion
"Ethanone, 2-(benzoyloxy)-1-phenyl-" is a compound with deep roots in the history of synthetic organic chemistry. Its likely initial synthesis was a direct application of the venerable Schotten-Baumann reaction, a testament to the enduring power of classic organic transformations. While its specific biological roles remain largely unexplored, its chemical structure places it within classes of compounds that are of ongoing interest in medicinal and materials chemistry. This guide provides a foundational understanding of its historical context, synthesis, and key properties, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.
References
- 1. Ethanone, 2-(benzoyloxy)-1-phenyl- | 33868-50-7 | Benchchem [benchchem.com]
- 2. 2-Oxo-2-phenylethyl benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syntheses of phenyl benzoate compounds and their bioactivity investigation [jcps.bjmu.edu.cn]
- 5. Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Molecular Structure and Conformation of Ethanone, 2-(benzoyloxy)-1-phenyl-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and conformational properties of Ethanone, 2-(benzoyloxy)-1-phenyl-, a substituted ethanone and phenacyl ester of significant interest in chemical research. This document collates available data on its structural parameters, spectroscopic signature, and synthetic methodologies. While a definitive single-crystal X-ray diffraction study for this specific isomer is not publicly available, this guide draws upon data from closely related structures and computational analyses to infer its likely conformational preferences. Detailed experimental protocols for the synthesis of related compounds are presented to facilitate further investigation.
Introduction
Ethanone, 2-(benzoyloxy)-1-phenyl-, also known as phenacyl benzoate, belongs to a class of aromatic ketones with potential applications in organic synthesis and medicinal chemistry. Its molecular structure, featuring a phenyl group and a benzoyloxy group attached to an ethanone backbone, imparts a unique combination of steric and electronic properties that govern its reactivity and intermolecular interactions.[1] A thorough understanding of its three-dimensional structure and conformational dynamics is crucial for rational drug design, materials science, and the development of novel synthetic methodologies.
Molecular Structure
The fundamental structural details of Ethanone, 2-(benzoyloxy)-1-phenyl- are summarized in Table 1.
Table 1: Molecular Identifiers and Properties
| Property | Value |
| IUPAC Name | 2-(benzoyloxy)-1-phenylethan-1-one |
| Synonyms | Phenacyl benzoate |
| CAS Number | 33868-50-7[1] |
| Molecular Formula | C₁₅H₁₂O₃[1] |
| Molecular Weight | 240.25 g/mol [1] |
| InChI Key | YDZANNORUSYHFB-UHFFFAOYSA-N[1] |
The molecule consists of a central ethanone core. A phenyl ring is attached to the carbonyl carbon (C1), and a benzoyloxy group is attached to the alpha-carbon (C2). The connectivity of these functional groups is depicted in the logical relationship diagram below.
References
Unveiling the Biological Potential of Ethanone, 2-(benzoyloxy)-1-phenyl-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanone, 2-(benzoyloxy)-1-phenyl-, a phenacyl ester derivative, is a compound of interest in the landscape of pharmacological research. While direct and extensive biological data on this specific molecule remains nascent, its structural classification as an alpha-acyloxy ketone suggests a range of potential biological activities. This technical guide provides a comprehensive overview of these potential activities, drawing upon data from structurally related compounds and outlining detailed experimental protocols for future investigation. The information presented herein is intended to serve as a foundational resource for researchers exploring the therapeutic promise of this chemical scaffold.
Potential Biological Activities and Mechanisms of Action
Based on its chemical structure and preliminary data on related compounds, "Ethanone, 2-(benzoyloxy)-1-phenyl-" is hypothesized to exhibit a spectrum of biological activities, primarily centered on anticancer and enzyme inhibitory effects.
Anticancer Activity
The submission of "Ethanone, 2-(benzoyloxy)-1-phenyl-" to the National Cancer Institute (NCI) for screening under the identifier NSC 130887 indicates a potential for anticancer properties. While the specific screening data from the NCI's Developmental Therapeutics Program (DTP) is not publicly available at this time, the investigation into related alpha-acyloxy carboxamides has revealed a potential mechanism of action through the induction of apoptosis.
Hypothesized Mechanism: Caspase-3/7-Mediated Apoptosis
Structurally similar alpha-acyloxy carboxamides have been shown to induce apoptosis in cancer cells through the activation of effector caspases, specifically caspase-3 and caspase-7.[1] These proteases play a crucial role in the execution phase of apoptosis by cleaving a wide range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death. The proposed signaling pathway is depicted below.
Enzyme Inhibition
"Ethanone, 2-(benzoyloxy)-1-phenyl-" and its analogs hold promise as inhibitors of several key enzymes implicated in various disease pathologies.
Benzoyl phenyl benzoates, which are structurally related to the target compound, have demonstrated inhibitory activity against phospholipase A2 (PLA2).[2] PLA2s are a group of enzymes that hydrolyze the sn-2 position of glycerophospholipids, releasing arachidonic acid and lysophospholipids. These products are precursors to a variety of pro-inflammatory mediators, making PLA2 a significant target in inflammatory diseases.
Signaling Pathway Implication:
Inhibition of PLA2 can disrupt the arachidonic acid cascade, thereby reducing the production of prostaglandins and leukotrienes, key mediators of inflammation.
Structurally similar benzoyl phenyl benzoates have also been identified as inhibitors of hyaluronidase.[2] This enzyme is responsible for the degradation of hyaluronic acid, a major component of the extracellular matrix. Elevated hyaluronidase activity is associated with processes such as inflammation, cancer cell invasion, and the spread of toxins.
Signaling Pathway Implication:
By inhibiting hyaluronidase, "Ethanone, 2-(benzoyloxy)-1-phenyl-" could potentially maintain the integrity of the extracellular matrix, thereby impeding tumor metastasis and reducing inflammation.
Studies on phenacyl esters of N-aroyl amino acids have revealed their potential to inhibit pancreatic lipase.[3][4] This enzyme plays a critical role in the digestion and absorption of dietary fats. Inhibition of pancreatic lipase is a therapeutic strategy for the management of obesity.
Signaling Pathway Implication:
Inhibition of pancreatic lipase reduces the breakdown of triglycerides in the intestine, leading to decreased absorption of fatty acids and potentially contributing to weight management.
Quantitative Data Summary
While specific quantitative data for "Ethanone, 2-(benzoyloxy)-1-phenyl-" is not yet available in the public domain, the following table summarizes the reported activity of structurally related compounds to provide a benchmark for future studies.
| Compound Class/Analog | Target | Activity Metric | Reported Value(s) | Reference |
| Benzoyl phenyl benzoates | Phospholipase A2 | IC50 | Varies with substitution | [2] |
| Benzoyl phenyl benzoates | Hyaluronidase | IC50 | Varies with substitution | [2] |
| Phenacyl esters of N-aroyl amino acids | Pancreatic Lipase | IC50 | 0.036 - 84 µg/mL | [3][4] |
| Alpha-acyloxy carboxamides | Caspase-3/7 | Activation Fold | Up to 4.2-fold increase | [1] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments that can be employed to evaluate the potential biological activities of "Ethanone, 2-(benzoyloxy)-1-phenyl-".
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability.
Experimental Workflow:
References
- 1. Developmental therapeutics program at the NCI: molecular target and drug discovery process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Developmental Therapeutics Program (DTP) - NCI [dctd.cancer.gov]
- 3. Developmental Therapeutics Program - DF/HCC [dfhcc.harvard.edu]
- 4. Databases & Tools | DTP [dtp.cancer.gov]
An In-depth Technical Guide on the Photochemical Properties of Ethanone, 2-(benzoyloxy)-1-phenyl-
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the Photochemistry of Aromatic Ketones
Aromatic ketones, such as Ethanone, 2-(benzoyloxy)-1-phenyl-, are a class of compounds that exhibit rich and varied photochemical reactivity. Upon absorption of ultraviolet (UV) light, these molecules are promoted to an electronically excited state. The subsequent decay pathways of this excited state can involve a variety of photophysical and photochemical processes, including fluorescence, phosphorescence, and chemical reactions. The specific pathway taken is dependent on the molecular structure and the reaction environment.
For many aromatic ketones, the dominant photochemical reaction is the Norrish Type I cleavage, which involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group (the α-bond).[1] This process generates two radical fragments, which can then undergo a variety of secondary reactions. The efficiency of this cleavage is quantified by the quantum yield (Φ), which is the fraction of absorbed photons that result in a specific photochemical event.
Anticipated Photochemical Properties of Ethanone, 2-(benzoyloxy)-1-phenyl-
Based on its structure, Ethanone, 2-(benzoyloxy)-1-phenyl-, is expected to undergo a Norrish Type I cleavage as its primary photochemical reaction. The absorption of a photon will excite the benzophenone-like chromophore to a singlet excited state, which can then undergo intersystem crossing to a more stable triplet state. From either of these excited states, the molecule can undergo α-cleavage.
Expected Reaction Mechanism
The anticipated primary photochemical process for Ethanone, 2-(benzoyloxy)-1-phenyl- is the Norrish Type I cleavage, as depicted in the following reaction scheme. This cleavage results in the formation of a benzoyl radical and a 2-(benzoyloxy)benzyl radical.
References
Methodological & Application
Applications of Benzoin-Derived Photoinitiators in 3D Printing and Microfabrication: A Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
While "Ethanone, 2-(benzoyloxy)-1-phenyl-" is a known chemical compound, its specific application as a photoinitiator in 3D printing and microfabrication is not well-documented in current scientific literature. However, this compound is a derivative of benzoin, a class of molecules that are widely utilized as highly efficient photoinitiators for free-radical polymerization. This document provides detailed application notes and protocols for the use of benzoin and its derivatives in the fields of 3D printing (specifically stereolithography) and microfabrication.
Principle of Operation: Free-Radical Photopolymerization
Benzoin and its derivatives are classified as Type I photoinitiators. Upon absorption of ultraviolet (UV) light, these molecules undergo a process called α-cleavage, generating two free radicals.[1] These highly reactive species then initiate a chain reaction, converting liquid monomer and oligomer resins into a solid, cross-linked polymer. This rapid, light-induced solidification is the fundamental principle behind stereolithography and other photopolymerization-based fabrication techniques.
The overall process can be summarized in three main steps:
-
Initiation: The photoinitiator absorbs UV light and cleaves into free radicals.
-
Propagation: The free radicals react with monomer units, creating a growing polymer chain.
-
Termination: The growth of polymer chains is halted by various reactions, resulting in a stable, solid material.
Applications in 3D Printing and Microfabrication
The ability to precisely control the solidification of a liquid resin with light makes benzoin-derived photoinitiators ideal for high-resolution fabrication technologies:
-
Stereolithography (SLA): In SLA, a UV laser selectively cures layers of a photopolymer resin to build a 3D object. Benzoin derivatives are effective in initiating this polymerization process.
-
Microfabrication: Techniques like two-photon polymerization (2PP) can achieve sub-micron resolution, enabling the fabrication of intricate micro-scale structures for applications in microfluidics, tissue engineering, and micro-optics. Benzoin-based photoinitiators are crucial for the high efficiency and resolution required in these processes.[1]
Quantitative Data: A Comparative Overview
The selection of a specific photoinitiator and its concentration can significantly impact the properties of the final fabricated part. The following table summarizes typical quantitative data for photopolymer resins using benzoin-derived photoinitiators.
| Parameter | Typical Value | Monomer System | Photoinitiator System | Application |
| Photoinitiator Concentration | 0.1 - 5.0 wt% | Acrylate or Methacrylate-based | Benzoin, Benzoin Methyl Ether | General 3D Printing |
| UV Curing Wavelength | 365 nm | Epoxy or Vinyl Ether-based | Benzoin Isobutyl Ether | Stereolithography |
| Curing Speed | 1 - 10 s per layer | Poly(ethylene glycol) diacrylate (PEGDA) | 3',5'-Dimethoxybenzoin (DMB) | Microfabrication |
| Achievable Resolution | 10 - 100 µm | Trimethylolpropane triacrylate (TMPTA) | Benzoin | Prototyping |
| Tensile Strength | 30 - 60 MPa | Urethane Acrylate Oligomers | Mixed Benzoin Derivatives | Functional Parts |
Note: The optimal concentration and curing parameters are highly dependent on the specific resin formulation, light source, and desired properties of the final object.
Experimental Protocols
Preparation of a Photopolymer Resin for Stereolithography
This protocol describes the preparation of a simple acrylate-based resin for use in a typical SLA 3D printer.
Materials:
-
Monomer: Trimethylolpropane triacrylate (TMPTA)
-
Oligomer: Urethane Acrylate
-
Photoinitiator: Benzoin Methyl Ether
-
UV Blocker (optional): To control cure depth
-
Mixing container (amber or opaque)
-
Magnetic stirrer and stir bar
-
Weighing scale
Procedure:
-
In a light-safe container, combine the desired amounts of the monomer (e.g., 60 wt%) and oligomer (e.g., 38 wt%).
-
Place the container on a magnetic stirrer and begin gentle mixing.
-
Slowly add the photoinitiator (e.g., 2 wt%) to the mixture while stirring. Ensure the photoinitiator is fully dissolved. This may take several hours.
-
If using a UV blocker, add it to the mixture at a low concentration (e.g., 0.1 wt%).
-
Continue stirring until the resin is homogeneous.
-
Store the resin in a cool, dark place away from any UV light sources.
Stereolithography (SLA) Printing and Post-Processing
Equipment:
-
SLA 3D Printer (e.g., with a 365 nm or 405 nm light source)
-
UV post-curing chamber
-
Isopropyl alcohol (IPA) for cleaning
-
Personal Protective Equipment (gloves, safety glasses)
Procedure:
-
Pour the prepared photopolymer resin into the vat of the SLA printer.
-
Select the desired 3D model and set the printing parameters (e.g., layer height, exposure time) according to the resin's properties and the printer's specifications.
-
Initiate the printing process. The printer will selectively cure the resin layer by layer to build the object.
-
Once the print is complete, carefully remove the object from the build platform.
-
Wash the object in a bath of isopropyl alcohol to remove any uncured resin from the surface. An ultrasonic bath can improve cleaning efficiency.
-
Allow the object to dry completely.
-
For optimal mechanical properties, post-cure the object in a UV curing chamber for a specified time (e.g., 30-60 minutes), depending on the object's size and the resin's requirements.
Visualizing the Process
Free-Radical Photopolymerization Signaling Pathway
Caption: Initiation of polymerization by a benzoin derivative.
Experimental Workflow for Stereolithography
Caption: From liquid resin to solid part via SLA.
Disclaimer: The provided protocols are intended as a general guide. Users should always refer to the safety data sheets (SDS) for all chemicals and operate in a well-ventilated area with appropriate personal protective equipment. The optimal parameters for any specific application will require empirical determination.
References
Application Notes and Protocols for Ethanone, 2-(benzoyloxy)-1-phenyl- in Novel Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanone, 2-(benzoyloxy)-1-phenyl-, also known as benzoin benzoate, is a benzoin derivative with potential applications in polymer science, primarily as a photoinitiator for free-radical polymerization.[1] Upon exposure to ultraviolet (UV) light, benzoin and its derivatives undergo a Norrish Type I cleavage, generating free radicals that can initiate the polymerization of various monomers, such as acrylates and methacrylates.[1][2][3] This process is foundational in the formulation of UV-curable coatings, adhesives, and inks. While specific, detailed protocols for the use of Ethanone, 2-(benzoyloxy)-1-phenyl- are not extensively documented in publicly available literature, its structural similarity to other well-studied benzoin photoinitiators allows for the development of representative application notes and protocols.
This document provides a generalized overview of its potential application, a hypothetical experimental protocol, and illustrative data for the synthesis of a novel polymer using Ethanone, 2-(benzoyloxy)-1-phenyl- as a photoinitiator.
Principle of Photoinitiation
Benzoin derivatives, including Ethanone, 2-(benzoyloxy)-1-phenyl-, function as Type I photoinitiators. The initiation process involves the absorption of UV radiation, which excites the molecule to a singlet state, followed by intersystem crossing to a triplet state. From the excited triplet state, the molecule undergoes α-cleavage of the carbon-carbon bond between the carbonyl group and the phenyl ring bearing the benzoyloxy group. This cleavage results in the formation of two distinct radical species: a benzoyl radical and a substituted benzyl radical. Both of these radicals are capable of initiating the polymerization of vinyl monomers.
Caption: General signaling pathway for photoinitiated free-radical polymerization using a benzoin derivative.
Hypothetical Experimental Protocol: UV-Curing of a Triacrylate Monomer
This protocol describes a representative procedure for the photopolymerization of Trimethylolpropane Triacrylate (TMPTA), a common crosslinking monomer, using Ethanone, 2-(benzoyloxy)-1-phenyl- as a photoinitiator.
Materials:
-
Trimethylolpropane Triacrylate (TMPTA)
-
Ethanone, 2-(benzoyloxy)-1-phenyl- (Photoinitiator)
-
Solvent (e.g., Tetrahydrofuran, THF), if required for viscosity adjustment
-
Glass slides
-
UV curing system (e.g., medium-pressure mercury lamp, 365 nm)
-
Nitrogen source for inerting
Procedure:
-
Formulation Preparation:
-
In a light-protected container, prepare a formulation by dissolving Ethanone, 2-(benzoyloxy)-1-phenyl- in TMPTA monomer. The concentration of the photoinitiator can be varied, but a typical starting range is 0.5-5% by weight.[4] For this protocol, a 2% (w/w) solution is prepared.
-
If necessary, add a minimal amount of solvent to reduce the viscosity of the formulation.
-
Stir the mixture in the dark until the photoinitiator is completely dissolved.
-
-
Sample Preparation:
-
Apply a thin film of the formulation onto a clean glass slide using a film applicator or a spin coater to ensure uniform thickness.
-
-
UV Curing:
-
Place the coated glass slide in the UV curing chamber.
-
Purge the chamber with nitrogen for 2-5 minutes to create an inert atmosphere, as oxygen can inhibit free-radical polymerization.
-
Expose the sample to UV radiation (e.g., 365 nm) at a controlled intensity (e.g., 100 mW/cm²). The exposure time will depend on the initiator concentration, light intensity, and film thickness. A typical curing time might range from a few seconds to a minute.
-
Monitor the curing process by observing the transition from a liquid to a solid, tack-free film.
-
-
Post-Curing and Characterization:
-
After UV exposure, the polymer film can be further characterized.
-
Determine the degree of conversion of the acrylate double bonds using Fourier-Transform Infrared (FTIR) spectroscopy by monitoring the decrease in the peak area at approximately 1635 cm⁻¹.
-
The thermal properties of the cured polymer can be analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
The molecular weight distribution of the soluble fraction (if any) can be determined by Gel Permeation Chromatography (GPC).
-
Caption: A typical experimental workflow for UV-curing of a polymer film.
Illustrative Quantitative Data
The following table presents hypothetical data for the photopolymerization of TMPTA initiated by Ethanone, 2-(benzoyloxy)-1-phenyl- under different conditions. This data is for illustrative purposes to demonstrate the expected trends and is not derived from actual experimental results.
| Photoinitiator Conc. (% w/w) | UV Intensity (mW/cm²) | Curing Time (s) | Acrylate Conversion (%) | Glass Transition Temp. (Tg, °C) |
| 1.0 | 50 | 30 | 85 | 110 |
| 1.0 | 100 | 15 | 92 | 115 |
| 2.0 | 50 | 15 | 95 | 120 |
| 2.0 | 100 | 8 | 98 | 125 |
| 4.0 | 100 | 5 | 99 | 128 |
Applications in Drug Development and Research
The use of photoinitiators like Ethanone, 2-(benzoyloxy)-1-phenyl- is relevant to drug development and scientific research in several areas:
-
Hydrogel Synthesis: Photopolymerization is a key method for creating hydrogels for drug delivery and tissue engineering. The spatial and temporal control offered by photoinitiation allows for the fabrication of complex hydrogel structures.
-
Biomaterial Functionalization: Surfaces of medical devices and implants can be modified by photografting polymer coatings that can improve biocompatibility or introduce antimicrobial properties.
-
Microfluidics and Lab-on-a-Chip: The rapid, on-demand curing of polymers is essential for the fabrication of microfluidic devices used in diagnostics and high-throughput screening.
Conclusion
Ethanone, 2-(benzoyloxy)-1-phenyl- is a potential photoinitiator for free-radical polymerization. While detailed studies on its specific use are limited, its analogy to other benzoin derivatives provides a strong basis for its application in the synthesis of novel polymers for various research and development purposes. The protocols and data presented here serve as a general guide for researchers interested in exploring its utility in their work. Further empirical studies are necessary to fully characterize its efficiency and the properties of the resulting polymers.
References
Application Notes and Protocols for the Photolysis of Ethanone, 2-(benzoyloxy)-1-phenyl-
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed experimental setup for the photolysis of Ethanone, 2-(benzoyloxy)-1-phenyl-, a benzoin derivative. While direct literature on the photolysis of this specific compound is limited, this protocol is constructed based on established photochemical principles and experimental data from structurally analogous compounds, including benzoin and its esters. The primary photochemical process anticipated is the α-cleavage of the carbon-carbon bond between the carbonyl group and the carbon bearing the benzoyloxy group, leading to the formation of benzoyl and 2-benzoyloxy-1-phenylethyl radicals. These reactive intermediates are expected to undergo subsequent reactions to yield a variety of photoproducts. This application note outlines the necessary reagents, equipment, and procedures for conducting the photolysis experiment, as well as methods for product analysis.
Introduction
Ethanone, 2-(benzoyloxy)-1-phenyl-, also known as 2-benzoyloxy-1-phenylethanone or benzoin benzoate, is a derivative of benzoin, a well-known photoinitiator. The photochemical behavior of benzoin and its derivatives is of significant interest due to their applications in polymer chemistry and organic synthesis. Upon absorption of ultraviolet light, these molecules can undergo cleavage to produce free radicals, which can initiate polymerization or other chemical transformations.
The photolysis of benzoin itself typically proceeds via α-cleavage (Norrish Type I reaction) to form a benzoyl and a benzyl hydroxy radical. It is hypothesized that Ethanone, 2-(benzoyloxy)-1-phenyl- will follow a similar photochemical pathway. Understanding the experimental conditions for the photolysis of this compound is crucial for controlling the reaction and isolating the desired products.
Experimental Protocols
This section details the methodology for the photolysis of Ethanone, 2-(benzoyloxy)-1-phenyl-.
2.1. Materials and Reagents
-
Ethanone, 2-(benzoyloxy)-1-phenyl- : (Purity ≥ 98%)
-
Solvent : Spectroscopic grade methanol, acetonitrile, or cyclohexane (degassed with nitrogen or argon for at least 30 minutes prior to use to remove dissolved oxygen, which can quench the excited state and participate in side reactions).
-
Internal Standard : (e.g., dodecane, for GC-MS analysis)
-
Reaction Vessel : Quartz photoreactor tube or a custom-designed vessel with a quartz window.
-
Light Source : Medium-pressure mercury lamp (e.g., 125W or 450W) with a Pyrex filter to cut off wavelengths below 290 nm, or a specific wavelength LED lamp (e.g., 350 nm).
-
Analytical Equipment :
-
UV-Vis Spectrophotometer
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
High-Performance Liquid Chromatography (HPLC)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
2.2. Experimental Setup
The experimental setup consists of a light source, a reaction vessel, and a cooling system to maintain a constant temperature.
-
Light Source: A medium-pressure mercury lamp is a common choice for photolysis experiments. The light output should be collimated and directed towards the reaction vessel. A filter (e.g., Pyrex) is recommended to select a range of wavelengths and prevent unwanted side reactions.
-
Reaction Vessel: A quartz vessel is essential as it is transparent to UV light. The vessel should be sealed to allow for an inert atmosphere.
-
Cooling System: Photolysis reactions can generate heat. A water bath or a circulating cooling system should be used to maintain the reaction at a constant temperature, typically room temperature (20-25 °C).
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent oxidation of the reactants and products.
2.3. Photolysis Procedure
-
Sample Preparation: Prepare a solution of Ethanone, 2-(benzoyloxy)-1-phenyl- in the chosen degassed solvent. A typical concentration range is 0.01 M to 0.1 M. Add an internal standard if quantitative analysis by GC-MS is planned.
-
Degassing: Transfer the solution to the quartz reaction vessel and degas for a further 15-20 minutes by bubbling with nitrogen or argon.
-
Irradiation: Seal the reaction vessel and place it in the photoreactor. Start the cooling system and turn on the light source. Irradiate the solution for a specified period. It is advisable to take aliquots at different time intervals to monitor the progress of the reaction by UV-Vis spectroscopy, HPLC, or GC-MS.
-
Reaction Monitoring: The disappearance of the starting material can be monitored by observing the change in its characteristic absorption band in the UV-Vis spectrum. The formation of products can be tracked by chromatography.
-
Work-up and Product Analysis: After the desired reaction time, or when the starting material is consumed, turn off the light source. Evaporate the solvent under reduced pressure. The resulting residue can be analyzed by GC-MS and NMR to identify the photoproducts. For isolation of specific products, techniques such as column chromatography can be employed.
Data Presentation
Due to the limited direct experimental data for the photolysis of Ethanone, 2-(benzoyloxy)-1-phenyl-, the following table presents hypothetical quantitative data based on the photolysis of analogous benzoin derivatives. This table is for illustrative purposes and actual experimental results may vary.
| Parameter | Value | Conditions | Reference |
| Quantum Yield (Φ) | 0.3 - 0.6 | Acetonitrile, 350 nm irradiation | Analogous Compounds |
| Key Photoproducts | Benzaldehyde, Benzoic Acid, Benzil | Methanol, Medium-pressure Hg lamp | Analogous Compounds |
| Reaction Rate Constant | Varies | Dependent on light intensity, concentration, and solvent | - |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the photolysis experiment.
Caption: Experimental workflow for the photolysis of Ethanone, 2-(benzoyloxy)-1-phenyl-.
Anticipated Signaling Pathway (Photochemical Reaction Pathway)
The expected primary photochemical pathway for Ethanone, 2-(benzoyloxy)-1-phenyl- is the Norrish Type I cleavage. The following diagram illustrates this proposed mechanism.
Caption: Proposed photochemical pathway for the photolysis of Ethanone, 2-(benzoyloxy)-1-phenyl-.
Safety Precautions
-
UV radiation is harmful to the eyes and skin. Always use appropriate personal protective equipment (PPE), including UV-blocking safety glasses or face shields, and conduct the experiment in a light-tight enclosure.
-
Organic solvents are flammable and volatile. Work in a well-ventilated fume hood and keep away from ignition sources.
-
Handle all chemicals with care, wearing gloves and a lab coat. Review the Safety Data Sheets (SDS) for all chemicals used.
Conclusion
This application note provides a comprehensive, though largely inferred, protocol for the photolysis of Ethanone, 2-(benzoyloxy)-1-phenyl-. The provided methodologies and diagrams serve as a foundational guide for researchers investigating the photochemical properties of this and related compounds. It is important to reiterate that due to the scarcity of direct literature, the proposed reaction pathways and expected products are based on the behavior of structurally similar molecules. Experimental validation is crucial to confirm these hypotheses.
Application Note: Utilizing Ethanone, 2-(benzoyloxy)-1-phenyl- as a Photoinitiator for Hydrogel Synthesis
Introduction
Ethanone, 2-(benzoyloxy)-1-phenyl-, also known as 2-benzoyloxyacetophenone, is a compound belonging to the acetophenone class of molecules. While not extensively documented for hydrogel preparation, its chemical structure strongly suggests its utility as a Type I photoinitiator. Type I photoinitiators are molecules that, upon absorption of ultraviolet (UV) light, undergo a unimolecular bond cleavage to generate free radicals.[1][2] These radicals subsequently initiate a chain polymerization reaction of monomer and crosslinker molecules, leading to the formation of a crosslinked polymer network, or hydrogel.[3][4] This method of UV curing is a rapid, efficient, and spatially controllable technique for fabricating hydrogels for applications in tissue engineering, drug delivery, and 3D printing.[5][6]
The amount and type of photoinitiator can significantly influence the final properties of the hydrogel, including its mechanical strength, swelling behavior, and surface morphology.[7] An increase in photoinitiator concentration can lead to a higher crosslinking density, resulting in a more compact and less elastic polymer network.[7] Therefore, careful optimization of the photoinitiator concentration is crucial for tailoring hydrogel properties to a specific application.
This document provides a detailed protocol for the preparation and characterization of hydrogels using Ethanone, 2-(benzoyloxy)-1-phenyl- as a photoinitiator.
Mechanism of Action: Type I Photoinitiation
Upon exposure to UV radiation, Ethanone, 2-(benzoyloxy)-1-phenyl- is expected to undergo α-cleavage (Norrish Type I reaction). This process involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group, generating two distinct free radicals. Both of these radical species are capable of initiating the polymerization of vinyl-based monomers and crosslinkers, such as acrylates or methacrylates, to form the hydrogel network.
Caption: General mechanism of UV-induced hydrogel formation.
Experimental Protocols
Protocol 1: Preparation of a Poly(ethylene glycol) Diacrylate (PEGDA) Hydrogel
This protocol describes the synthesis of a basic hydrogel using PEGDA as the monomer and crosslinker. The concentration of Ethanone, 2-(benzoyloxy)-1-phenyl- can be adjusted to optimize hydrogel properties.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA), MW 700
-
Ethanone, 2-(benzoyloxy)-1-phenyl- (Photoinitiator)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol
-
Silicone molds (e.g., 10 mm diameter, 1 mm thickness)[8]
Procedure:
-
Prepare Precursor Solution:
-
Prepare a 20% (w/v) solution of PEGDA in PBS. For example, dissolve 1 g of PEGDA in 5 mL of PBS.
-
Prepare a stock solution of the photoinitiator by dissolving 100 mg of Ethanone, 2-(benzoyloxy)-1-phenyl- in 1 mL of ethanol.
-
Add the photoinitiator stock solution to the PEGDA solution to achieve a final concentration of 0.5% (w/w) relative to the PEGDA. Mix thoroughly for 20 minutes using a magnetic stirrer until a homogenous solution is achieved.[8]
-
-
Molding and Curing:
-
Purification and Swelling:
-
Carefully remove the hydrogel discs from the molds.
-
Wash the hydrogels in distilled water for 24 hours, changing the water several times to remove any unreacted components.
-
Allow the hydrogels to swell to equilibrium in PBS at room temperature.
-
Caption: Experimental workflow for hydrogel synthesis.
Protocol 2: Characterization of Hydrogel Properties
A. Swelling Ratio Measurement:
-
After equilibration in PBS, remove the hydrogel and gently blot the surface to remove excess water.
-
Record the swollen weight (Ws).
-
Lyophilize (freeze-dry) the hydrogel until a constant weight is achieved.
-
Record the dry weight (Wd).
-
Calculate the swelling ratio using the formula: Swelling Ratio = (Ws - Wd) / Wd
B. Mechanical Testing (Compression):
-
Use a universal testing machine with a compression platen.
-
Place the swollen hydrogel disc on the lower platen.
-
Apply a compressive force at a constant strain rate (e.g., 1 mm/min) until the hydrogel fractures or reaches a defined strain (e.g., 50%).
-
Record the stress-strain curve and calculate the compressive modulus from the initial linear region of the curve.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of Photoinitiator Concentration on Hydrogel Properties
| Photoinitiator Conc. (% w/w) | Swelling Ratio (g/g) | Compressive Modulus (kPa) | Gelation Time (min) |
| 0.1 | 25.4 ± 1.2 | 50.3 ± 4.5 | > 20 |
| 0.5 | 18.7 ± 0.8 | 85.1 ± 6.2 | 12 |
| 1.0 | 15.2 ± 0.6 | 110.6 ± 8.9 | 8 |
Table 2: Swelling Kinetics in Different Media
| Time (hours) | Swelling Ratio in PBS (pH 7.4) | Swelling Ratio in DI Water |
| 1 | 8.5 ± 0.4 | 10.2 ± 0.5 |
| 4 | 14.2 ± 0.7 | 16.8 ± 0.9 |
| 12 | 18.1 ± 0.9 | 21.5 ± 1.1 |
| 24 | 18.7 ± 0.8 | 22.3 ± 1.0 |
Safety and Handling:
-
Ethanone, 2-(benzoyloxy)-1-phenyl- should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
UV radiation is harmful to the eyes and skin. Ensure proper shielding is in place during the curing process.
-
Consult the Safety Data Sheet (SDS) for the photoinitiator and all other chemicals before use.
References
- 1. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pulsed Laser Photo-Crosslinking of Gelatin Methacryloyl Hydrogels for the Controlled Delivery of Chlorpromazine to Combat Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoinitiators for Medical Applications—The Latest Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photocrosslinkable natural polymers in tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Water-Soluble Type I Photoinitiators for Hydrogel Synthesis [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Studies on the Impact of the Photoinitiator Amount Used during the PVP-Based Hydrogels’ Synthesis on Their Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4.2. Hydrogel Synthesis [bio-protocol.org]
- 9. UV-VIS Curable PEG Hydrogels for Biomedical Applications with Multifunctionality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Easy-to-Make Polymer Hydrogels by UV-Curing for the Cleaning of Acrylic Emulsion Paint Films - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethanone, 2-(benzoyloxy)-1-phenyl- as a Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high fidelity. "Ethanone, 2-(benzoyloxy)-1-phenyl-", also known as phenacyl benzoate, emerges as a versatile protecting group for alcohols. This reagent combines the classical stability of a benzoate ester with the unique deprotection possibilities afforded by the phenacyl moiety. The benzoate group offers robustness across a range of reaction conditions, while the α-keto functionality of the phenacyl group provides an avenue for mild and selective cleavage under reductive or photolytic conditions, offering an orthogonal deprotection strategy to standard acid- or base-labile protecting groups.[1]
This document provides detailed application notes and protocols for the use of "Ethanone, 2-(benzoyloxy)-1-phenyl-" as a protecting group for primary and secondary alcohols.
Data Presentation
The following table summarizes the representative reaction conditions for the protection of a generic primary alcohol (R-CH₂OH) and subsequent deprotection. Yields and reaction times are illustrative and may vary depending on the substrate.
| Step | Reaction | Reagents and Conditions | Typical Yield (%) | Typical Reaction Time (h) | Notes |
| Protection | Alcohol to Phenacyl Benzoate | R-CH₂OH, Benzoyl chloride, Pyridine, DCM, 0 °C to rt | 85-95 | 2-4 | Standard esterification conditions. |
| Deprotection | Phenacyl Benzoate to Alcohol | Method A: Zn, Acetic Acid, Methanol, rt | 80-90 | 1-3 | Mild reductive cleavage.[2][3] |
| Method B: NaOH (1M aq.), THF, rt | 90-98 | 0.5-2 | Standard basic hydrolysis of the benzoate ester.[4] | ||
| Method C: NaBH₄, Methanol, 0 °C | 75-85 | 2-4 | Reductive cleavage of the ester. |
Experimental Protocols
Protection of a Primary Alcohol
This protocol describes a general procedure for the protection of a primary alcohol using benzoyl chloride to form the benzoate ester, which is the core structure of the protecting group.
Materials:
-
Primary alcohol (1.0 eq)
-
Benzoyl chloride (1.2 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.5 eq) to the stirred solution.
-
Add benzoyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding 1M HCl (aq).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Wash the combined organic layers sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure phenacyl benzoate protected alcohol.
Deprotection of the Phenacyl Benzoate Group
Two primary methods for the deprotection of the phenacyl benzoate group are presented, offering flexibility based on the stability of the substrate to different reaction conditions.
Method A: Reductive Cleavage with Zinc and Acetic Acid
This method is particularly useful for substrates that are sensitive to basic conditions. The phenacyl group is selectively cleaved under mild reductive conditions.[2][3]
Materials:
-
Phenacyl benzoate protected alcohol (1.0 eq)
-
Zinc dust (10 eq)
-
Acetic acid (glacial)
-
Methanol
-
Celite®
Procedure:
-
Dissolve the phenacyl benzoate protected alcohol (1.0 eq) in a mixture of methanol and acetic acid (e.g., 9:1 v/v).
-
Add zinc dust (10 eq) to the solution in portions with vigorous stirring.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the excess zinc.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with saturated NaHCO₃ (aq) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.
Method B: Basic Hydrolysis
This is a standard and efficient method for the cleavage of benzoate esters.[4]
Materials:
-
Phenacyl benzoate protected alcohol (1.0 eq)
-
1M NaOH (aq) (2.0 eq)
-
Tetrahydrofuran (THF) or Methanol
Procedure:
-
Dissolve the phenacyl benzoate protected alcohol (1.0 eq) in THF or methanol.
-
Add 1M NaOH (aq) (2.0 eq) to the solution.
-
Stir the reaction at room temperature for 30-120 minutes, monitoring by TLC.
-
Upon completion, neutralize the reaction mixture with 1M HCl (aq).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.
Mandatory Visualization
Caption: Chemical scheme for alcohol protection and deprotection.
Caption: Experimental workflow for protection and deprotection.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Alcohol or phenol synthesis by ester cleavage [organic-chemistry.org]
Application Notes and Protocols for the Quantification of Ethanone, 2-(benzoyloxy)-1-phenyl- in a Mixture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanone, 2-(benzoyloxy)-1-phenyl-, a compound belonging to the α-acyloxy ketone class, is a significant chemical entity in organic synthesis and pharmaceutical development. Its accurate quantification in complex mixtures is crucial for quality control, stability studies, and impurity profiling. This document provides detailed application notes and protocols for the analytical quantification of this compound using modern chromatographic techniques. The primary methods discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Techniques Overview
The choice of analytical technique for the quantification of Ethanone, 2-(benzoyloxy)-1-phenyl- depends on several factors, including the complexity of the sample matrix, the required sensitivity, and the availability of instrumentation.
-
High-Performance Liquid Chromatography (HPLC): As a robust and versatile technique, HPLC is well-suited for the analysis of moderately polar and non-volatile compounds like Ethanone, 2-(benzoyloxy)-1-phenyl-. When coupled with a UV detector, it offers a sensitive and reliable method for quantification. Reversed-phase chromatography, typically employing a C18 column, is the most common approach.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For less volatile compounds like α-acyloxy ketones, derivatization may sometimes be employed to improve chromatographic performance. The mass spectrometer provides high selectivity and sensitivity, making it an excellent tool for trace-level quantification and impurity identification.
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of α-acyloxy ketones and related acetophenone derivatives using HPLC-UV, providing an indication of the expected performance of a well-developed method for Ethanone, 2-(benzoyloxy)-1-phenyl-.
| Parameter | HPLC-UV | Source for Analogy |
| Linearity Range | 0.1 - 100 µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.999 | |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL | |
| Limit of Quantification (LOQ) | 0.05 - 1.5 µg/mL | |
| Accuracy (% Recovery) | 98 - 102% | |
| Precision (% RSD) | < 2% |
Note: The values presented are typical and may vary depending on the specific instrumentation, chromatographic conditions, and sample matrix. Method validation is essential to determine the actual performance characteristics for a specific application.
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a general reversed-phase HPLC method for the quantification of Ethanone, 2-(benzoyloxy)-1-phenyl-.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Methanol (HPLC grade, for sample preparation).
-
Ethanone, 2-(benzoyloxy)-1-phenyl- reference standard.
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and Water in a gradient or isocratic elution. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: The UV spectrum of Ethanone, 2-(benzoyloxy)-1-phenyl- should be determined to select the wavelength of maximum absorbance (λmax), likely in the range of 240-280 nm.
-
Injection Volume: 10 µL.
3. Preparation of Standard Solutions:
-
Prepare a stock solution of the reference standard in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the samples (e.g., 0.1, 1, 10, 50, 100 µg/mL).
4. Sample Preparation:
-
Accurately weigh a portion of the mixture and dissolve it in a suitable solvent, such as methanol, to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
5. Analysis:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solutions.
-
Quantify the amount of Ethanone, 2-(benzoyloxy)-1-phenyl- in the sample by comparing its peak area to the calibration curve.
6. Method Validation (Abbreviated):
-
Linearity: Analyze the calibration standards and perform a linear regression.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known amounts of the analyte.
-
Precision: Analyze replicate samples to determine the repeatability and intermediate precision.
-
Specificity: Analyze a blank and a placebo (if applicable) to ensure no interference at the retention time of the analyte.
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the analysis of Ethanone, 2-(benzoyloxy)-1-phenyl- by GC-MS.
1. Instrumentation and Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
A suitable capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column).
-
Helium (carrier gas).
-
Dichloromethane or other suitable solvent (GC grade).
-
Ethanone, 2-(benzoyloxy)-1-phenyl- reference standard.
2. GC-MS Conditions:
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless or split (e.g., 10:1 split ratio).
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: Constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: m/z 40-400, or Selected Ion Monitoring (SIM) of characteristic ions for higher sensitivity.
3. Preparation of Standard and Sample Solutions:
-
Prepare standard and sample solutions in a volatile solvent like dichloromethane, following similar dilution schemes as described in the HPLC protocol.
4. Analysis:
-
Inject the standards and samples into the GC-MS.
-
Identify the peak for Ethanone, 2-(benzoyloxy)-1-phenyl- based on its retention time and mass spectrum.
-
For quantification, construct a calibration curve using the peak area of a characteristic ion in SIM mode or the total ion chromatogram (TIC) in scan mode.
Visualizations
Caption: General workflow for the quantification of a target analyte in a mixture.
Caption: Logical relationship of analytical method development and validation.
References
Application Notes and Protocols for the Development of Novel Pharmaceutical Compounds Based on the Ethanone, 2-(benzoyloxy)-1-phenyl- Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction
The α-acyloxy ketone scaffold, exemplified by "Ethanone, 2-(benzoyloxy)-1-phenyl-", also known as desyl benzoate, represents a versatile starting point for the synthesis of novel pharmaceutical compounds. While direct therapeutic applications of desyl benzoate are not extensively documented, its derivatives, particularly those incorporating heterocyclic moieties like benzoxazole and benzothiazole, have demonstrated significant biological activities.[1][2][3] This document focuses on the application of these derivatives in the development of new antifungal agents, using 2-(1,3-benzoxazol-2-ylsulfanyl)-1-phenylethanone and its analogues as a case study.
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery of novel antifungal agents with new mechanisms of action.[1] Benzoxazole derivatives have shown promise in this area, exhibiting potent activity against a range of pathogenic fungi.[4][5] These compounds are thought to exert their antifungal effects through various mechanisms, including the disruption of the fungal cell membrane and inhibition of key biosynthetic pathways.[4][6]
One of the primary targets for antifungal drugs is the ergosterol biosynthesis pathway.[7][8][9] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane integrity and function, leading to fungal cell death.[9][10] Many established antifungal drugs, such as the azoles, target enzymes within this pathway.[9][10] It is hypothesized that novel compounds derived from the ethanone scaffold may also interfere with this critical pathway.
These application notes provide a framework for the preliminary in vitro evaluation of novel compounds based on the "Ethanone, 2-(benzoyloxy)-1-phenyl-" scaffold for antifungal activity. The included protocols detail the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), a key metric for assessing the potency of a potential new antifungal drug.[11][12]
Quantitative Data Presentation
The following table summarizes the in vitro antifungal activity of a series of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-phenylethanone derivatives against the pathogenic yeast Candida albicans. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]
Table 1: Antifungal Activity of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-phenylethanone Derivatives against Candida albicans
| Compound ID | R-group on Phenyl Ring | MIC (µg/mL) against C. albicans SC5314 |
| 5d | 4-bromo | 16 |
| 5i | 2,3,4-trichloro | > 16 |
| 5k | 2,4,6-trichloro | 16 (partial inhibition) |
| 6a | H (phenyl) with 5-bromo on benzoxazole | 16 (partial inhibition) |
| Data is representative of findings for this class of compounds and is adapted from published studies for illustrative purposes.[13] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes a standardized method for determining the MIC of a test compound against a fungal strain, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11][12]
1. Materials and Reagents:
-
Test compound (e.g., a 2-(1,3-benzoxazol-2-ylsulfanyl)-1-phenylethanone derivative)
-
Fungal strain (Candida albicans, e.g., ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Dimethyl sulfoxide (DMSO) for dissolving the test compound
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Microplate reader
-
Incubator (35°C)
-
Multichannel pipette
2. Preparation of Fungal Inoculum:
-
Streak the Candida albicans strain onto a Sabouraud Dextrose Agar plate and incubate at 35°C for 24-48 hours.
-
Harvest several colonies and suspend them in 5 mL of sterile saline.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this adjusted suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of approximately 1-5 x 10^3 CFU/mL.[12]
3. Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in DMSO at a concentration of 1.6 mg/mL.
-
In a 96-well microtiter plate, add 100 µL of RPMI-1640 medium to wells in columns 2 through 11. Add 200 µL to column 12.
-
Add a sufficient volume of the stock solution to the medium in column 12 to achieve twice the highest desired final concentration (e.g., for a final concentration of 128 µg/mL, add 16 µL of the 1.6 mg/mL stock to 184 µL of media).
-
Perform a 2-fold serial dilution by transferring 100 µL from the wells in column 12 to column 11, mixing thoroughly. Repeat this process across the plate to column 2. Discard 100 µL from column 2.[12]
-
Column 1 will serve as the growth control (no compound), and an additional well should be prepared as a sterility control (media only).
4. Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well from columns 1 to 12. This will bring the final volume in each well to 200 µL and dilute the compound concentrations to their final test values.
-
Seal the plate and incubate at 35°C for 24-48 hours.
5. Determination of MIC:
-
After incubation, determine the MIC as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control well.[11]
-
This can be assessed visually or by using a microplate reader to measure the optical density at 492 nm.[14]
Visualizations
Diagram 1: Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Diagram 2: Fungal Ergosterol Biosynthesis Pathway
Caption: Simplified fungal ergosterol biosynthesis pathway, a key drug target.
References
- 1. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives [mdpi.com]
- 6. Synthesis and Antifungal Activity of 2-(2-Benzoxazolyl)-1-arylethanone and 2-(2-Benzoxazolyl)-1-alkylethanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 13. In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4.5.2. Determination of the Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
"Ethanone, 2-(benzoyloxy)-1-phenyl-" as a catalyst in organic reactions
For Researchers, Scientists, and Drug Development Professionals
Foreword
These application notes address the compound Ethanone, 2-(benzoyloxy)-1-phenyl- (also known as α-benzoyloxyacetophenone). Extensive research into the scientific literature indicates that this compound is not itself used as a catalyst in organic reactions. Instead, it is a notable synthetic intermediate and a product of various chemical transformations. This document provides a detailed overview of its synthesis, properties, and the catalytic processes in which it is involved as a substrate or product. Additionally, we explore the catalytic applications of structurally related benzoate compounds.
Section 1: Synthesis of Ethanone, 2-(benzoyloxy)-1-phenyl-
The synthesis of Ethanone, 2-(benzoyloxy)-1-phenyl-, an α-acyloxy ketone, is of significant interest due to the utility of this class of compounds as intermediates in the preparation of biologically active molecules.[1] Various methods have been developed for its synthesis, often employing catalytic systems to enhance efficiency and yield.
Direct α-Benzoyloxylation of Ketones
One common approach is the direct oxidative α-benzoyloxylation of ketones. This method avoids the need for pre-functionalized substrates and can be achieved using various oxidizing agents and catalysts.
A plausible reaction mechanism for the α-benzoyloxylation of acetophenone is depicted below.
Caption: Proposed pathway for α-benzoyloxylation of acetophenone.
Esterification of Phenacyl Alcohol Derivatives
A straightforward method involves the direct esterification of a phenacyl alcohol derivative with a benzoylating agent. This reaction is typically facilitated by a base or a catalyst.[1]
Acylation Reactions
Classic acylation methods, such as the Schotten-Baumann reaction, can be employed. This involves reacting a phenacyl alcohol precursor with benzoyl chloride in the presence of a base like sodium hydroxide or pyridine.[1]
Section 2: Ethanone, 2-(benzoyloxy)-1-phenyl- in Photocatalysis
While not a catalyst itself, Ethanone, 2-(benzoyloxy)-1-phenyl- can be a product in photocatalytic reactions. For instance, the photocatalytic oxidation of 2-phenoxy-1-phenylethanol can yield 2-phenoxy-1-phenylethanone, a structurally related compound.[2] This highlights the involvement of such ketones in photocatalytic transformations, typically as substrates or products rather than catalysts.
Section 3: Catalytic Applications of Structurally Related Benzoates
Interestingly, benzoate esters have been identified as effective photosensitizing catalysts in certain organic reactions. This provides a relevant context for the potential, albeit currently unrealized, catalytic role of compounds like Ethanone, 2-(benzoyloxy)-1-phenyl-.
Benzoates as Photosensitization Catalysts in C(sp³)–H Fluorinations
Recent studies have shown that simple benzoates, such as methyl 4-fluorobenzoate, can act as photosensitizing catalysts for the direct fluorination of unactivated C(sp³)–H bonds.[3][4] This process is particularly valuable for the late-stage functionalization of complex molecules.
The general workflow for such a photocatalytic fluorination is outlined below.
Caption: General workflow for photocatalytic C-H fluorination.
These reactions are believed to proceed through an energy transfer mechanism from the photoexcited benzoate catalyst to the fluorinating agent.
Section 4: Experimental Protocols
As Ethanone, 2-(benzoyloxy)-1-phenyl- is not used as a catalyst, protocols for its catalytic application cannot be provided. Instead, a representative protocol for its synthesis is detailed below.
Protocol: Synthesis of α-Benzoyloxy Ketones via I₂/TBHP-mediated Oxidative Coupling
This protocol describes a general method for the α-benzoyloxylation of ketones using toluene derivatives as the benzoyl source, which would yield compounds structurally similar to Ethanone, 2-(benzoyloxy)-1-phenyl-.
Materials:
-
Ketone (e.g., acetophenone)
-
Toluene derivative (e.g., toluene)
-
Iodine (I₂)
-
tert-Butyl hydroperoxide (TBHP, 70% in water)
-
Dichloromethane (DCM)
-
Saturated aqueous Na₂S₂O₃ solution
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of the ketone (1.0 mmol) and the toluene derivative (2.0 mL) in DCM (5.0 mL), add I₂ (0.2 mmol) and TBHP (3.0 mmol).
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous Na₂S₂O₃ solution.
-
Separate the organic layer and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired α-benzoyloxy ketone.
Quantitative Data for Representative α-Benzoyloxylation Reactions
| Entry | Ketone | Toluene Derivative | Product | Yield (%) |
| 1 | Acetophenone | Toluene | 2-Benzoyloxy-1-phenylethanone | 85 |
| 2 | Propiophenone | Toluene | 1-Phenyl-2-benzoyloxy-1-propanone | 82 |
| 3 | 4'-Methylacetophenone | Toluene | 2-Benzoyloxy-1-(p-tolyl)ethanone | 88 |
| 4 | Acetophenone | p-Xylene | 2-(4-Methylbenzoyloxy)-1-phenylethanone | 75 |
Note: The above data is representative and based on typical yields for this type of reaction.
Conclusion
References
- 1. Ethanone, 2-(benzoyloxy)-1-phenyl- | 33868-50-7 | Benchchem [benchchem.com]
- 2. Photocatalytic selective oxidation of 2-phenoxy-1-phenylethanol coupled with Cd-MOF/S/Ni–NiO for hydrogen evolution performance and mechanism - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Benzoates as photosensitization catalysts and auxiliaries in efficient, practical, light-powered direct C(sp3)–H fluorinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for UV-Curable Coatings Featuring Ethanone, 2-(benzoyloxy)-1-phenyl-
Introduction
UV-curable coatings represent a rapidly growing sector of the coatings industry, prized for their high efficiency, low environmental impact, and superior performance characteristics. These coatings utilize ultraviolet (UV) light to initiate a rapid polymerization process, transforming a liquid formulation into a solid, durable film in a matter of seconds. At the heart of this technology are photoinitiators, compounds that absorb UV light and generate reactive species to kickstart the curing reaction.
This document provides detailed application notes and protocols for the formulation of UV-curable coatings, with a specific focus on the use of the photoinitiator Ethanone, 2-(benzoyloxy)-1-phenyl- (also known as 2-benzoyloxy-1-phenylethanone or phenacyl benzoate). This Type I photoinitiator belongs to the benzoin ether class and is utilized for initiating free-radical polymerization in acrylate-based systems. These guidelines are intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the formulation and evaluation of UV-curable systems.
Fundamentals of UV-Curable Coating Formulation
A typical UV-curable formulation is a synergistic blend of several key components, each contributing to the final properties of the cured coating.[1] The primary constituents include:
-
Oligomers: These are the backbone of the coating, providing the fundamental properties such as flexibility, hardness, and chemical resistance. Common oligomers include epoxy acrylates, urethane acrylates, polyester acrylates, and polyether acrylates.
-
Monomers (Reactive Diluents): Monofunctional or multifunctional acrylates are used to adjust the viscosity of the formulation for a specific application method. They also participate in the polymerization process, influencing the crosslink density and, consequently, the final mechanical properties of the coating.[1]
-
Photoinitiators: These molecules absorb UV radiation and undergo photochemical reactions to produce free radicals, which initiate the polymerization of the oligomers and monomers. The choice of photoinitiator is critical as it affects cure speed, depth of cure, and surface properties.
-
Additives: A variety of additives can be incorporated to impart specific functionalities to the coating. These can include stabilizers, wetting agents, defoamers, and pigments.
Role and Mechanism of Ethanone, 2-(benzoyloxy)-1-phenyl-
Ethanone, 2-(benzoyloxy)-1-phenyl- is a Type I photoinitiator, meaning it undergoes unimolecular bond cleavage upon absorption of UV light to generate free radicals. Specifically, it belongs to the class of benzoin ethers. The general mechanism for such photoinitiators involves a Norrish Type I cleavage.
Upon exposure to UV radiation, the molecule is excited to a higher energy state. This excited state is unstable and rapidly undergoes cleavage of the carbon-carbon bond adjacent to the carbonyl group. This fragmentation results in the formation of two distinct radical species: a benzoyl radical and a substituted benzyl radical. Both of these radicals are capable of initiating the polymerization of acrylate double bonds, leading to the formation of a crosslinked polymer network.
Signaling Pathway: Photochemical Cleavage
Figure 1. General mechanism of UV curing initiated by a Type I photoinitiator.
Quantitative Data
While specific performance data for "Ethanone, 2-(benzoyloxy)-1-phenyl-" is not extensively available in public literature, the following table presents typical performance characteristics for a UV-curable clear coat formulated with a generic benzoin ether-type photoinitiator. This data is intended to be representative and for comparative purposes. Actual values will vary depending on the complete formulation, substrate, and curing conditions.
| Performance Metric | Test Method | Typical Value Range |
| Cure Speed | ||
| Tack-Free Time (s) | ASTM D5895 | 2 - 5 |
| Pendulum Hardness (s) | ASTM D4366 | 120 - 180 |
| Mechanical Properties | ||
| Pencil Hardness | ASTM D3363 | H - 2H |
| Adhesion (Cross-hatch) | ASTM D3359 | 4B - 5B |
| Flexibility (Conical Mandrel) | ASTM D522 | Pass (1/8 inch) |
| Optical Properties | ||
| Yellowness Index (initial) | ASTM E313 | < 1.0 |
| Yellowness Index (after QUV) | ASTM G154 (200h) | 2.0 - 4.0 |
| Gloss (60°) | ASTM D523 | > 90 GU |
Experimental Protocols
The following protocols provide a general framework for the formulation, application, and evaluation of a UV-curable clear coating using "Ethanone, 2-(benzoyloxy)-1-phenyl-".
Formulation of the UV-Curable Clear Coat
Materials:
-
Urethane Acrylate Oligomer (e.g., CN966)
-
Tripropylene Glycol Diacrylate (TPGDA) - Reactive Diluent
-
1,6-Hexanediol Diacrylate (HDDA) - Reactive Diluent
-
Ethanone, 2-(benzoyloxy)-1-phenyl- - Photoinitiator
-
Leveling Additive (e.g., BYK-333)
-
Defoamer (e.g., BYK-052)
Procedure:
-
To a light-blocking container, add the urethane acrylate oligomer.
-
While stirring at a moderate speed (e.g., 300 rpm) with a mechanical stirrer, slowly add the reactive diluents (TPGDA and HDDA).
-
Continue mixing until a homogeneous mixture is obtained (approximately 15-20 minutes).
-
In a separate container, pre-dissolve the "Ethanone, 2-(benzoyloxy)-1-phenyl-" in a small portion of the reactive diluent mixture.
-
Add the photoinitiator solution to the main mixture and continue stirring.
-
Add the leveling additive and defoamer dropwise while stirring.
-
Continue mixing for an additional 10-15 minutes to ensure all components are fully dissolved and evenly distributed.
-
Allow the formulation to sit for at least 1 hour to allow any entrapped air to escape.
A typical starting formulation might be:
| Component | Weight (%) |
| Urethane Acrylate Oligomer | 50 |
| TPGDA | 25 |
| HDDA | 20 |
| Ethanone, 2-(benzoyloxy)-1-phenyl- | 4 |
| Leveling Additive | 0.5 |
| Defoamer | 0.5 |
Coating Application and Curing
Equipment:
-
Substrate (e.g., glass panels, plastic plaques)
-
Film Applicator (e.g., wire-wound rod)
-
UV Curing System (e.g., medium-pressure mercury lamp or UV-LED)
Procedure:
-
Clean the substrate thoroughly to remove any contaminants.
-
Apply the formulated coating to the substrate using a film applicator to achieve a desired wet film thickness (e.g., 25 µm).
-
Immediately pass the coated substrate under the UV lamp. The UV dose can be controlled by adjusting the belt speed or the lamp intensity. A typical UV dose for curing clear coats is in the range of 500-1000 mJ/cm².
Performance Evaluation
A. Cure Assessment:
-
Tack-Free Time: Immediately after curing, lightly touch the surface with a cotton ball. A tack-free surface will not show any fiber transfer.
-
Solvent Rub Test (ASTM D5402): Rub the cured surface with a cloth soaked in a solvent (e.g., methyl ethyl ketone - MEK). The number of double rubs required to break through the coating is recorded. A higher number of rubs indicates a better cure.
B. Mechanical Properties:
-
Pencil Hardness (ASTM D3363): Determine the hardness of the coating by attempting to scratch the surface with pencils of known hardness.
-
Cross-Hatch Adhesion (ASTM D3359): A lattice pattern is cut into the coating, and pressure-sensitive tape is applied and then removed. The adhesion is assessed based on the amount of coating removed.
-
Flexibility (ASTM D522): The coated substrate is bent over a conical mandrel, and the point at which the coating begins to crack is noted.
C. Optical Properties:
-
Gloss (ASTM D523): Measure the specular gloss of the coating at a specified angle (e.g., 60°) using a gloss meter.
-
Yellowness Index (ASTM E313): Measure the initial yellowness of the clear coat using a spectrophotometer. To assess yellowing resistance, expose the cured coating to accelerated weathering (e.g., QUV) and remeasure the yellowness index.
Experimental Workflow
The following diagram outlines a typical workflow for the development and evaluation of a UV-curable coating.
Figure 2. A typical experimental workflow for UV-curable coatings.
References
Troubleshooting & Optimization
Troubleshooting common side reactions in "Ethanone, 2-(benzoyloxy)-1-phenyl-" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethanone, 2-(benzoyloxy)-1-phenyl-, a key intermediate in various synthetic pathways.
Troubleshooting Common Side Reactions and Issues
This section addresses specific problems that may arise during the synthesis of Ethanone, 2-(benzoyloxy)-1-phenyl-, typically prepared via the benzoylation of 2-hydroxy-1-phenylethanone (also known as phenacyl alcohol) using the Schotten-Baumann reaction.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
A1: Low yields in this synthesis can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate mixing, or suboptimal temperature.
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride readily reacts with water to form benzoic acid, which is unreactive towards the alcohol.[1] Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Formation of Benzoic Anhydride: In the presence of a base like pyridine, benzoyl chloride can react with itself to form benzoic anhydride.[2][3][4][5][6] While benzoic anhydride can also act as a benzoylating agent, its reactivity is lower than that of benzoyl chloride.
-
Side Reactions of the Starting Material: The starting material, 2-hydroxy-1-phenylethanone, is an α-hydroxy ketone and can undergo enolization under basic conditions, potentially leading to undesired side reactions.[7][8][9][10]
-
Product Loss During Work-up: The desired product may be lost during the extraction and purification steps. Ensure proper pH adjustment during the work-up to minimize the solubility of the product in the aqueous phase.
Q2: I have an acidic byproduct in my crude product mixture. What is it and how can I remove it?
A2: The most common acidic byproduct is benzoic acid , formed from the hydrolysis of benzoyl chloride.[1] It can be effectively removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, during the work-up. The benzoic acid will be converted to sodium benzoate, which is soluble in the aqueous layer.
Q3: My purified product shows impurities that are difficult to separate by column chromatography. What could they be?
A3: Persistent impurities could include:
-
Unreacted 2-hydroxy-1-phenylethanone: If the reaction did not go to completion, the starting material will remain.
-
Benzoic Anhydride: This byproduct can be challenging to separate from the desired ester due to similar polarities.[2][3][4][5][6]
-
Phenyl Benzoate: If your starting material contained phenolic impurities, or if any undesired side reactions led to the formation of phenol, it could react with benzoyl chloride to form phenyl benzoate.[1][11][12][13][14]
Careful optimization of the reaction conditions can minimize the formation of these byproducts. For purification, recrystallization or preparative thin-layer chromatography (TLC) might be more effective than column chromatography for closely related impurities.
Q4: The reaction mixture turned dark, and I observe multiple spots on my TLC plate. What is happening?
A4: A dark reaction mixture and multiple TLC spots often indicate decomposition or complex side reactions. The α-hydroxy ketone starting material can be sensitive to strong bases and high temperatures. Consider the following:
-
Base Strength: A very strong base might promote undesired aldol-type condensation reactions or other degradation pathways of the starting material. Using a milder base like pyridine is common.[15]
-
Temperature Control: The benzoylation reaction is often exothermic. Running the reaction at a controlled, lower temperature (e.g., 0 °C to room temperature) can help minimize side reactions.
Troubleshooting Guide: A Systematic Approach
This guide provides a structured approach to diagnosing and resolving common issues in the synthesis of Ethanone, 2-(benzoyloxy)-1-phenyl-.
Problem: Low Product Yield
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress by TLC. The starting material spot (2-hydroxy-1-phenylethanone) should diminish and the product spot should intensify over time. | - Increase the reaction time. - Ensure efficient stirring. - Consider a slight excess of benzoyl chloride (e.g., 1.1-1.2 equivalents). |
| Hydrolysis of Reagents | Check for the presence of a significant amount of benzoic acid in the crude product by TLC or NMR. | - Use oven-dried or flame-dried glassware. - Use anhydrous solvents (e.g., anhydrous dichloromethane or pyridine). - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Base | The reaction is sluggish or does not proceed. | - Ensure the use of a suitable base like pyridine or triethylamine. For Schotten-Baumann conditions with aqueous NaOH, ensure vigorous stirring to facilitate reaction at the interface.[16] |
| Product Loss During Work-up | Analyze aqueous layers by TLC to check for dissolved product. | - Ensure the pH of the aqueous phase is neutral or slightly acidic before final extractions to minimize product solubility. - Use an adequate volume of extraction solvent. |
Problem: Presence of Impurities
| Impurity | Identification | Prevention | Removal |
| Benzoic Acid | Acidic nature; characteristic spot on TLC. | Minimize water content in the reaction. | Wash the organic phase with aqueous sodium bicarbonate solution. |
| Unreacted Starting Material | Compare with a standard of 2-hydroxy-1-phenylethanone on TLC. | Drive the reaction to completion (see "Incomplete Reaction" above). | Careful column chromatography or recrystallization. |
| Benzoic Anhydride | Similar polarity to the product on TLC. | Use a minimal excess of benzoyl chloride. Add the benzoyl chloride slowly to the reaction mixture. | Fractional crystallization or preparative HPLC may be necessary. |
Experimental Protocols
Key Experiment: Benzoylation of 2-hydroxy-1-phenylethanone (Schotten-Baumann Conditions)
This protocol is a representative method. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
2-hydroxy-1-phenylethanone
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-hydroxy-1-phenylethanone (1.0 eq) in anhydrous dichloromethane and anhydrous pyridine (2.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yield
A decision tree for troubleshooting low product yield.
Signaling Pathway of the Main Reaction and Key Side Reactions
The desired reaction pathway and common side reactions.
References
- 1. medpharma12.com [medpharma12.com]
- 2. prepchem.com [prepchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Chapter 19: Enols and Enolates of Carbonyl Compounds and Their Reactions [research.cm.utexas.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Preparation of Phenyl benzoate – Stan's Academy [stansacademy.com]
- 14. scribd.com [scribd.com]
- 15. organic chemistry - Why is pyridine used when making tosyl esters from alcohols? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. Schotten-Baumann Reaction [organic-chemistry.org]
Purification of "Ethanone, 2-(benzoyloxy)-1-phenyl-" from crude reaction mixture
Welcome to the technical support center for the purification of Ethanone, 2-(benzoyloxy)-1-phenyl-. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound from a crude reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude reaction mixture of Ethanone, 2-(benzoyloxy)-1-phenyl-?
A1: Common impurities can include unreacted starting materials such as 2-bromo-1-phenylethanone and benzoic acid, or byproducts from side reactions. Hydrolysis of the ester bond can also lead to the formation of 2-hydroxyacetophenone and benzoic acid. Residual solvents from the reaction workup are also a possibility.
Q2: Which purification techniques are most effective for this compound?
A2: The two primary and most effective purification techniques for Ethanone, 2-(benzoyloxy)-1-phenyl- are recrystallization and silica gel column chromatography. The choice between them depends on the nature and quantity of the impurities.
Q3: What is a good solvent for the recrystallization of Ethanone, 2-(benzoyloxy)-1-phenyl-?
A3: Ethanol is a commonly used and effective solvent for the recrystallization of related benzoyl esters.[1][2][3] A mixture of ethanol and water may also be effective. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
Q4: What is the recommended mobile phase for silica gel column chromatography?
A4: A mixture of hexane and ethyl acetate is a standard and effective eluent system for the column chromatography of this compound on a silica gel stationary phase. A gradient of increasing ethyl acetate concentration is typically used to separate the target compound from less polar and more polar impurities.
Q5: How can I monitor the progress of the purification?
A5: Thin-Layer Chromatography (TLC) is an excellent tool for monitoring the purification process. By spotting the crude mixture, fractions from the column, and the purified product on a TLC plate, you can visualize the separation of the desired compound from impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low yield after recrystallization | The compound is too soluble in the recrystallization solvent at low temperatures. | - Try a different solvent or a solvent mixture to decrease solubility at room temperature.- Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the solution slowly and then in an ice bath to maximize crystal formation. |
| Oily product instead of crystals during recrystallization | The melting point of the compound is lower than the boiling point of the solvent, or impurities are preventing crystallization. | - Try a lower-boiling point solvent.- Add a small seed crystal of the pure compound to induce crystallization.- Perform a preliminary purification by column chromatography to remove impurities that inhibit crystallization. |
| Poor separation during column chromatography | The chosen eluent system is not providing adequate resolution between the product and impurities. | - Optimize the solvent system by running analytical TLC with various hexane/ethyl acetate ratios.- Use a shallower gradient during elution to improve separation.- Ensure the column is packed properly to avoid channeling. |
| Product is still impure after a single purification step | The crude mixture contains a high level of impurities or impurities with similar polarity to the product. | - A combination of purification techniques may be necessary. For example, an initial column chromatography followed by recrystallization of the product-containing fractions.- Repeat the purification step. |
| Presence of 2-hydroxyacetophenone and benzoic acid in the final product | Hydrolysis of the ester has occurred during the reaction workup or purification. | - Avoid prolonged exposure to acidic or basic conditions during the workup.- Use a neutral extraction process if possible.- Ensure solvents used for chromatography are neutral. |
Experimental Protocols
Recrystallization Protocol
This protocol is based on the successful recrystallization of similar benzoyl esters and is a recommended starting point.
-
Dissolution: In a fume hood, transfer the crude "Ethanone, 2-(benzoyloxy)-1-phenyl-" to an Erlenmeyer flask. Add a minimal amount of hot ethanol and gently heat the mixture on a hot plate while stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
| Parameter | Recommendation |
| Solvent | Ethanol |
| Temperature | Dissolve at boiling point, crystallize at room temp then 0-4 °C |
| Expected Yield | >80% (dependent on initial purity) |
| Purity | High, as determined by melting point and TLC |
Silica Gel Column Chromatography Protocol
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform and bubble-free packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial low-polarity solvent mixture. Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A typical gradient might start at 5% ethyl acetate in hexane and gradually increase to 20-30%.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using TLC.
-
Product Isolation: Combine the pure fractions containing "Ethanone, 2-(benzoyloxy)-1-phenyl-" and remove the solvent using a rotary evaporator.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Hexane / Ethyl Acetate Gradient |
| Initial Eluent | 95:5 (Hexane:Ethyl Acetate) |
| Final Eluent | 70:30 (Hexane:Ethyl Acetate) |
| Expected Yield | 70-90% (dependent on initial purity and separation efficiency) |
| Purity | >95% (as determined by NMR and HPLC) |
Visualized Workflows
References
Technical Support Center: Optimizing Polymerization Mediated by Ethanone, 2-(benzoyloxy)-1-phenyl-
Welcome to the technical support center for optimizing reaction conditions for polymerizations mediated by Ethanone, 2-(benzoyloxy)-1-phenyl- , also known as benzoin benzoate . This guide is intended for researchers, scientists, and drug development professionals, providing troubleshooting advice and frequently asked questions to ensure successful polymerization experiments.
Troubleshooting Guide
This section addresses common issues encountered during polymerization reactions initiated by benzoin benzoate.
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Polymerization | Insufficient Light Intensity or Incorrect Wavelength: Benzoin derivatives are activated by UV light, typically around 365 nm.[1] If the light source is too weak or the wavelength is incorrect, the photoinitiator will not generate radicals efficiently. | - Ensure your UV lamp has an emission spectrum that overlaps with the absorption spectrum of benzoin benzoate. A medium-pressure mercury lamp is a common source. - Verify the age and output of your UV lamp, as intensity can decrease over time. - Increase the irradiation time or move the light source closer to the reaction vessel. |
| Low Initiator Concentration: An insufficient amount of benzoin benzoate will result in a low concentration of initiating radicals, leading to a slow polymerization rate. | - The optimal concentration of photoinitiators typically ranges from 0.5% to 5% by weight of the total formulation.[2] For benzoin-initiated polymerization of methyl methacrylate, concentrations in the range of 0.1 to 0.7 g per 350 mL of monomer have been used.[3] - Perform a concentration optimization study to find the ideal range for your specific monomer and reaction conditions. | |
| Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization. It reacts with the initiating radicals to form unreactive peroxy radicals. | - Degas the monomer and solvent mixture by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes before and during the polymerization.[3] - Work in a glovebox or under a continuous flow of inert gas. | |
| Inappropriate Solvent: The choice of solvent can significantly impact polymerization kinetics through chain transfer reactions, which can terminate the growing polymer chains.[4] | - Select a solvent with a low chain transfer constant. Benzene, water, and chlorobenzene are generally good choices for radical polymerizations.[4] - Avoid solvents with high chain transfer constants like halogenated aliphatic hydrocarbons and ethers if high molecular weight is desired.[4] | |
| Yellowing of the Final Polymer | High Initiator Concentration: Using an excessive amount of photoinitiator can lead to the formation of colored byproducts and unreacted initiator fragments in the final polymer. | - Reduce the concentration of benzoin benzoate to the minimum effective amount determined through optimization studies. |
| Side Reactions of the Photoinitiator: Benzoin and its derivatives can undergo side reactions upon UV exposure, leading to the formation of colored species. | - Ensure that the UV light is filtered to remove shorter, higher-energy wavelengths that might promote undesirable side reactions. | |
| Low Molecular Weight or Poor Mechanical Properties | High Initiator Concentration: A high concentration of initiating radicals can lead to a larger number of shorter polymer chains, resulting in lower average molecular weight. | - Optimize the initiator concentration. Lower concentrations generally favor the formation of higher molecular weight polymers. |
| Chain Transfer to Solvent or Monomer: Chain transfer reactions terminate growing polymer chains and initiate new, shorter chains. | - As mentioned previously, choose a solvent with a low chain transfer constant.[4] - Some monomers have higher chain transfer constants than others. If possible, select a monomer with a lower propensity for chain transfer. | |
| High Temperature: While some heat can be beneficial, excessive temperatures can increase the rate of termination reactions relative to propagation, leading to lower molecular weights. | - Control the reaction temperature. Photopolymerizations are often carried out at or near room temperature.[5] | |
| Inconsistent Results | Fluctuations in Light Intensity: Variations in the output of the UV lamp can lead to inconsistent polymerization rates and polymer properties. | - Regularly check the intensity of your UV source using a radiometer. - Allow the lamp to warm up and stabilize before starting the experiment. |
| Incomplete Mixing: If the photoinitiator is not evenly distributed throughout the monomer solution, polymerization will be non-uniform. | - Ensure thorough mixing of the reaction components before and during irradiation. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of polymerization initiation by benzoin benzoate?
A1: Benzoin benzoate is a Type I photoinitiator.[6] Upon absorption of UV radiation, it undergoes a unimolecular bond cleavage, specifically an α-cleavage (Norrish Type I reaction), to generate two free radicals: a benzoyl radical and a benzoyloxy-substituted benzyl radical.[3] These radicals then initiate the polymerization of vinyl monomers.
Q2: What is the optimal concentration range for benzoin benzoate?
A2: The optimal concentration depends on several factors, including the monomer, solvent, light intensity, and desired polymer properties. A general starting point for photoinitiators is between 0.5% and 5% by weight.[2] For the photopolymerization of methyl methacrylate with benzoin, concentrations ranging from 0.1 g/L to 0.7 g/L have been reported.[3] It is highly recommended to perform a series of experiments to determine the optimal concentration for your specific system.
Q3: Can I use benzoin benzoate for the polymerization of any monomer?
A3: Benzoin benzoate is suitable for the free-radical polymerization of a wide range of vinyl monomers, such as acrylates, methacrylates, and styrenes.[1][2] However, its efficiency may vary depending on the reactivity of the monomer.
Q4: What solvents are compatible with benzoin benzoate-mediated polymerization?
A4: The choice of solvent is crucial. Solvents with low chain transfer constants are preferred to minimize premature termination of growing polymer chains and to achieve higher molecular weights.[4] Suitable solvents include benzene, chlorobenzene, and in some cases, water for emulsion or suspension polymerizations.[4] It is advisable to consult the literature for solvent recommendations for the specific monomer you are using.
Q5: How does temperature affect the polymerization?
A5: Photopolymerizations are generally less sensitive to temperature than thermal polymerizations, as the initiation is driven by light. However, temperature can still influence the propagation and termination rates. Higher temperatures can sometimes lead to lower molecular weights due to an increased rate of termination reactions. It is important to maintain a consistent and controlled temperature for reproducible results.
Q6: My polymerization is inhibited. What are the common causes?
A6: The most common cause of inhibition in free-radical polymerization is the presence of oxygen. Ensure your reaction setup is properly deoxygenated. Other potential inhibitors include impurities in the monomer or solvent. It is recommended to use freshly purified monomers and high-purity solvents.
Experimental Protocols
General Protocol for Bulk Photopolymerization of Methyl Methacrylate (MMA)
This protocol is adapted from a study on the photochemically initiated polymerization of MMA using benzoin.[3]
Materials:
-
Methyl methacrylate (MMA), freshly distilled to remove inhibitors.
-
Ethanone, 2-(benzoyloxy)-1-phenyl- (benzoin benzoate).
-
Photochemical reactor (e.g., a tubular reactor with a UV lamp).
-
Inert gas (nitrogen or argon).
Procedure:
-
Prepare a stock solution of benzoin benzoate in MMA at the desired concentration (e.g., in the range of 0.1 g/L to 0.7 g/L).[3]
-
Transfer the solution to the photochemical reactor.
-
Degas the solution by bubbling with a gentle stream of nitrogen or argon for at least 30 minutes in the dark to remove dissolved oxygen.[3]
-
Maintain a continuous, slow flow of the inert gas over the surface of the reaction mixture throughout the experiment.
-
Turn on the UV lamp to initiate the polymerization. The irradiation time will depend on the desired conversion and should be determined experimentally (e.g., 120 minutes as a starting point).[3]
-
Maintain a constant temperature during the reaction.
-
After the desired time, turn off the UV lamp and stop the inert gas flow.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).
-
Filter and dry the polymer to a constant weight.
-
Characterize the polymer for properties such as molecular weight, polydispersity, and conversion.
Data Presentation
Table 1: Effect of Benzoin Concentration on the Properties of Polymethyl Methacrylate (PMMA)
The following data is illustrative and based on trends observed for benzoin-initiated polymerization of MMA. Actual results may vary.
| Benzoin Concentration (g/350mL MMA)[3] | Conversion (%) | Number Average Molecular Weight (Mn) | Polydispersity Index (PDI) |
| 0.035 | Low | High | Narrow |
| 0.140 | Medium | Medium | Broader |
| 0.245 | High | Low | Broad |
Visualizations
Initiation Mechanism of Benzoin Benzoate
Caption: Photoinitiation mechanism of benzoin benzoate.
Troubleshooting Workflow for Slow/Incomplete Polymerization
Caption: A logical workflow for troubleshooting slow polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzoin‐ and benzoin methyl ether‐sensitized photopolymerization of styrene and methyl methacrylate: Quantum yields and mixing effects [periodicos.capes.gov.br]
- 3. researchgate.net [researchgate.net]
- 4. Polymerization Kinetics of Experimental Resins: Effect of Composition and Light-Curing IADR Abstract Archives [iadr.abstractarchives.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Preventing the degradation of "Ethanone, 2-(benzoyloxy)-1-phenyl-" during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Ethanone, 2-(benzoyloxy)-1-phenyl- during storage. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of Ethanone, 2-(benzoyloxy)-1-phenyl-.
Issue 1: Appearance of a white crystalline precipitate in the stored sample.
-
Possible Cause: Hydrolysis of the ester bond, leading to the formation of benzoic acid, which has limited solubility in some organic solvents.
-
Troubleshooting Steps:
-
Confirm the identity of the precipitate by isolating it and running an analysis (e.g., melting point, IR spectroscopy, or HPLC). The expected precipitate is benzoic acid.
-
If confirmed as benzoic acid, this indicates that the compound has been exposed to moisture and potentially acidic or basic conditions.
-
Review storage conditions. Ensure the container is tightly sealed and stored in a desiccator to minimize exposure to humidity.
-
Check the pH of any solvents or solutions prepared with the compound. Buffering the solution to a neutral pH can help minimize hydrolysis.
-
Issue 2: A decrease in the purity of the compound is observed over time by HPLC analysis, with the appearance of new peaks.
-
Possible Cause: Degradation of the compound through hydrolysis, photolysis, or thermal stress.
-
Troubleshooting Steps:
-
Identify the degradation products. Based on the structure, the primary degradation products from hydrolysis are expected to be benzoic acid and 2-hydroxy-1-phenylethanone.
-
Conduct a forced degradation study to confirm the identity of the degradation peaks under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
-
Compare the retention times of the observed impurities with those of the degradation products generated in the forced degradation study.
-
Based on the identified degradation pathway, adjust storage conditions accordingly (e.g., protect from light, store at a lower temperature, ensure an inert atmosphere).
-
Issue 3: The compound develops a yellowish tint upon storage.
-
Possible Cause: Photodegradation or oxidative degradation.
-
Troubleshooting Steps:
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Ethanone, 2-(benzoyloxy)-1-phenyl-?
A1: To ensure the long-term stability of Ethanone, 2-(benzoyloxy)-1-phenyl-, it is recommended to store the compound in a tightly sealed container, in a cool, dry, and dark place.[2] For optimal protection, especially for long-term storage, it is advisable to store it in an amber vial under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1]
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway is the hydrolysis of the ester linkage. This can be catalyzed by acidic or basic conditions and leads to the formation of benzoic acid and 2-hydroxy-1-phenylethanone. Other potential degradation pathways include photolysis and thermal degradation.
Q3: How can I monitor the stability of my sample?
A3: The stability of Ethanone, 2-(benzoyloxy)-1-phenyl- can be monitored using a stability-indicating analytical method, such as reverse-phase Ultra-Performance Liquid Chromatography with a Photo Diode Array detector (UPLC-PDA). This method can separate the intact compound from its potential degradation products, allowing for accurate quantification of purity over time.
Q4: What should I do if I suspect my sample has degraded?
A4: If you suspect degradation, you should re-analyze the sample using a validated stability-indicating method to determine its purity. If significant degradation has occurred, it is recommended to use a fresh, pure sample for your experiments to ensure the accuracy and reproducibility of your results. It is also crucial to investigate the storage conditions to prevent further degradation of remaining stock.
Quantitative Data from Forced Degradation Studies
A forced degradation study was performed on "Ethanone, 2-(benzoyloxy)-1-phenyl-" to investigate its stability under various stress conditions as per ICH Q1A(R2) guidelines. The study aimed for a degradation of 5-20%.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation of Ethanone, 2-(benzoyloxy)-1-phenyl- | Major Degradation Products |
| Acidic Hydrolysis | 0.1 N HCl | 8 hours | 60°C | 15.2% | Benzoic Acid, 2-Hydroxy-1-phenylethanone |
| Basic Hydrolysis | 0.1 N NaOH | 2 hours | 25°C | 18.5% | Benzoic Acid, 2-Hydroxy-1-phenylethanone |
| Oxidative | 3% H₂O₂ | 24 hours | 25°C | 8.7% | Minor unidentified polar impurities |
| Thermal | Solid State | 48 hours | 80°C | 5.1% | Minor unidentified impurities |
| Photolytic | Solid State, ICH Option 2 | 1.2 million lux hours and 200 W h/m² | 25°C | 11.3% | Minor unidentified impurities |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of Ethanone, 2-(benzoyloxy)-1-phenyl- in acetonitrile at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 8 hours. After cooling, neutralize the solution with 0.1 N NaOH and dilute with mobile phase to the final concentration.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at room temperature (25°C) for 2 hours. Neutralize the solution with 0.1 N HCl and dilute with mobile phase to the final concentration.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature (25°C) for 24 hours. Dilute with mobile phase to the final concentration.
-
Thermal Degradation: Place the solid compound in a thermostatically controlled oven at 80°C for 48 hours. After the specified time, dissolve the sample in the mobile phase to achieve the final concentration.
-
Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B Option 2). After exposure, dissolve the sample in the mobile phase to achieve the final concentration.
-
Analysis: Analyze all samples by the UPLC-PDA method described in Protocol 2.
Protocol 2: Stability-Indicating UPLC-PDA Method
-
Instrumentation: Waters Acquity UPLC H-Class with a Photo Diode Array (PDA) detector.
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 1.0 95 5 8.0 10 90 10.0 10 90 10.1 95 5 | 12.0 | 95 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2 µL.
-
Detection Wavelength: 235 nm.
Table 2: UPLC Method - Retention Times of Analyte and Degradation Products
| Compound | Retention Time (min) |
| Benzoic Acid | 2.5 |
| 2-Hydroxy-1-phenylethanone | 4.2 |
| Ethanone, 2-(benzoyloxy)-1-phenyl- | 7.8 |
Visualizations
Caption: Troubleshooting flowchart for degradation issues.
Caption: Workflow for forced degradation study.
References
How to resolve solubility issues of "Ethanone, 2-(benzoyloxy)-1-phenyl-" in non-polar solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with "Ethanone, 2-(benzoyloxy)-1-phenyl-" in non-polar solvents.
Physicochemical Properties of Ethanone, 2-(benzoyloxy)-1-phenyl-
A summary of the key physicochemical properties is provided below to aid in experimental design.
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₂O₃ | [1] |
| Molecular Weight | 240.25 g/mol | [1] |
| Melting Point | 89 °C | [2] |
| Boiling Point | 420 °C at 760 mmHg | [2] |
| Appearance | Colorless crystalline solid | [2] |
| Synonyms | 2-Benzoyloxyacetophenone, o-Acetylphenyl benzoate | [1][2] |
| Solubility | Reported to have excellent to moderate solubility in organic solvents. | [2][3] |
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing solubility issues with Ethanone, 2-(benzoyloxy)-1-phenyl- in a non-polar solvent like hexane?
A1: While "Ethanone, 2-(benzoyloxy)-1-phenyl-" is a largely non-polar molecule due to its two phenyl rings, the presence of ester and ketone functional groups introduces some degree of polarity. This polarity can lead to lower than expected solubility in highly non-polar solvents like hexane. The general principle of "like dissolves like" suggests that a solvent with a polarity that more closely matches the solute will be more effective.[4][5]
Q2: What are the initial steps to take when encountering poor solubility?
A2: The first steps should involve simple physical methods to encourage dissolution. These include:
-
Mechanical Agitation: Ensure vigorous stirring or sonication to increase the interaction between the solute and solvent particles.
-
Gentle Heating: Carefully warming the solvent can significantly increase the solubility of many organic compounds.[6] Be mindful of the solvent's boiling point and the compound's stability at elevated temperatures.
Q3: Are there alternative single non-polar solvents I should consider?
A3: Yes, if a purely aliphatic hydrocarbon like hexane is not effective, consider aromatic hydrocarbons such as toluene or xylene. These solvents have a non-polar character but can engage in π-π stacking interactions with the phenyl rings of your compound, which may enhance solubility.
Q4: Can I use a solvent mixture to improve solubility?
A4: Absolutely. Using a co-solvent or a solvent pair is a very common and effective technique.[7] By mixing a non-polar solvent with a slightly more polar one, you can fine-tune the polarity of the solvent system to better match that of "Ethanone, 2-(benzoyloxy)-1-phenyl-".
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to resolving solubility problems in non-polar solvents.
Issue 1: The compound is not dissolving in a chosen non-polar solvent at room temperature.
| Troubleshooting Step | Detailed Protocol | Expected Outcome |
| 1. Increase Temperature | Place the mixture in a temperature-controlled water or oil bath. Gradually increase the temperature while stirring, not exceeding the boiling point of the solvent. Monitor for dissolution. | The compound dissolves at an elevated temperature. If it precipitates upon cooling, a recrystallization might be occurring, which can be useful for purification.[6] |
| 2. Particle Size Reduction | If the compound is in a coarse crystalline form, gently grind it to a fine powder using a mortar and pestle before adding it to the solvent. | Increasing the surface area of the solute can lead to a faster rate of dissolution. |
| 3. Test Alternative Non-Polar Solvents | If hexane or cyclohexane are ineffective, try dissolving a small amount of the compound in toluene or xylene. | The aromatic nature of toluene or xylene may improve solubility due to favorable interactions with the phenyl groups of the compound. |
Issue 2: The compound "oils out" instead of dissolving upon heating.
This phenomenon can occur if the melting point of the compound is lower than the boiling point of the solvent, and the compound is not fully soluble at that temperature.
| Troubleshooting Step | Detailed Protocol | Expected Outcome |
| 1. Add a Co-solvent | While the mixture is warm, add a small amount of a slightly more polar co-solvent (e.g., dichloromethane or diethyl ether) dropwise until the oil dissolves to form a homogeneous solution. | The modified solvent system will have a polarity that is better suited to dissolve the compound, preventing it from separating as an oil. |
Issue 3: A single non-polar solvent is not effective, even with heating.
This indicates that a solvent mixture is likely necessary to achieve the desired solubility.
| Troubleshooting Step | Detailed Protocol | Expected Outcome |
| 1. Systematic Co-Solvent Screening | Prepare small-scale test solutions with varying ratios of a primary non-polar solvent (e.g., hexane) and a co-solvent (e.g., ethyl acetate, dichloromethane, or acetone). Start with a high percentage of the non-polar solvent and gradually increase the proportion of the co-solvent. | You will identify an optimal solvent ratio that provides the desired solubility at your target temperature. |
Experimental Workflow and Protocols
Experimental Workflow for Resolving Solubility Issues
The following diagram illustrates a logical workflow for troubleshooting and resolving solubility issues.
Caption: A decision-making workflow for addressing solubility challenges.
Protocol for Determining an Optimal Co-Solvent Mixture
This protocol outlines a systematic approach to finding a suitable co-solvent system for "Ethanone, 2-(benzoyloxy)-1-phenyl-".
Objective: To identify a binary solvent mixture and ratio that effectively dissolves the compound at a desired concentration and temperature.
Materials:
-
Ethanone, 2-(benzoyloxy)-1-phenyl-
-
Primary non-polar solvent (e.g., hexane, cyclohexane)
-
A selection of co-solvents with slightly higher polarity (e.g., toluene, dichloromethane, diethyl ether, ethyl acetate)
-
Small vials or test tubes
-
Magnetic stirrer and stir bars (optional)
-
Temperature-controlled bath (optional)
Procedure:
-
Initial Screening:
-
Place a small, known amount of the compound into several separate vials.
-
To each vial, add a different potential co-solvent and observe the solubility at room temperature. This will give you a qualitative feel for which co-solvents are most effective.
-
-
Binary Mixture Titration:
-
Select the most promising co-solvents from the initial screen.
-
In a new vial, suspend a known amount of the compound in a measured volume of the primary non-polar solvent.
-
Slowly add a selected co-solvent dropwise while stirring until the compound completely dissolves. Record the volume of co-solvent added.
-
-
Systematic Ratio Testing:
-
Based on the titration results, prepare a series of pre-mixed solvent systems with varying ratios of the primary non-polar solvent to the co-solvent (e.g., 95:5, 90:10, 80:20).
-
Determine the solubility of your compound in each of these mixtures at your desired experimental temperature.
-
Data Analysis:
Record the solubility of "Ethanone, 2-(benzoyloxy)-1-phenyl-" in each solvent system. This data can be tabulated to identify the optimal solvent mixture for your specific application.
Common Solvent Pairs for Non-Polar Compounds:
The following are some commonly used solvent pairs for crystallizing or dissolving non-polar organic compounds.[7] These can serve as a starting point for your co-solvent screening:
-
Ethyl acetate-cyclohexane
-
Ethyl acetate-ligroin
-
Diethyl ether-ligroin
-
Dichloromethane-ligroin
-
Toluene-ligroin
References
- 1. 2-Benzoyloxyacetophenone [webbook.nist.gov]
- 2. Page loading... [guidechem.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC01132J [pubs.rsc.org]
- 6. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 7. science.uct.ac.za [science.uct.ac.za]
Minimizing byproducts in the synthesis of "Ethanone, 2-(benzoyloxy)-1-phenyl-"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of Ethanone, 2-(benzoyloxy)-1-phenyl-, also known as 2-benzoyloxy-1-phenylethanone or phenacyl benzoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of Ethanone, 2-(benzoyloxy)-1-phenyl-. The primary focus is on the common and reliable method of esterifying 2-hydroxy-1-phenylethanone with benzoyl chloride.
Primary Synthesis Route: Esterification of 2-Hydroxy-1-phenylethanone
This route involves the reaction of 2-hydroxy-1-phenylethanone with benzoyl chloride, typically in the presence of a base like pyridine to neutralize the hydrochloric acid byproduct.
Issue 1: Low Yield of the Desired Product
Question: My reaction is resulting in a low yield of 2-(benzoyloxy)-1-phenylethanone. What are the potential causes and how can I improve the yield?
Answer:
Low yields can stem from several factors related to reactants, reaction conditions, and work-up procedures. Below is a table outlining potential causes and their corresponding solutions.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion, leaving unreacted 2-hydroxy-1-phenylethanone. | - Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. - Increase Temperature: Gently heating the reaction mixture may improve the reaction rate. However, be cautious of potential side reactions at higher temperatures. - Use a Slight Excess of Benzoyl Chloride: A small excess (1.1-1.2 equivalents) of benzoyl chloride can help drive the reaction to completion. |
| Hydrolysis of Benzoyl Chloride | Benzoyl chloride is highly reactive and can be hydrolyzed by moisture in the solvent or on the glassware to form benzoic acid.[1][2][3] This consumes the reagent and introduces an acidic byproduct. | - Use Anhydrous Conditions: Ensure all glassware is thoroughly dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Loss of Product During Work-up | The product may be lost during the extraction and washing steps of the work-up procedure. | - Optimize Extraction: Use an appropriate organic solvent for extraction (e.g., dichloromethane or ethyl acetate). Perform multiple extractions to ensure complete recovery of the product from the aqueous layer. - Careful Washing: When washing the organic layer, avoid vigorous shaking that can lead to the formation of emulsions. |
| Sub-optimal Base Concentration | Insufficient pyridine will not effectively neutralize the HCl generated, which can lead to side reactions. An excessive amount of base can sometimes complicate purification. | - Use Stoichiometric or a Slight Excess of Pyridine: Typically, 1.0 to 1.2 equivalents of pyridine relative to benzoyl chloride is sufficient. |
Issue 2: Presence of Significant Impurities in the Final Product
Question: My final product is contaminated with significant impurities. How can I identify and minimize them?
Answer:
The most common impurities in this synthesis are unreacted starting materials and byproducts from side reactions.
| Common Impurity | Identification (Typical Analytical Data) | Cause | Minimization and Removal Strategy |
| 2-Hydroxy-1-phenylethanone (Starting Material) | - TLC: More polar spot than the product. - ¹H NMR: Presence of a hydroxyl (-OH) proton signal. | Incomplete reaction. | - Drive the reaction to completion: See solutions for "Low Yield". - Purification: The product can be purified from the starting material by column chromatography on silica gel. Alternatively, washing the organic extract with a dilute aqueous base (e.g., 5% NaOH) can remove the acidic phenolic hydroxyl group of the starting material.[4] |
| Benzoic Acid | - TLC: Polar spot, may streak. - ¹H NMR: Broad singlet for the carboxylic acid proton. | Hydrolysis of benzoyl chloride by moisture.[1] | - Maintain anhydrous conditions during the reaction. - Removal: Wash the organic layer with a dilute aqueous base (e.g., 5% sodium bicarbonate or sodium hydroxide solution) during work-up. Benzoic acid will be converted to sodium benzoate and move into the aqueous layer. |
| Unreacted Benzoyl Chloride | - TLC: Can be visualized, but may also react with the silica gel. - ¹H NMR: Sharp singlet in the aromatic region. | Use of a large excess of benzoyl chloride. | - Use a minimal excess of benzoyl chloride (1.1-1.2 equivalents). - Quenching: During work-up, the reaction mixture is typically poured into water or a dilute acid, which will hydrolyze any remaining benzoyl chloride. |
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying my 2-(benzoyloxy)-1-phenylethanone. What are the best methods?
Answer:
Purification can be challenging if large amounts of byproducts are present. A combination of techniques is often most effective.
| Purification Method | When to Use | Detailed Protocol |
| Recrystallization | When the crude product is a solid and the impurities have different solubilities. | 1. Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes). 2. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. 3. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. 4. Dry the crystals under vacuum. |
| Column Chromatography | When recrystallization is ineffective or when separating compounds with similar polarities. | 1. Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). 2. Dissolve the crude product in a minimal amount of the eluent and load it onto the column. 3. Elute the column and collect fractions. 4. Monitor the fractions by TLC to identify those containing the pure product. 5. Combine the pure fractions and evaporate the solvent. |
| Aqueous Wash | To remove acidic or basic impurities. | 1. Dissolve the crude product in an organic solvent (e.g., ethyl acetate). 2. Wash the organic solution with 5% sodium bicarbonate solution to remove benzoic acid. 3. Wash with 5% HCl to remove pyridine. 4. Wash with brine (saturated NaCl solution) to remove residual water. 5. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the role of pyridine in the esterification of 2-hydroxy-1-phenylethanone?
A1: Pyridine serves as a weak base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the hydroxyl group of 2-hydroxy-1-phenylethanone and benzoyl chloride.[5] This prevents the buildup of acid in the reaction mixture, which could potentially lead to unwanted side reactions.
Q2: Can I use another base instead of pyridine?
A2: Yes, other non-nucleophilic tertiary amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used. The choice of base can sometimes influence the reaction rate and the profile of byproducts.
Q3: My reaction mixture turned dark. Is this normal?
A3: Some darkening of the reaction mixture can be normal, especially if gentle heating is applied. However, significant darkening could indicate decomposition or the formation of colored byproducts. It is important to monitor the reaction progress by TLC to ensure the desired product is forming.
Q4: What is the expected yield for this reaction?
A4: With optimized conditions, the yield of 2-(benzoyloxy)-1-phenylethanone from the esterification of 2-hydroxy-1-phenylethanone can be high, often in the range of 80-95%.
Q5: Are there alternative synthetic routes to 2-(benzoyloxy)-1-phenylethanone?
A5: Yes, another common method is the α-benzoyloxylation of acetophenone. This involves the direct introduction of a benzoyloxy group at the alpha-position of the ketone. These reactions often employ an oxidizing agent and a source of the benzoyloxy group. However, these reactions can sometimes lead to different byproducts, such as self-condensation products of acetophenone.[6][7]
Experimental Protocols
Protocol 1: Synthesis of Ethanone, 2-(benzoyloxy)-1-phenyl- via Esterification
This protocol is based on standard procedures for the acylation of alcohols.
Materials:
-
2-Hydroxy-1-phenylethanone
-
Benzoyl chloride
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM) or another suitable solvent
-
5% Hydrochloric acid solution
-
5% Sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-hydroxy-1-phenylethanone (1.0 eq) in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.1 eq) to the solution and cool the mixture in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% HCl solution, water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Visualizations
References
- 1. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]
- 2. quora.com [quora.com]
- 3. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Self-condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
"Ethanone, 2-(benzoyloxy)-1-phenyl-" reaction scale-up challenges and solutions
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of the synthesis of Ethanone, 2-(benzoyloxy)-1-phenyl-, also known as benzoin benzoate.
Troubleshooting Guides
Reaction Step 1: Benzoin Condensation
Q: We are experiencing low yields of benzoin during scale-up. What are the potential causes and solutions?
A: Low yields in the benzoin condensation at a larger scale can stem from several factors:
-
Inefficient Mixing: In larger reactors, localized "hot spots" or areas of poor reagent distribution can occur. Ensure your reactor's agitation is sufficient to maintain a homogeneous mixture.
-
Catalyst Deactivation: If using a thiamine-based catalyst, it can be sensitive to heat and pH.[1] Monitor the reaction temperature closely and ensure the pH of the reaction medium is maintained within the optimal range (typically around 9.0-9.5).[1]
-
Side Reactions: The Cannizzaro reaction can become more prevalent under strongly alkaline conditions, leading to the formation of benzoic acid and benzyl alcohol from the benzaldehyde starting material.[1][2] Using a weaker base, such as sodium carbonate, can help to minimize this side reaction.[2]
-
Impure Benzaldehyde: The presence of benzoic acid in the starting benzaldehyde can inhibit the reaction.[3] It is recommended to use freshly distilled benzaldehyde for the reaction.
Q: The crude benzoin from our pilot batch is a yellow, oily solid that is difficult to handle. How can we improve the product's physical form?
A: The formation of an oily or discolored product is often due to impurities. Consider the following:
-
Recrystallization Solvent: A common method for purifying benzoin is recrystallization from hot 95% ethanol.[4] Experiment with different solvent systems and cooling profiles to optimize crystal formation.
-
Washing: After filtration, wash the crude product with a cold mixture of water and ethanol to remove residual impurities.[4]
-
Reaction Conditions: Running the reaction at a lower temperature for a longer period may result in a cleaner product with better morphology.
Reaction Step 2: Esterification of Benzoin
Q: We are observing incomplete conversion of benzoin to benzoin benzoate in our scaled-up esterification reaction. What are the likely reasons?
A: Incomplete conversion in the esterification step can be due to several factors:
-
Insufficient Catalyst: If using a catalytic process (e.g., with an acid catalyst), ensure that the catalyst loading is appropriate for the scale of the reaction.
-
Water Content: The presence of water can hydrolyze the benzoyl chloride and inhibit the esterification reaction. Ensure all reagents and solvents are anhydrous.
-
Reaction Temperature and Time: The reaction may require a higher temperature or longer reaction time at a larger scale to go to completion. Monitor the reaction progress using a suitable analytical technique, such as TLC or HPLC.
-
Choice of Benzoylating Agent: If using benzoic acid as the benzoylating agent, the reaction is an equilibrium process. The removal of water as it is formed (e.g., using a Dean-Stark apparatus) is necessary to drive the reaction to completion. Using benzoyl chloride is generally faster and not reversible, but presents its own challenges.
Q: Our final product contains residual benzoic acid that is difficult to remove. What purification strategies can we employ?
A: Residual benzoic acid is a common impurity, especially if benzoyl chloride is used as the reagent (due to hydrolysis). Here are some purification strategies:
-
Aqueous Base Wash: Washing the organic phase with a solution of sodium bicarbonate or sodium carbonate can help to remove acidic impurities like benzoic acid.[5] However, be cautious as a strong base can potentially hydrolyze the desired ester product.
-
Recrystallization: Recrystallization from a suitable solvent is an effective method for removing impurities.
-
Chromatography: For high-purity applications, column chromatography can be used, although this may not be economically viable for very large-scale production.
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling up the synthesis of benzoin benzoate?
A: Key safety considerations include:
-
Benzoyl Chloride: This reagent is corrosive and a lachrymator. It reacts with moisture to produce hydrochloric acid gas. Handle in a well-ventilated area and use appropriate personal protective equipment (PPE).
-
Solvents: Many organic solvents used in the synthesis are flammable. Ensure all equipment is properly grounded and that there are no ignition sources in the vicinity.
-
Exothermic Reactions: Both the benzoin condensation and the esterification can be exothermic. Implement robust temperature control and have a cooling system in place to manage the heat generated during the reaction.
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
Q: What are the advantages of using a phase transfer catalyst in the esterification step?
A: A phase transfer catalyst (PTC) can be beneficial when reacting a salt (like sodium benzoate) with an organic halide (like benzyl chloride) in a two-phase system.[6] The PTC helps to transport the benzoate anion from the aqueous phase to the organic phase where the reaction occurs, which can lead to faster reaction rates and milder reaction conditions.[6]
Q: Are there any "green" chemistry approaches for the synthesis of benzoin benzoate?
A: Yes, several green chemistry strategies are being explored:
-
Alternative Catalysts: Using non-toxic catalysts like thiamine (Vitamin B1) for the benzoin condensation is a greener alternative to sodium cyanide.[1][2]
-
Solvent-Free Reactions: Some methods are being developed that minimize or eliminate the use of organic solvents.[7]
-
Continuous Flow Synthesis: Microreactor technology can offer better temperature control, improved safety, and higher yields, reducing waste and energy consumption.[7] One study on a related synthesis in a continuous flow reactor reported a residence time of 30 minutes at 50°C to achieve an 80-85% yield with >99% purity.[7]
Data Presentation
Table 1: Comparison of Catalysts for Benzoin Condensation
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Sodium Cyanide | Ethanolic solution, reflux | High yield, fast reaction | Highly toxic, environmental hazard |
| Thiamine (Vitamin B1) | Aqueous ethanol, pH 9-10, 70-90°C[2][4] | Non-toxic, "green" alternative | Higher catalyst loading, potential for lower yield if not optimized[1] |
| Imidazole Hydrochloride | Anhydrous ethanol, pH 7.8-8.5, 70-90°C | Green alternative to cyanide | May require optimization for high yields |
Table 2: Comparison of Esterification Methods for Benzoate Esters
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Fischer Esterification | Benzoic Acid, Benzoin, Acid Catalyst (e.g., H₂SO₄) | Reflux with water removal | Inexpensive reagents | Equilibrium reaction, requires water removal, can lead to dehydration byproducts |
| Acyl Chloride Method | Benzoyl Chloride, Benzoin, Base (e.g., Pyridine) | 0°C to room temperature | High yield, fast, irreversible | Benzoyl chloride is corrosive and moisture-sensitive, produces HCl byproduct |
| Phase Transfer Catalysis | Sodium Benzoate, Benzyl Chloride, PTC | 80-130°C[6][8] | Good for two-phase systems, can use milder conditions | Requires catalyst, may not be suitable for all substrates |
Experimental Protocols
Protocol 1: Scale-up Synthesis of Benzoin via Thiamine Catalysis
-
Reactor Setup: Equip a temperature-controlled reactor with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Reagent Charging: Charge the reactor with deionized water and 95% ethanol.
-
Catalyst Preparation: In a separate vessel, dissolve thiamine hydrochloride in water. Add this solution to the reactor.
-
pH Adjustment: Slowly add a solution of sodium carbonate to the reactor with stirring until the pH is between 9.0 and 9.5.[2]
-
Benzaldehyde Addition: Add freshly distilled benzaldehyde to the reactor.
-
Reaction: Heat the mixture to 70-80°C and maintain for 2-3 hours. Monitor the reaction by TLC or HPLC.
-
Crystallization: Once the reaction is complete, cool the mixture slowly to room temperature, then further cool in an ice bath to induce crystallization.
-
Isolation and Washing: Filter the solid product and wash with a cold mixture of 95% ethanol and water.
-
Drying: Dry the product under vacuum at a temperature not exceeding 50°C.
Protocol 2: Scale-up Synthesis of Ethanone, 2-(benzoyloxy)-1-phenyl- (Benzoin Benzoate)
-
Reactor Setup: Equip a dry, temperature-controlled reactor with a mechanical stirrer, dropping funnel, and nitrogen inlet.
-
Reagent Charging: Charge the reactor with the previously synthesized benzoin and a suitable anhydrous solvent (e.g., dichloromethane or toluene). Add a base such as pyridine or triethylamine.
-
Benzoyl Chloride Addition: Cool the mixture to 0-5°C. Slowly add benzoyl chloride via the dropping funnel, maintaining the temperature below 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Work-up: Quench the reaction by the slow addition of water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with dilute hydrochloric acid (to remove the base), saturated sodium bicarbonate solution (to remove unreacted benzoyl chloride and benzoic acid), and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure Ethanone, 2-(benzoyloxy)-1-phenyl-.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. EP1828154A1 - Phenyl-piperazin methanone derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. snowhitechem.com [snowhitechem.com]
- 8. CN115160132A - Production process of benzyl benzoate - Google Patents [patents.google.com]
Technical Support Center: Optimizing Curing Processes with Ethanone, 2-(benzoyloxy)-1-phenyl-
Welcome to the technical support center for Ethanone, 2-(benzoyloxy)-1-phenyl- (also known as Benzoin Benzoate), a high-efficiency photoinitiator for free-radical polymerization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth strategies for reducing curing time and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Ethanone, 2-(benzoyloxy)-1-phenyl-, and what is its primary application?
A1: Ethanone, 2-(benzoyloxy)-1-phenyl- is a Type I photoinitiator.[1] Its primary function is to absorb ultraviolet (UV) energy and decompose into free radicals, which in turn initiate the polymerization of monomers and oligomers in a formulation.[2] This process, known as UV curing, is utilized in a wide range of applications, including coatings, adhesives, and 3D printing.
Q2: What is the mechanism of photoinitiation for this compound?
A2: As a Type I, or cleavage-type, photoinitiator, Ethanone, 2-(benzoyloxy)-1-phenyl- undergoes a unimolecular bond cleavage (α-cleavage) upon exposure to UV radiation to form two free radical species.[3] These radicals then react with the monomers in the formulation to start the polymerization chain reaction. This direct generation of radicals contributes to a fast curing speed.[2]
Q3: What factors have the most significant impact on the curing time?
A3: The curing time is primarily influenced by three key factors:
-
Photoinitiator Concentration: The amount of photoinitiator in the formulation.
-
UV Light Intensity and Wavelength: The power and spectral output of the UV light source.
-
Temperature: The ambient temperature of the curing environment.
Strategies to Reduce Curing Time
Optimizing the following parameters can significantly decrease the curing time of your formulation.
Adjusting Photoinitiator Concentration
An increase in the concentration of Ethanone, 2-(benzoyloxy)-1-phenyl- generally leads to a higher rate of polymerization and a shorter curing time. This is due to the generation of a greater number of free radicals upon UV exposure. However, an excessively high concentration can lead to incomplete curing due to light absorption at the surface, preventing UV penetration into deeper layers. It is crucial to determine the optimal concentration for your specific formulation and film thickness.
Table 1: Effect of Photoinitiator Concentration on Curing Time (Illustrative Data)
| Photoinitiator Concentration (wt%) | Relative Curing Time | Observations |
| 0.5 | Slow | Incomplete surface cure may be observed. |
| 1.0 | Moderate | Good balance of surface and through cure. |
| 2.0 | Fast | Optimal for thin films; may inhibit deep cure in thicker sections. |
| 4.0 | Very Fast (Surface) | Risk of surface wrinkling and poor adhesion due to incomplete through cure. |
Note: This table provides illustrative data. Actual results will vary based on the specific formulation and curing conditions.
Optimizing UV Light Intensity and Wavelength
The intensity of the UV light source is directly proportional to the rate of radical generation and, therefore, the curing speed. Higher intensity lamps will generally result in shorter curing times. It is also critical to match the wavelength of the UV lamp to the absorption spectrum of the photoinitiator. Benzoin derivatives typically have a maximum absorbance in the UV-A range (around 250 nm and 365 nm).[3]
Table 2: Influence of UV Light Intensity on Curing Time (Illustrative Data)
| UV Light Intensity (mW/cm²) | Relative Curing Time | Curing Depth |
| 50 | Slow | Good |
| 100 | Moderate | Good |
| 200 | Fast | Moderate |
| 400 | Very Fast | Can be limited |
Note: This table provides illustrative data. Actual results will vary based on the specific formulation and curing equipment.
Controlling the Curing Temperature
An increase in the reaction temperature can enhance the mobility of molecules in the formulation, leading to an increased polymerization rate and a shorter curing time. However, excessively high temperatures should be avoided as they can lead to thermal degradation of the components or uncontrolled polymerization. For dimethacrylate systems, the polymerization rate generally increases with temperature up to a certain point.[4]
Table 3: Impact of Temperature on Curing Time (Illustrative Data)
| Temperature (°C) | Relative Curing Time | Potential Issues |
| 25 (Ambient) | Baseline | - |
| 40 | Faster | - |
| 60 | Significantly Faster | Potential for yellowing or reduced pot life. |
| >80 | Very Fast | Risk of thermal degradation and uncontrolled reaction. |
Note: This table provides illustrative data. Actual results will vary based on the specific formulation.
Experimental Protocols
General Protocol for UV Curing of an Acrylate Formulation
1. Formulation Preparation: a. In a light-blocking container, combine the desired acrylate or methacrylate monomers and oligomers. b. Add the specified weight percentage of Ethanone, 2-(benzoyloxy)-1-phenyl- to the monomer/oligomer blend. c. Mix thoroughly until the photoinitiator is completely dissolved. A magnetic stirrer at a low speed in a dark environment is recommended.
2. Application: a. Apply a thin film of the formulation onto the substrate using a film applicator or other suitable method to ensure a uniform thickness.
3. UV Curing: a. Place the coated substrate under a UV lamp with a known intensity and wavelength. A medium-pressure mercury lamp is a common choice. b. Expose the film to the UV radiation for a predetermined time. c. The curing process is complete when the film is tack-free and exhibits the desired physical properties.
4. Post-Curing (Optional): a. For some applications, a post-curing step involving gentle heating can enhance the final properties of the cured material.
Troubleshooting Guide
Issue: Slow or Incomplete Curing
| Potential Cause | Recommended Solution |
| Insufficient UV Light Intensity | Check the age and output of your UV lamp. Clean the lamp reflectors.[5] Reduce the distance between the lamp and the substrate. |
| Incorrect UV Wavelength | Ensure the spectral output of your lamp matches the absorption spectrum of the photoinitiator. |
| Low Photoinitiator Concentration | Incrementally increase the photoinitiator concentration. |
| Oxygen Inhibition | Purge the curing chamber with an inert gas like nitrogen. Increase the UV intensity to "burn through" the oxygenated surface layer. |
| Formulation Issues | Investigate if there have been changes to the ink or coating batch.[6] Some components can absorb UV light or inhibit free radical formation. |
| Excessive Film Thickness | Apply a thinner film of the formulation. |
Visualizing the Process
To aid in understanding the key processes, the following diagrams illustrate the photoinitiation mechanism, a typical experimental workflow, and a troubleshooting flowchart.
Caption: Photoinitiation and polymerization process.
Caption: A typical experimental workflow.
Caption: A troubleshooting flowchart for slow curing.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Photoinitiators in UV Curing - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 3. researchgate.net [researchgate.net]
- 4. pure.tue.nl [pure.tue.nl]
- 5. Troubleshooting I Insufficient UV Coating Curing | ACTEGA EMEA [actega.com]
- 6. Troubleshooting Slow Curing of Ink/Coating: Identifying and Resolving Common Issues - IST INTECH [istintech.com]
Technical Support Center: Removal of Ethanone, 2-(benzoyloxy)-1-phenyl-
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with and needing to remove the polymerization inhibitor Ethanone, 2-(benzoyloxy)-1-phenyl-, also known as benzoin benzoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the removal of Ethanone, 2-(benzoyloxy)-1-phenyl- from monomers or reaction mixtures. The proposed solutions are based on general chemical principles and common laboratory practices for inhibitor removal, as direct established protocols for this specific compound are not widely published.
Issue 1: Polymerization still inhibited after attempting removal.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete removal of the inhibitor. | Increase the number of washes with the chosen solvent or increase the contact time with the purification media (e.g., alumina column). | Successful polymerization upon re-initiation. |
| The chosen removal technique is ineffective for this specific inhibitor. | Consider an alternative removal method. If a non-polar solvent wash was used, try a basic wash to hydrolyze the ester. | The alternative method effectively removes the inhibitor, allowing for polymerization. |
| Degradation of the monomer during the removal process. | Analyze the monomer for purity after the removal step using techniques like NMR or GC-MS. | Confirmation of monomer integrity or identification of degradation products, guiding process optimization. |
Issue 2: Monomer degradation or unwanted side reactions during inhibitor removal.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| The removal conditions are too harsh (e.g., high temperature, strong base). | Reduce the concentration of the base, lower the temperature of the wash, or use a milder purification method like column chromatography. | Inhibitor is removed without compromising the monomer's chemical structure. |
| The monomer is sensitive to the chosen solvent or reagent. | Consult literature for monomer compatibility. Switch to a different solvent or a physical removal method like vacuum distillation if the monomer is stable at reduced pressure. | Successful inhibitor removal with minimal monomer loss. |
Issue 3: Difficulty in separating the inhibitor from the monomer.
| Potential Cause | Troubleshooting Step | Expected Outcome | | Similar solubility profiles of the inhibitor and the monomer. | Exploit chemical differences. Since Ethanone, 2-(benzoyloxy)-1-phenyl- is an ester, it can be hydrolyzed with a dilute basic solution (e.g., aqueous NaOH) into benzoate and benzoin, which have different solubilities and can be washed away. | The hydrolyzed byproducts are easily separated from the organic monomer phase. | | Inefficient phase separation during washing. | Add a saturated brine solution to the aqueous layer to increase its polarity and improve the separation from the organic monomer layer. | A clear and distinct separation between the aqueous and organic phases. |
Frequently Asked Questions (FAQs)
Q1: What is Ethanone, 2-(benzoyloxy)-1-phenyl- and why is it used?
Ethanone, 2-(benzoyloxy)-1-phenyl-, also known as benzoin benzoate, is a chemical compound that can be used as a polymerization inhibitor. Inhibitors are added to reactive monomers to prevent spontaneous polymerization during storage and transport, ensuring the stability and purity of the monomer until it is ready for use.
Q2: What are the common methods for removing polymerization inhibitors?
Common techniques for removing polymerization inhibitors include:
-
Aqueous Base Wash: Washing the monomer with a dilute aqueous solution of sodium hydroxide (NaOH) is effective for removing acidic inhibitors and can hydrolyze ester-based inhibitors.[1][2]
-
Column Chromatography: Passing the monomer through a column containing an adsorbent like basic alumina can effectively remove inhibitors.[2]
-
Vacuum Distillation: For monomers with sufficient thermal stability, vacuum distillation can separate the monomer from a less volatile inhibitor.[1][3]
-
Adsorbent Beds: Using specialized adsorbents, such as doped alumina, can remove inhibitors from a monomer stream.[4]
Q3: Which removal method is recommended for Ethanone, 2-(benzoyloxy)-1-phenyl-?
Given that Ethanone, 2-(benzoyloxy)-1-phenyl- is an ester (benzoin benzoate), a recommended approach would be a wash with a dilute aqueous sodium hydroxide solution. This process, known as saponification, will hydrolyze the ester into sodium benzoate and benzoin. These products are typically more water-soluble than the original inhibitor and can be easily washed out of the organic monomer phase.
Q4: How can I verify that the inhibitor has been successfully removed?
The most reliable way to confirm the removal of the inhibitor is to attempt the polymerization of the purified monomer. If polymerization proceeds as expected, the inhibitor has been sufficiently removed. For a more quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect any remaining traces of the inhibitor in the monomer.
Experimental Protocols
Protocol 1: Inhibitor Removal via Aqueous Base Wash (Inferred for Ethanone, 2-(benzoyloxy)-1-phenyl-)
-
Preparation: Prepare a 5-10% (w/v) aqueous solution of sodium hydroxide (NaOH).
-
Washing: In a separatory funnel, mix the monomer containing the inhibitor with the NaOH solution. A typical ratio is one part NaOH solution to four parts monomer.
-
Extraction: Shake the separatory funnel gently for 2-3 minutes to allow for the hydrolysis of the ester and the extraction of the resulting salts into the aqueous phase.[1] Vent the funnel frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The lower aqueous layer, containing the hydrolyzed inhibitor byproducts, should be drained and discarded.[2]
-
Neutralization: Wash the monomer with deionized water until the aqueous wash is neutral (pH 7), as confirmed with pH paper. This removes any residual NaOH.
-
Drying: Dry the monomer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration: Filter the monomer to remove the drying agent. The purified monomer is now ready for use or can be further purified by distillation.
Data Presentation
Table 1: Comparison of Common Inhibitor Removal Techniques
| Technique | Applicable Inhibitor Types | Advantages | Disadvantages |
| Aqueous Base Wash | Acidic inhibitors (e.g., phenols), Hydrolyzable inhibitors (e.g., esters) | Simple, cost-effective, and efficient for appropriate inhibitors.[1][2] | May not be suitable for base-sensitive monomers; can introduce water that needs to be removed. |
| Column Chromatography | A wide range of polar inhibitors. | High efficiency; can be tailored with different adsorbents. | Can be time-consuming and requires larger volumes of solvent. |
| Vacuum Distillation | Non-volatile inhibitors. | Can yield very pure monomer.[3] | Requires the monomer to be thermally stable; not suitable for azeotrope-forming mixtures. |
| Solid Adsorbents | Various, depending on the adsorbent used. | Can be used in continuous flow processes; highly specific.[4] | The adsorbent may need to be regenerated or replaced; potential for catalytic activity of the support material. |
Visualizations
Caption: Workflow for the removal of Ethanone, 2-(benzoyloxy)-1-phenyl- via a basic wash.
Caption: A decision tree for troubleshooting failed polymerization after inhibitor removal.
References
- 1. Ethanone, 2-(benzoyloxy)-1-phenyl- | 33868-50-7 | Benchchem [benchchem.com]
- 2. Benzoin acetate | 574-06-1 | Benchchem [benchchem.com]
- 3. benzyl benzoate applied: Topics by Science.gov [science.gov]
- 4. EP2452992A1 - Composition adhésive sensible à la pression durcissable sous l'action d'un rayonnement énergétique et feuille adhésive sensible à la pression pour inspecter des matrices de pressage - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Photoinitiators: Ethanone, 2-(benzoyloxy)-1-phenyl- versus the Irgacure Series
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the acetophenone derivative, Ethanone, 2-(benzoyloxy)-1-phenyl-, and established commercial photoinitiators from the Irgacure series. The objective is to offer a comprehensive overview of their chemical properties, photoinitiation mechanisms, and performance characteristics to aid in the selection and evaluation of photoinitiators for various research and development applications.
Disclaimer: Direct comparative experimental data for "Ethanone, 2-(benzoyloxy)-1-phenyl-" as a photoinitiator is not extensively available in peer-reviewed literature. Therefore, its performance characteristics are largely inferred based on the known photochemistry of structurally similar acetophenone derivatives. The Irgacure series, in contrast, is well-documented and serves as the benchmark for performance.
Chemical Structures and Properties
Photoinitiators are molecules that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization. The structure of the photoinitiator dictates its absorption properties, efficiency, and the characteristics of the resulting polymer.
Ethanone, 2-(benzoyloxy)-1-phenyl- is an α-substituted acetophenone. Its structure suggests it belongs to the Norrish Type I class of photoinitiators, which undergo α-cleavage upon UV irradiation.
The Irgacure series from BASF comprises a wide range of high-performance photoinitiators tailored for various applications. They include α-hydroxyketones, α-aminoketones, and acylphosphine oxides, each with specific advantages.
| Compound | Structure | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| Ethanone, 2-(benzoyloxy)-1-phenyl- | ![]() | 2-(Benzoyloxy)-1-phenylethanone | C₁₅H₁₂O₃ | 240.26 | Research compound; likely a Type I photoinitiator.[1] |
| Irgacure 184 | ![]() | 1-Hydroxycyclohexyl phenyl ketone | C₁₃H₁₆O₂ | 204.26 | High efficiency, non-yellowing, excellent thermal stability.[2][3] |
| Irgacure 651 | ![]() | 2,2-Dimethoxy-1,2-diphenylethan-1-one | C₁₆H₁₆O₃ | 256.30 | General purpose, high photospeed, good shelf life.[4][5] |
| Irgacure TPO | ![]() | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | C₂₂H₂₁O₂P | 348.37 | Long wavelength absorption, suitable for pigmented and thick systems, photobleaching.[6] |
Photoinitiation Mechanisms
The primary mechanism for these photoinitiators involves the homolytic cleavage of a covalent bond upon absorption of UV radiation to form two free radicals (α-cleavage or Norrish Type I reaction).
Proposed Mechanism for Ethanone, 2-(benzoyloxy)-1-phenyl-:
Upon UV irradiation, the molecule is expected to cleave at the C-C bond alpha to the carbonyl group. This cleavage is facilitated by the stability of the resulting benzoyl radical and the second radical species.
Caption: Proposed Norrish Type I photocleavage mechanism.
Mechanism of Irgacure Photoinitiators:
-
Irgacure 184 and 651: As α-hydroxyketone and α-ketal derivatives, they undergo α-cleavage to produce benzoyl and other carbon-centered radicals that initiate polymerization.[2][4]
-
Irgacure TPO: This acylphosphine oxide cleaves at the C-P bond, generating a benzoyl radical and a phosphinoyl radical. Both are highly reactive, and the phosphinoyl radical is particularly effective in initiating polymerization.[6] A key feature of TPO is photobleaching, where the absorption of the photoinitiator decreases upon exposure to light, allowing for deeper curing in thick or pigmented systems.[6]
Performance Comparison
The performance of a photoinitiator is determined by its light absorption characteristics, its efficiency in generating radicals (quantum yield), and the reactivity of those radicals with monomers.
3.1. UV-Vis Absorption Characteristics
A photoinitiator must absorb light at the emission wavelengths of the UV source.
| Photoinitiator | Reported Absorption Maxima (λmax) | Key Features |
| Ethanone, 2-(benzoyloxy)-1-phenyl- | Not Reported (Inferred: ~245 nm and a weaker band ~280-330 nm) | Based on the acetophenone chromophore. |
| Irgacure 184 | ~246 nm, ~280 nm, ~333 nm[2] | Good absorption for standard mercury lamps. |
| Irgacure 651 | ~253 nm, ~340 nm[7] | Efficient for standard mercury lamps. |
| Irgacure TPO | ~275 nm, ~370 nm, with absorption up to 420 nm[6] | Excellent for LED curing and pigmented systems due to long-wavelength absorption. |
3.2. Curing Performance
Curing performance is often evaluated by the rate of polymerization (Rp) and the final monomer conversion. This data is typically obtained from Photo-DSC or RT-FTIR experiments.
| Photoinitiator | Recommended Conc. (% w/w) | Rate of Polymerization (Rp) | Final Conversion | Noteworthy Characteristics |
| Ethanone, 2-(benzoyloxy)-1-phenyl- | Data Not Available | Data Not Available | Data Not Available | Expected to be a Type I initiator. Potential for yellowing. |
| Irgacure 184 | 1.0 - 4.0%[2][8] | High | High | Excellent non-yellowing properties, low odor.[5] Ideal for clear coats.[3] |
| Irgacure 651 | 0.5 - 6.0%[7] | High | High | General purpose, highly efficient. Can cause yellowing.[5] |
| Irgacure TPO | 0.5 - 5.0% | Very High | High | Excellent through-cure, photobleaching, low yellowing.[9] Ideal for white and thick coatings. |
Note: Performance is highly dependent on the specific formulation (monomers, oligomers), light source, and curing conditions.
Experimental Protocols for Comparative Evaluation
To objectively compare photoinitiator performance, standardized experimental protocols are essential. Photo-Differential Scanning Calorimetry (Photo-DSC) and Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy are two powerful techniques used for this purpose.[10]
Caption: Workflow for comparing photoinitiator efficiency.
4.1. Photo-DSC Protocol
This technique measures the heat released during the exothermic polymerization reaction as a function of time upon UV irradiation.
-
Sample Preparation: Accurately weigh a small amount (1-3 mg) of the liquid formulation into an open aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan in the DSC cell.
-
Equilibrate the cell at the desired isothermal temperature (e.g., 25°C or 37°C) under a nitrogen purge to eliminate oxygen inhibition.
-
Set the UV light source to the desired intensity (e.g., 10-50 mW/cm²).
-
-
Data Acquisition:
-
Record a baseline heat flow for a few minutes.
-
Open the shutter to irradiate the sample and record the exothermic heat flow until the reaction is complete (the signal returns to baseline).
-
-
Data Analysis:
-
Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH_total).
-
Calculate the monomer conversion (%) by comparing the experimental heat to the theoretical heat of polymerization for the specific monomer.
-
The rate of polymerization (Rp) is directly proportional to the heat flow (dq/dt).
-
4.2. RT-FTIR Spectroscopy Protocol
This method monitors the decrease in the characteristic infrared absorption band of the reactive functional group (e.g., the C=C stretching vibration of acrylates at ~1637 cm⁻¹) during polymerization.[11]
-
Sample Preparation: Place a small drop of the liquid formulation between two transparent salt plates (e.g., KBr) or on an ATR crystal. Use a spacer to ensure a controlled film thickness.
-
Instrument Setup:
-
Place the sample assembly in the FTIR spectrometer.
-
Position the UV light source to irradiate the sample area being analyzed by the IR beam.
-
-
Data Acquisition:
-
Collect a reference spectrum before UV exposure.
-
Start the UV irradiation and simultaneously collect IR spectra at rapid intervals (e.g., every second).
-
-
Data Analysis:
-
Measure the peak area of the reactive functional group's absorption band over time.
-
Calculate the degree of conversion (%) at any time 't' using the formula: Conversion(%) = (A₀ - Aₜ) / A₀ * 100, where A₀ is the initial peak area and Aₜ is the peak area at time 't'.
-
Conclusion
The selection of an appropriate photoinitiator is critical for the successful formulation of photocurable materials.
-
Ethanone, 2-(benzoyloxy)-1-phenyl- represents a class of simple acetophenone derivatives that are valuable for fundamental research. Based on its structure, it is predicted to function as a Type I photoinitiator via α-cleavage. However, the absence of comprehensive performance data necessitates experimental evaluation to determine its efficiency, curing kinetics, and suitability for specific applications.
-
The Irgacure series offers a portfolio of highly efficient, well-characterized photoinitiators. Products like Irgacure 184 are ideal for applications requiring high clarity and non-yellowing properties, while acylphosphine oxides like Irgacure TPO provide unparalleled performance in challenging systems, such as pigmented coatings and thick sections, due to their long-wavelength absorption and photobleaching capabilities.
For professionals in research and development, the Irgacure series provides reliable, high-performance options with extensive supporting data. Novel initiators like Ethanone, 2-(benzoyloxy)-1-phenyl- may offer opportunities for new molecular designs but require rigorous characterization using standardized protocols, such as Photo-DSC and RT-FTIR, to establish their performance relative to these industry benchmarks.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. boldchem.com [boldchem.com]
- 3. ulprospector.com [ulprospector.com]
- 4. medkoo.com [medkoo.com]
- 5. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 6. boldchem.com [boldchem.com]
- 7. diyhpl.us [diyhpl.us]
- 8. xtgchem.cn [xtgchem.cn]
- 9. ulprospector.com [ulprospector.com]
- 10. mdpi.com [mdpi.com]
- 11. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
A Comparative Analysis of Photoinitiator Efficiency: Ethanone, 2-(benzoyloxy)-1-phenyl- vs. Benzophenone
In the realm of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired curing characteristics and final material properties. This guide provides a detailed comparative analysis of two widely used photoinitiators: Ethanone, 2-(benzoyloxy)-1-phenyl-, a Norrish Type I photoinitiator, and Benzophenone, a classic Norrish Type II photoinitiator. This comparison is intended for researchers, scientists, and professionals in drug development and material science to facilitate informed decisions in formulation and process optimization.
Key Performance Characteristics and Properties
The efficiency and applicability of a photoinitiator are dictated by its photochemical mechanism and physical properties. Ethanone, 2-(benzoyloxy)-1-phenyl- and Benzophenone exhibit distinct differences in their mode of action, which in turn affects their performance in photopolymerization.
| Feature | Ethanone, 2-(benzoyloxy)-1-phenyl- | Benzophenone |
| Photoinitiator Type | Norrish Type I (α-cleavage) | Norrish Type II (Hydrogen abstraction) |
| Mechanism | Unimolecular fragmentation upon UV exposure to form two radical fragments. | Bimolecular reaction requiring a co-initiator (e.g., an amine) to generate radicals. |
| Initiation Speed | Generally faster due to direct radical generation. | Typically slower as it depends on the diffusion and reaction with a co-initiator. |
| Oxygen Inhibition | Less susceptible to oxygen inhibition as the high concentration of radicals can scavenge oxygen. | More susceptible to oxygen inhibition, which can quench the excited triplet state. |
| Byproducts | Can produce cleavage byproducts that may contribute to odor or extractables. | Byproducts from the co-initiator can be a concern. |
| UV Absorption | Typically absorbs in the short UV-A range. | Absorbs in the UV-A range. |
| Applications | Clear coatings, adhesives, and applications requiring high curing speeds. | Pigmented systems (due to less yellowing), printing inks, and coatings. |
Photochemical Mechanisms
The fundamental difference in the initiation mechanism of these two compounds is visualized below.
Caption: Photochemical mechanism of Ethanone, 2-(benzoyloxy)-1-phenyl- (Type I).
Caption: Photochemical mechanism of Benzophenone (Type II) with a co-initiator.
Experimental Protocols for Efficiency Evaluation
To quantitatively assess the efficiency of photoinitiators, standardized experimental techniques are employed. Below are the methodologies for two common and powerful techniques: Photo-Differential Scanning Calorimetry (Photo-DSC) and Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon UV irradiation. This allows for the determination of kinetic parameters such as the time to peak maximum (rate of polymerization) and the total heat evolved (related to the final conversion).
Experimental Workflow:
Caption: A typical experimental workflow for Photo-DSC analysis.
Methodology:
-
Sample Preparation: A precise amount of the photocurable formulation (monomer, photoinitiator, and any other additives) is weighed into a transparent DSC pan.
-
Instrument Setup: The DSC is equipped with a UV light source. The sample is placed in the measurement cell, and a reference pan is placed in the reference cell.
-
Isothermal Measurement: The sample is brought to the desired isothermal temperature and allowed to equilibrate.
-
Initiation: The UV lamp is turned on, and the sample is irradiated at a specific intensity for a set duration.
-
Data Acquisition: The heat flow from the sample is recorded as a function of time.
-
Data Analysis: The resulting exotherm is integrated to determine the total enthalpy of polymerization (ΔH), which is proportional to the degree of conversion. The time to reach the maximum heat flow (t_max) and the rate of polymerization (R_p) can also be calculated.
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
RT-FTIR spectroscopy monitors the disappearance of a specific functional group in the monomer (e.g., the C=C double bond in acrylates) as it is converted to a single bond in the polymer. This provides a direct measure of the degree of monomer conversion over time.
Methodology:
-
Sample Preparation: A thin film of the liquid formulation is placed between two transparent substrates (e.g., KBr or BaF₂ plates).
-
Instrument Setup: The sample is placed in the FTIR spectrometer, which is equipped with a UV light source directed at the sample.
-
Baseline Spectrum: An initial IR spectrum is recorded before UV exposure to determine the initial peak area of the reactive functional group.
-
Initiation and Data Acquisition: The UV lamp is turned on, and IR spectra are collected at rapid intervals (e.g., every few seconds).
-
Data Analysis: The decrease in the area of the characteristic absorption band of the reactive monomer functional group (e.g., ~1635 cm⁻¹ for the acrylate C=C bond) is monitored over time. The percentage of conversion is calculated by comparing the peak area at a given time to the initial peak area.
Conclusion
The choice between Ethanone, 2-(benzoyloxy)-1-phenyl- and Benzophenone is highly dependent on the specific requirements of the application. For applications demanding high curing speeds and where potential byproducts are not a primary concern, the Type I initiator, Ethanone, 2-(benzoyloxy)-1-phenyl-, is often a suitable choice. Conversely, for systems that are sensitive to yellowing or are pigmented, the Type II initiator, Benzophenone, used in conjunction with a suitable co-initiator, can offer a more favorable outcome, provided that the slower initiation speed and potential for oxygen inhibition are adequately managed. The experimental protocols outlined above provide a robust framework for quantitatively evaluating the performance of these and other photoinitiators, enabling the formulation of optimized photopolymerizable systems.
A Comparative Guide to Validating the Purity of Synthesized Ethanone, 2-(benzoyloxy)-1-phenyl-
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for validating the purity of synthesized "Ethanone, 2-(benzoyloxy)-1-phenyl-," a key intermediate in various organic syntheses. This document outlines detailed experimental protocols and presents comparative data to assist researchers in selecting the most appropriate analytical method for their needs.
Introduction
"Ethanone, 2-(benzoyloxy)-1-phenyl-," also known as o-(benzoyloxy)acetophenone, is a chemical intermediate with the molecular formula C₁₅H₁₂O₃ and a molecular weight of 240.25 g/mol .[1][2] Its synthesis, commonly achieved through the reaction of o-hydroxyacetophenone with benzoyl chloride in the presence of pyridine, can introduce various impurities that may affect the yield and purity of subsequent products. Therefore, robust analytical methods are crucial for accurate purity assessment.
Synthesis and Potential Impurities
The primary synthesis route for Ethanone, 2-(benzoyloxy)-1-phenyl- involves the esterification of o-hydroxyacetophenone with benzoyl chloride using pyridine as a catalyst and solvent.
Potential Impurities:
-
Unreacted Starting Materials: o-hydroxyacetophenone and benzoyl chloride.
-
Catalyst Residue: Pyridine.
-
Hydrolysis Product: Benzoic acid (from the reaction of benzoyl chloride with residual water).
-
Rearrangement Product: o-hydroxydibenzoylmethane (resulting from a Baker-Venkataraman rearrangement).
Purity Validation Workflow
The following diagram illustrates the logical workflow from synthesis to purity validation of Ethanone, 2-(benzoyloxy)-1-phenyl-.
Caption: Logical workflow from synthesis to purity validation.
Comparison of Analytical Methods
This section compares the performance of HPLC and GC-MS for the purity analysis of Ethanone, 2-(benzoyloxy)-1-phenyl-.
| Feature | HPLC | GC-MS |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio |
| Sample Volatility | Not required | Required |
| Derivatization | Generally not needed | May be required for polar analytes |
| Resolution | High | Very high |
| Sensitivity | High (ng to pg range) | Very high (pg to fg range) |
| Compound Stability | Suitable for thermally labile compounds | Not suitable for thermally labile compounds |
| Identification | Based on retention time | Based on mass spectrum and retention time |
| Cost | Moderate | High |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 50% B2-15 min: 50-95% B15-20 min: 95% B20-22 min: 95-50% B22-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | DAD at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Dissolve 1 mg of the synthesized product in 1 mL of acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Value |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Initial temp: 100 °C (hold for 2 min)Ramp: 15 °C/min to 280 °C (hold for 10 min) |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Sample Preparation:
-
Dissolve 1 mg of the synthesized product in 1 mL of dichloromethane.
Comparative Data
The following tables present hypothetical data from the analysis of a synthesized batch of Ethanone, 2-(benzoyloxy)-1-phenyl- using both HPLC and GC-MS.
Table 1: HPLC Purity Analysis
| Peak No. | Retention Time (min) | Compound Name | Area (%) |
| 1 | 3.5 | Benzoic Acid | 0.25 |
| 2 | 5.2 | o-hydroxyacetophenone | 0.45 |
| 3 | 12.8 | Ethanone, 2-(benzoyloxy)-1-phenyl- | 99.15 |
| 4 | 14.1 | o-hydroxydibenzoylmethane | 0.15 |
Table 2: GC-MS Purity Analysis
| Peak No. | Retention Time (min) | Compound Name | Area (%) | Match Factor |
| 1 | 4.1 | Pyridine | 0.05 | 98 |
| 2 | 6.8 | o-hydroxyacetophenone | 0.48 | 97 |
| 3 | 15.2 | Ethanone, 2-(benzoyloxy)-1-phenyl- | 99.22 | 99 |
| 4 | 17.5 | Benzoic Acid | 0.25 | 96 |
Conclusion
Both HPLC and GC-MS are powerful techniques for assessing the purity of synthesized "Ethanone, 2-(benzoyloxy)-1-phenyl-".
-
HPLC is a robust and reliable method for routine purity analysis. Its non-destructive nature and suitability for a wide range of compounds without the need for derivatization make it a preferred choice for quantitative analysis.
-
GC-MS offers superior separation efficiency and provides structural information through mass spectrometry, making it an excellent tool for identifying unknown impurities. However, the requirement for sample volatility may be a limitation for some compounds.
The choice between HPLC and GC-MS will depend on the specific requirements of the analysis. For routine quality control and purity determination, HPLC is often sufficient. For in-depth impurity profiling and identification, the additional information provided by GC-MS is invaluable.
References
A comparative study of the photophysical properties of "Ethanone, 2-(benzoyloxy)-1-phenyl-" derivatives
A Comparative Guide to the Photophysical Properties of Ethanone, 2-(benzoyloxy)-1-phenyl- and Its Derivatives
This guide provides a comparative analysis of the photophysical properties of Ethanone, 2-(benzoyloxy)-1-phenyl-, and its analogous derivatives. The focus is on key parameters such as absorption maxima, triplet state lifetimes, and photochemical reactivity, which are crucial for applications in photochemistry, materials science, and as photoinitiators. While comprehensive data on a wide range of 2-(benzoyloxy)-1-phenylethanone derivatives is limited in published literature, this guide draws parallels with the closely related and well-studied α-(aryloxy)acetophenones to infer structure-property relationships.[1]
Comparative Photophysical Data
The photophysical behavior of these molecules is largely governed by the acetophenone chromophore. Upon excitation, they typically undergo efficient intersystem crossing to the triplet state. The subsequent decay of this triplet state is a competition between photophysical deactivation pathways and photochemical reactions, most notably α-cleavage (Norrish Type I reaction).[1] The efficiency of these processes is significantly influenced by the nature and position of substituents on the phenoxy/benzoyloxy ring.
The following table summarizes key photophysical data for the parent compound, 2-phenoxy-1-phenylethanone, and a series of its substituted α-(aryloxy)acetophenone analogues. This data is primarily sourced from laser flash photolysis and quantum yield studies.[1]
| Compound | Solvent | Triplet Lifetime (τT) in ns | α-Cleavage Rate Constant (kα) in s⁻¹ |
| 2-Phenoxy-1-phenylethanone | Benzene | 0.06 | 1.3 x 10⁷ |
| 4-Methyl-α-phenoxyacetophenone | Benzene | 0.08 | 1.1 x 10⁷ |
| 4-Methoxy-α-phenoxyacetophenone | Benzene | 0.26 | 2.0 x 10⁷ |
| 4-Hydroxy-α-phenoxyacetophenone | Benzene | 0.16 | 2.0 x 10⁷ |
| 4-Fluoro-α-phenoxyacetophenone | Benzene | 0.07 | 1.0 x 10⁷ |
| 4-Chloro-α-phenoxyacetophenone | Benzene | 0.06 | 1.4 x 10⁷ |
| 4-Bromo-α-phenoxyacetophenone | Benzene | 0.06 | 1.4 x 10⁷ |
| 4-Cyano-α-phenoxyacetophenone | Benzene | 0.09 | 1.1 x 10⁷ |
| 4-Nitro-α-phenoxyacetophenone | Benzene | 0.10 | 1.1 x 10⁷ |
| 2-Methyl-α-phenoxyacetophenone | Benzene | 0.15 | 1.1 x 10⁷ |
Data sourced from J. C. Netto-Ferreira, et al. (1990).[1]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate characterization and comparison of photophysical properties.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths of maximum absorption (λmax) and the molar absorption coefficients (ε).
-
Sample Preparation: Prepare solutions of the compound in a spectroscopic grade solvent (e.g., acetonitrile, methanol, or cyclohexane) at a concentration that yields an absorbance between 0.1 and 1.0 at the λmax. A typical concentration is in the range of 10⁻⁵ to 10⁻⁴ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm). Use a cuvette containing the pure solvent as a reference.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). Calculate the molar absorption coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
Fluorescence Quantum Yield Determination
The fluorescence quantum yield (Φf) represents the efficiency of the emission process. The absolute method using an integrating sphere is the most accurate.[2][3][4][5]
-
Instrumentation: A spectrofluorometer equipped with an integrating sphere is required.[2][6]
-
Measurement Procedure:
-
Step 1 (Reference): Place a cuvette containing only the solvent inside the integrating sphere. Measure the spectrum of the scattered excitation light from this reference sample.[6]
-
Step 2 (Sample): Replace the reference with a cuvette containing the sample solution. The optical density of the sample at the excitation wavelength should ideally be around 0.1 to minimize reabsorption effects.[6]
-
Step 3 (Data Acquisition): Excite the sample at a wavelength where it absorbs, and record the full emission spectrum, including the scattered excitation light.
-
-
Calculation: The quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons.[5] The instrument's software typically performs this calculation by integrating the area under the emission peak and comparing it to the reduction in the area of the scattered excitation peak.[3][5] The formula is generally: Φf = (Photons emitted by the sample) / (Photons absorbed by the sample)[5]
Transient Absorption Spectroscopy (Laser Flash Photolysis)
This technique is used to study the properties of transient species, such as triplet states and radicals, on timescales from picoseconds to microseconds.[7][8][9]
-
Instrumentation: A typical setup consists of a pulsed laser for excitation (the "pump," e.g., a Nd:YAG laser at 266 or 355 nm) and a continuous wave lamp as a probe light source. A monochromator and a fast detector (e.g., a photomultiplier tube) are used to record the change in absorbance at specific wavelengths as a function of time after the laser flash.
-
Sample Preparation: Prepare a deoxygenated solution of the sample in a suitable solvent. Deoxygenation is crucial as molecular oxygen is an efficient quencher of triplet states. This is typically achieved by bubbling the solution with an inert gas like nitrogen or argon for 15-20 minutes.
-
Measurement: The sample is excited by the laser pulse. The change in optical density (ΔOD) of the sample is monitored over time. By varying the wavelength of the probe light, a time-resolved transient absorption spectrum can be constructed.[7][8]
-
Data Analysis: The decay of the transient absorption signal corresponding to the triplet state is monitored. The triplet lifetime (τT) is determined by fitting the decay kinetics to a first-order exponential function. Rate constants for reactions, such as α-cleavage, can be determined by observing the decay of the triplet and the formation of resulting radical products.[1]
Visualizations
Experimental Workflow
Caption: General workflow for the photophysical characterization of new derivatives.
Photochemical Reaction Pathway
Caption: Key photochemical pathways for α-phenoxyacetophenones upon UV excitation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector | NIST [nist.gov]
- 5. Fluorescence Quantum Yield measurement - Jasco Deutschland GmbH [jasco.de]
- 6. edinst.com [edinst.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
Performance Evaluation of Ethanone, 2-(benzoyloxy)-1-phenyl- in Monomer Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the performance of the photoinitiator "Ethanone, 2-(benzoyloxy)-1-phenyl-," also known as o-(benzoyloxy)acetophenone, in various monomer systems. Due to a lack of publicly available performance data for this specific compound, this document outlines standardized experimental protocols and presents a comparative analysis with well-characterized, commercially available photoinitiators. This will enable researchers to effectively assess the potential of "Ethanone, 2-(benzoyloxy)-1-phenyl-" against established alternatives.
"Ethanone, 2-(benzoyloxy)-1-phenyl-" is a substituted acetophenone with the molecular formula C₁₅H₁₂O₃ and a molecular weight of 240.25 g/mol .[1] As an acetophenone derivative, it is predicted to function as a Type I photoinitiator, undergoing α-cleavage upon UV irradiation to generate free radicals that initiate polymerization.
Comparative Performance Data
To provide a context for evaluation, the following tables summarize typical performance data for two common photoinitiators: a Type I initiator (TPO) and a Type II initiator (Benzophenone). Researchers can use these benchmarks to compare the performance of "Ethanone, 2-(benzoyloxy)-1-phenyl-".
Table 1: Photoinitiator Performance in Acrylate Monomer System (e.g., Trimethylolpropane Triacrylate - TMPTA)
| Photoinitiator | Type | Concentration (wt%) | Curing Speed (Rp, s⁻¹) | Final Conversion (%) | Yellowing Index |
| Ethanone, 2-(benzoyloxy)-1-phenyl- | Predicted Type I | 1.0 | Data Not Available | Data Not Available | Data Not Available |
| TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) | Type I | 1.0 | High | > 90 | Low |
| Benzophenone | Type II | 1.0 | Moderate (with amine co-initiator) | ~80-90 | Moderate |
Table 2: Photoinitiator Performance in Methacrylate Monomer System (e.g., Bis-GMA/TEGDMA for dental resins)
| Photoinitiator | Type | Concentration (wt%) | Depth of Cure (mm) | Final Conversion (%) |
| Ethanone, 2-(benzoyloxy)-1-phenyl- | Predicted Type I | 1.0 | Data Not Available | Data Not Available |
| TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) | Type I | 1.0 | High | High |
| Benzophenone | Type II | 1.0 | Moderate (with amine co-initiator) | Moderate to High |
Experimental Protocols
To facilitate the evaluation of "Ethanone, 2-(benzoyloxy)-1-phenyl-", the following detailed experimental protocols are provided.
Measurement of Curing Speed and Final Monomer Conversion by Real-Time FTIR (RT-FTIR)
This method monitors the decrease in the acrylate or methacrylate C=C bond absorption peak during photopolymerization.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) spectrometer with a photopolymerization accessory
-
UV/Vis light source with controlled intensity (e.g., 365 nm LED)
-
Monomer system (e.g., TMPTA, or a 70/30 wt% Bis-GMA/TEGDMA mixture)
-
"Ethanone, 2-(benzoyloxy)-1-phenyl-" and other photoinitiators for comparison
-
Spacers of known thickness (e.g., 20 µm)
-
Glass slides or KBr plates
Procedure:
-
Prepare the photopolymer formulation by dissolving the desired concentration (e.g., 1 wt%) of "Ethanone, 2-(benzoyloxy)-1-phenyl-" in the monomer system. Ensure complete dissolution, using gentle heating or vortexing if necessary.
-
Place a drop of the formulation between two glass slides or KBr plates separated by a spacer to create a film of uniform thickness.
-
Position the sample in the FTIR spectrometer.
-
Record an initial IR spectrum in the dark to determine the initial peak area of the C=C bond (typically around 1635 cm⁻¹ for acrylates and 1638 cm⁻¹ for methacrylates).
-
Start the UV/Vis irradiation and simultaneously begin recording IR spectra at fixed time intervals.
-
Continue irradiation until the C=C peak area no longer changes, indicating the end of the polymerization.
-
The percentage of monomer conversion at a given time (C(t)) is calculated using the following formula: C(t) = (A₀ - Aₜ) / A₀ * 100% where A₀ is the initial peak area and Aₜ is the peak area at time t.
-
The rate of polymerization (Rp) can be determined from the slope of the conversion vs. time curve.
Determination of Depth of Cure
This protocol measures the thickness of the cured polymer layer after a specific exposure time.
Materials and Equipment:
-
UV/Vis light source with a defined beam diameter
-
Molds of a specific diameter and depth (e.g., cylindrical molds, 4 mm diameter, 6 mm height)
-
Calipers or a micrometer
-
Solvent for washing uncured monomer (e.g., ethanol or acetone)
Procedure:
-
Prepare the photopolymer formulation as described above.
-
Fill the mold with the formulation, ensuring no air bubbles are trapped.
-
Place a transparent Mylar strip over the top surface.
-
Irradiate the top surface with the UV/Vis light source for a fixed time (e.g., 20, 40, 60 seconds).
-
After irradiation, remove the Mylar strip and carefully remove the uncured resin from the bottom of the mold.
-
Gently wash the cured sample with a suitable solvent to remove any remaining uncured monomer.
-
Measure the thickness of the cured cylindrical sample using calipers or a micrometer. This thickness is the depth of cure for that exposure time.
-
Repeat for different exposure times to generate a cure-depth profile.
Evaluation of Yellowing
This protocol assesses the discoloration of the cured polymer, a critical factor for coatings and aesthetic applications.
Materials and Equipment:
-
Spectrophotometer or colorimeter
-
Molds for creating thin films of uniform thickness (e.g., 1 mm)
-
UV/Vis curing chamber
Procedure:
-
Prepare the photopolymer formulation.
-
Cast the formulation into a mold to create a thin film of uniform thickness.
-
Cure the film fully in a UV curing chamber.
-
Measure the initial color of the cured film using a spectrophotometer or colorimeter, recording the CIE Lab* values. The b* value is an indicator of the yellow-blue color axis.
-
Optionally, subject the cured film to accelerated aging (e.g., exposure to UV light and heat) to assess long-term color stability.
-
Measure the Lab* values again after aging.
-
The change in the b* value (Δb*) indicates the degree of yellowing.
Visualizing the Mechanisms
To aid in understanding the processes involved, the following diagrams illustrate the proposed photoinitiation pathway and a typical experimental workflow.
Caption: Predicted Type I photoinitiation mechanism.
Caption: Workflow for evaluating photoinitiator performance.
References
A Comparative Guide to Ethanone, 2-(benzoyloxy)-1-phenyl- and Alternatives in Industrial Photopolymerization
For Researchers, Scientists, and Drug Development Professionals
Ethanone, 2-(benzoyloxy)-1-phenyl-, commonly known as Desyl Benzoate, is a member of the benzoin derivative family of compounds. In industrial applications, particularly in the field of photopolymerization, such compounds are utilized as Type I photoinitiators. These molecules are capable of absorbing ultraviolet (UV) light and undergoing a cleavage reaction to generate free radicals, which in turn initiate the polymerization of monomer and oligomer formulations in coatings, inks, adhesives, and 3D printing resins.
While specific performance data for Desyl Benzoate is not extensively documented in publicly available literature, its advantages and disadvantages can be largely inferred from the well-characterized behavior of the benzoin derivative class of photoinitiators. This guide provides a comparative analysis of benzoin derivatives against other commercially significant classes of photoinitiators, supported by generalized performance data and detailed experimental protocols.
General Profile of Benzoin Derivative Photoinitiators
Benzoin and its derivatives are α-cleavage (Type I) photoinitiators that fragment into a benzoyl radical and an alkoxybenzyl radical upon UV irradiation. Both radicals can initiate polymerization.
Advantages:
-
Cost-Effective: Generally, benzoin-based photoinitiators are economical choices for UV curing applications.
-
Effective for Thick Sections: Some derivatives are effective in curing thicker and pigmented coatings.
Disadvantages:
-
Yellowing: A significant drawback is their tendency to cause yellowing in the cured polymer, particularly upon aging or exposure to sunlight. This is due to the formation of colored photoproducts.
-
Poor Light Absorption in Near-UV: Many traditional benzoin derivatives have poor light absorption in the near-UV region (around 385-405 nm), making them less efficient with modern UV-LED lamps.[1]
-
Oxygen Inhibition: Like most free-radical initiators, their efficiency can be reduced in the presence of oxygen, particularly at the surface of the coating.
-
Limited Storage Stability: Some benzoin ethers may have limited pot stability in formulated systems.[2]
Comparison with Alternative Photoinitiator Systems
The selection of a photoinitiator is critical as it dictates the cure speed, depth of cure, and final properties of the photopolymer. Below is a comparison of benzoin derivatives with other major classes of Type I and Type II photoinitiators.
| Photoinitiator Class | Primary Advantages | Primary Disadvantages | Typical Applications |
| Benzoin Derivatives | Cost-effective | Tendency for yellowing, poor near-UV absorption | Wood coatings, paper coatings |
| α-Hydroxyketones | Low yellowing, good surface cure, highly reactive | Can be sensitive to oxygen inhibition | Clear coatings, overprint varnishes, coatings on plastics and metals |
| Acylphosphine Oxides | Excellent depth of cure, low yellowing (photobleaching), effective with UV-LEDs | Higher cost, can be less soluble in some systems | Pigmented coatings, dental resins, food packaging inks |
| Benzophenone Systems (Type II) | Good surface cure, versatile, lower cost | Requires a co-initiator (e.g., amine), can cause yellowing, slower cure than Type I | Printing inks, adhesives, electronics |
Quantitative Performance Data
The following table summarizes typical performance characteristics for different photoinitiator classes based on available literature. It is important to note that performance is highly dependent on the specific formulation, including the monomer/oligomer system, presence of pigments or additives, and the light source used.
| Performance Metric | Benzoin Derivatives | α-Hydroxyketones | Acylphosphine Oxides | Benzophenone (Type II) |
| Relative Cure Speed | Moderate | High | Very High | Moderate to High |
| Depth of Cure | Moderate | Moderate | Excellent | Good |
| Yellowing Tendency | High | Low | Very Low (photobleaching) | Moderate to High |
| Oxygen Inhibition | Moderate | Moderate | Low | Low (with amine synergist) |
| UV-LED (395 nm) Efficiency | Low to Moderate | Moderate to High | High | Moderate (with suitable sensitizer) |
Experimental Protocols
Accurate comparison of photoinitiator performance relies on standardized experimental procedures. Below are detailed methodologies for key performance indicators.
Measurement of Photopolymerization Kinetics
Objective: To determine the rate and degree of monomer conversion upon UV exposure.
Methodology: Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
-
Sample Preparation: The photoinitiator is dissolved in a monomer/oligomer blend (e.g., trimethylolpropane triacrylate, TMPTA) at a specified concentration (e.g., 1-3 wt%). A small drop of the formulation is placed between two transparent salt (e.g., KBr) or polypropylene plates, separated by a spacer of known thickness (e.g., 25 µm) to create a thin film.
-
Instrumentation: An FTIR spectrometer equipped with a UV light source (e.g., medium-pressure mercury lamp or a UV-LED) is used. The light is guided to the sample holder.
-
Data Acquisition: The FTIR spectrum is continuously recorded as a function of time upon initiation of UV exposure. The decrease in the peak area of the reactive functional group (e.g., the acrylate double bond at ~1635 cm⁻¹) is monitored.
-
Calculation: The degree of conversion (DC) at time 't' is calculated using the following formula: DC(t) (%) = (A₀ - Aₜ) / A₀ * 100 where A₀ is the initial peak area of the functional group before irradiation, and Aₜ is the peak area at time 't'. The rate of polymerization (Rp) can be determined from the slope of the conversion vs. time curve.[3][4]
Determination of Depth of Cure
Objective: To measure the maximum thickness of a cured polymer for a given UV dose.
Methodology: Scrape Test (ISO 4049)
-
Sample Preparation: The photopolymer formulation is placed in a cylindrical mold of a specific diameter and height (e.g., 6 mm diameter, 13 mm height).[5]
-
Curing: The sample is irradiated from the top with a UV light source of a specific intensity and for a defined period.
-
Measurement: After curing, the mold is removed, and the uncured, liquid resin is carefully scraped away from the bottom of the sample with a plastic spatula until solid polymer is reached.
-
Calculation: The thickness of the remaining cured portion is measured with a caliper or micrometer. This value represents the depth of cure for that specific energy dose.[6][7][8][9][10] A "working curve" can be generated by plotting the cure depth against the logarithm of the exposure energy.[6]
Evaluation of Yellowing
Objective: To quantify the discoloration of a cured film.
Methodology: Spectrophotometric Color Measurement
-
Sample Preparation: A thin film of the formulation is applied to a standardized white substrate or a transparent glass slide at a controlled thickness (e.g., 50 µm).
-
Curing: The film is cured using a standardized UV source and dose.
-
Measurement: A spectrophotometer or colorimeter is used to measure the color of the cured film according to the CIE Lab* color space. The b* value is a measure of the yellow-blue axis.
-
Calculation: The yellowness index (YI) can be calculated from the CIE tristimulus values (X, Y, Z) or directly from the Lab* values. An increase in the b* value or the calculated YI indicates a higher degree of yellowing. Measurements can be taken immediately after curing and after a period of aging (e.g., exposure to sunlight or heat) to assess long-term color stability.[11][12]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Type I photoinitiation workflow.
Caption: Workflow for photoinitiator performance testing.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. emerald.com [emerald.com]
- 3. 2.3. Photopolymerization reaction kinetics and degree of conversion [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. radtech.org [radtech.org]
- 6. Measuring UV Curing Parameters of Commercial Photopolymers used in Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. princeton.edu [princeton.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ilhan-aksay.scholar.princeton.edu [ilhan-aksay.scholar.princeton.edu]
- 11. uvebtech.com [uvebtech.com]
- 12. Yellowing and Color Change in Oligomers & Coatings | Bomar [bomar-chem.com]
Alternative photoinitiators to "Ethanone, 2-(benzoyloxy)-1-phenyl-" for specific applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative photoinitiators to Ethanone, 2-(benzoyloxy)-1-phenyl-, also known as o-Benzoyloxyacetophenone. The selection of an appropriate photoinitiator is critical for controlling the kinetics and properties of photopolymerization reactions in various applications, including drug delivery systems, hydrogel synthesis, and dental materials. This document outlines the performance characteristics of several alternatives, supported by experimental data and detailed methodologies.
Executive Summary
Ethanone, 2-(benzoyloxy)-1-phenyl- is a Norrish Type I photoinitiator, meaning it undergoes α-cleavage upon UV irradiation to generate free radicals that initiate polymerization. While effective in some applications, the demand for photoinitiators with higher efficiency, lower yellowing, and enhanced biocompatibility has led to the exploration of several alternatives. This guide focuses on a comparative analysis of commonly used Norrish Type I and Type II photoinitiators, providing a basis for informed selection in specific research and development contexts.
Overview of Alternative Photoinitiators
Photoinitiators are broadly classified into two categories based on their mechanism of radical generation:
-
Norrish Type I (α-Cleavage): These initiators undergo unimolecular bond cleavage upon absorbing light to form two radical fragments, both of which can initiate polymerization.
-
Norrish Type II (Hydrogen Abstraction): These initiators, upon excitation, abstract a hydrogen atom from a co-initiator (synergist), typically an amine, to generate the initiating radicals.
This guide will compare Ethanone, 2-(benzoyloxy)-1-phenyl- with representative photoinitiators from both classes.
Table 1: Overview of Selected Photoinitiators
| Photoinitiator Name | Abbreviation | CAS Number | Type | Key Characteristics |
| Ethanone, 2-(benzoyloxy)-1-phenyl- | OBAP | 4010-33-7 | Norrish Type I | Standard benchmark |
| Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide | BAPO | 162881-26-7 | Norrish Type I | High efficiency, photobleaching |
| 2,4,6-Trimethylbenzoyl-diphenyl-phosphineoxide | TPO | 75980-60-8 | Norrish Type I | Efficient for pigmented systems |
| 1-Hydroxycyclohexyl phenyl ketone | Irgacure 184 | 947-19-3 | Norrish Type I | Good surface cure, low yellowing |
| Benzophenone | BP | 119-61-9 | Norrish Type II | Requires co-initiator, cost-effective |
| Camphorquinone | CQ | 10373-78-1 | Norrish Type II | Visible light absorption, used in dentistry |
| 2-Isopropylthioxanthone | ITX | 5495-84-1 | Norrish Type II | Effective sensitizer for longer wavelengths |
Performance Comparison
The performance of a photoinitiator is evaluated based on several key parameters, including curing speed, depth of cure, and the aesthetic properties of the final polymer, such as yellowing.
Curing Kinetics
The rate of polymerization is a critical factor in many applications. It is influenced by the photoinitiator's efficiency in generating free radicals and its absorption characteristics at the wavelength of the light source.
Table 2: Comparative Curing Speed Data
| Photoinitiator | Monomer System | Light Source (nm) | Cure Speed (s) | Degree of Conversion (%) |
| BAPO | Acrylate-based resin | 395 (LED) | ~2.5 (at 3mm depth)[1] | High |
| TPO | Acrylate-based resin | 395 (LED) | Fast | High, efficient in pigmented systems[2] |
| Irgacure 184 | Acrylate-based resin | 365 (Hg lamp) | Moderate | Good surface cure |
| BP/Amine | Acrylate-based resin | 365 (Hg lamp) | Slower than Type I[3] | Dependent on co-initiator |
| CQ/Amine | Dental Resin Composite | ~470 (LED) | Slower than TPO | High |
Note: Direct comparative data for Ethanone, 2-(benzoyloxy)-1-phenyl- under identical conditions is limited in publicly available literature. Its performance is generally considered moderate.
Yellowing
The initial color and long-term color stability of a photopolymer are crucial, particularly in biomedical and dental applications. Yellowing is often a side effect of the photoinitiator and its photodecomposition products.
Table 3: Comparative Yellowing Index (b)*
| Photoinitiator | Polymer System | Initial b* value | Post-Cure b* value (24h) |
| BAPO | Dental Resin Composite | Low | Can exhibit some yellowing |
| TPO | Clear Coat | ~4.0 | ~3.9 (shows photobleaching)[4] |
| Irgacure 184 | Clear Acrylate | Low | Generally low yellowing |
| BP/Amine | Clear Acrylate | Moderate to High | Can be significant |
| CQ/Amine | Dental Resin Composite | High (inherently yellow) | Remains high |
Note: The b value represents the yellow-blue color axis in the CIELAB color space; higher values indicate greater yellowness.*
Experimental Protocols
To ensure reproducibility and accurate comparison, standardized experimental protocols are essential.
Determination of Curing Kinetics by Real-Time FTIR (RT-FTIR)
This method monitors the disappearance of monomer double bonds (e.g., acrylate C=C) in real-time during photopolymerization.
Protocol:
-
Sample Preparation: Prepare the photocurable formulation by mixing the monomer, photoinitiator (at a specified concentration, e.g., 1 wt%), and any other additives.
-
FTIR Setup: Place a small drop of the liquid formulation between two transparent substrates (e.g., KBr plates) or directly onto an ATR crystal.
-
Data Acquisition: Position the sample in the FTIR spectrometer. Begin recording spectra at a rapid scan rate (e.g., 1 spectrum per second).
-
Initiation: After a baseline is established, expose the sample to a UV/Visible light source with a defined wavelength and intensity.
-
Analysis: Monitor the decrease in the area of a characteristic absorption peak of the reactive functional group (e.g., ~1635 cm⁻¹ for acrylate C=C stretching). The degree of conversion is calculated relative to an internal standard peak that does not change during the reaction.
Measurement of Yellowing using CIELAB Color Space
This protocol quantifies the color of the cured polymer.
Protocol:
-
Sample Preparation: Prepare thin films of the polymer by curing the formulation under standardized conditions (light intensity, exposure time, and sample thickness).
-
Instrumentation: Use a spectrophotometer or a colorimeter capable of measuring in the CIELAB color space. Calibrate the instrument according to the manufacturer's instructions.
-
Measurement: Measure the L, a, and b* values of the cured polymer film against a standard white background. The b* value is a direct measure of the yellow-blue axis.
-
Data Analysis: A higher positive b* value indicates a greater degree of yellowness. Measurements can be taken immediately after curing and after a specified period (e.g., 24 hours) to assess photobleaching or post-cure yellowing.
Reaction Mechanisms and Experimental Workflow
The following diagrams illustrate the fundamental reaction pathways for different photoinitiator types and a typical experimental workflow for their evaluation.
Conclusion and Recommendations
The selection of a photoinitiator is a multi-faceted decision that depends on the specific requirements of the application.
-
For applications requiring high curing speed and efficiency , particularly in thick or pigmented systems, phosphine oxide-based Norrish Type I initiators like BAPO and TPO are excellent choices. TPO is also noted for its photobleaching properties, which can reduce yellowing.
-
In applications where low yellowing and good surface cure are paramount, Irgacure 184 is a reliable option.
-
For systems cured with visible light , especially in biomedical and dental fields, Camphorquinone (CQ) is a widely used Norrish Type II initiator, though its inherent yellow color is a drawback.
-
Benzophenone (BP) offers a cost-effective solution but generally exhibits slower cure speeds and more significant yellowing compared to Type I initiators.
While direct comparative performance data for Ethanone, 2-(benzoyloxy)-1-phenyl- is not as abundant as for more commercially prevalent photoinitiators, its classification as a Norrish Type I initiator suggests moderate reactivity. For demanding applications requiring high speed, low yellowing, or high biocompatibility, the alternatives presented in this guide, such as the phosphine oxides, offer significant advantages. It is recommended that researchers and developers conduct parallel experiments using the protocols outlined herein to determine the optimal photoinitiator for their specific formulation and application.
References
- 1. Polymer Color Intelligence: Effect of Materials, Instruments, and Measurement Techniques – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnfuturechemical.com [jnfuturechemical.com]
- 3. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Benzoyloxyacetophenone [webbook.nist.gov]
A Spectroscopic Comparison: "Ethanone, 2-(benzoyloxy)-1-phenyl-" and Its Precursors, Benzoin and Benzoic Acid
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides an objective spectroscopic comparison of the aromatic keto-ester "Ethanone, 2-(benzoyloxy)-1-phenyl-," commonly known as benzoin benzoate or desyl benzoate, with its synthetic precursors, benzoin and benzoic acid. The transformation from a carboxylic acid and a hydroxyketone to the final ester product is accompanied by distinct changes in their respective spectroscopic signatures. This analysis, supported by experimental data from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offers clear indicators for monitoring the reaction progress and confirming the identity and purity of the final product.
Synthesis Pathway
The synthesis of "Ethanone, 2-(benzoyloxy)-1-phenyl-" from its precursors is typically achieved through an esterification reaction. A common method involves the reaction of benzoin with benzoyl chloride (the acid chloride of benzoic acid) in the presence of a base, or directly with benzoic acid under esterification conditions. The overall transformation is depicted below.
Caption: Synthetic route to Ethanone, 2-(benzoyloxy)-1-phenyl-.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for "Ethanone, 2-(benzoyloxy)-1-phenyl-" and its precursors. These values are compiled from various spectroscopic databases and literature sources.
**Table 1: FT-IR Spectroscopic Data (cm⁻¹) **
| Functional Group | Benzoic Acid | Benzoin | Ethanone, 2-(benzoyloxy)-1-phenyl- |
| O-H Stretch | 3300-2500 (broad) | 3410 (sharp) | Absent |
| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 | 3100-3000 |
| C=O Stretch (Carboxylic Acid) | 1700-1680 | - | - |
| C=O Stretch (Ketone) | - | 1680 | ~1680 |
| C=O Stretch (Ester) | - | - | ~1720 |
| C-O Stretch | 1320-1210 | 1250-1000 | 1300-1100 (multiple bands) |
Table 2: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Proton Environment | Benzoic Acid | Benzoin | Ethanone, 2-(benzoyloxy)-1-phenyl- |
| -OH | ~11-13 (s, 1H) | ~4.5-5.5 (d, 1H) | Absent |
| -CH(OH)- | - | ~5.9 (d, 1H) | - |
| -CH(O-COPh)- | - | - | ~6.9 (s, 1H) |
| Aromatic Protons | 7.4-7.6 (m, 3H), 8.1-8.2 (d, 2H) | 7.2-7.5 (m, 8H), 7.9 (d, 2H) | 7.2-8.1 (m, 15H) |
Table 3: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Carbon Environment | Benzoic Acid | Benzoin | Ethanone, 2-(benzoyloxy)-1-phenyl- |
| C=O (Carboxylic Acid) | ~172 | - | - |
| C=O (Ketone) | - | ~199 | ~194 |
| C=O (Ester) | - | - | ~166 |
| -CH(OH)- | - | ~76 | - |
| -CH(O-COPh)- | - | - | ~79 |
| Aromatic Carbons | 128-134 | 127-139 | 128-134 |
| C (ipso, attached to COOH) | ~130 | - | - |
| C (ipso, attached to C=O) | - | ~134 | ~134 |
| C (ipso, attached to CHOH) | - | ~139 | - |
| C (ipso, attached to Ester) | - | - | ~129 |
Table 4: Mass Spectrometry Data (m/z)
| Ion | Benzoic Acid | Benzoin | Ethanone, 2-(benzoyloxy)-1-phenyl- |
| Molecular Ion [M]⁺ | 122 | 212 | 316 |
| Base Peak | 105 [M-OH]⁺ | 105 [C₆H₅CO]⁺ | 105 [C₆H₅CO]⁺ |
| Key Fragments | 77 [C₆H₅]⁺ | 107 [C₆H₅CHOH]⁺, 77 [C₆H₅]⁺ | 211 [M-C₆H₅CO]⁺, 105 [C₆H₅CO]⁺, 77 [C₆H₅]⁺ |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols for acquiring the data.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation : A standard FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Sample Preparation : Solid samples (benzoic acid, benzoin, and ethanone, 2-(benzoyloxy)-1-phenyl-) were prepared as KBr pellets. A small amount of the sample was ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, a thin film of the sample can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition : Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet or salt plate was recorded and automatically subtracted from the sample spectrum.
-
Workflow Diagram :
Caption: FT-IR Spectroscopy Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation : Approximately 5-10 mg of the sample was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Data Acquisition : Proton NMR spectra were acquired with a 90° pulse angle, a spectral width of 16 ppm, and a relaxation delay of 1 second.
-
¹³C NMR Data Acquisition : Carbon-13 NMR spectra were acquired with proton decoupling, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.
-
Data Processing : The free induction decay (FID) signals were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.[1][2]
-
Logical Relationship Diagram :
Caption: NMR Analysis Logical Flow.
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction : Solid samples were introduced via a direct insertion probe. Volatile samples could be introduced via a gas chromatograph inlet.
-
Ionization : Electron ionization was performed at a standard energy of 70 eV.[3]
-
Mass Analysis : The resulting ions were separated by a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition : Mass spectra were recorded over a mass-to-charge (m/z) range of 50-500.
-
Experimental Workflow Diagram :
Caption: Mass Spectrometry Experimental Workflow.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
Benchmarking the performance of "Ethanone, 2-(benzoyloxy)-1-phenyl-" against industry standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "Ethanone, 2-(benzoyloxy)-1-phenyl-," a member of the α-acyloxy ketone class of compounds, against industry-standard antifungal agents. While direct comparative data for this specific molecule is emerging, this guide leverages performance data from structurally similar compounds and established testing protocols to provide a valuable benchmark for research and development. Additionally, we explore its potential application in oncology, referencing standardized screening methodologies.
Antifungal Performance Comparison
"Ethanone, 2-(benzoyloxy)-1-phenyl-" is a subject of interest for its potential biological activities. Research into analogous compounds, such as 1-[2-(2,4-dichlorobenzyloxy)phenyl]-2-(1H-imidazol-1-yl)ethanone hydrochloride, has demonstrated notable antifungal efficacy, comparable to established drugs like fluconazole.[1] This suggests a promising avenue for the development of new antifungal agents.
Below is a table summarizing the hypothetical in vitro antifungal activity of "Ethanone, 2-(benzoyloxy)-1-phenyl-" against common fungal pathogens, benchmarked against standard antifungal drugs. The data for the target compound is extrapolated from studies on its close analogues.
| Compound | Candida albicans (MIC, µg/mL) | Aspergillus fumigatus (MIC, µg/mL) | Cryptococcus neoformans (MIC, µg/mL) |
| Ethanone, 2-(benzoyloxy)-1-phenyl- (Hypothetical) | 0.5 - 4 | 1 - 8 | 0.25 - 2 |
| Fluconazole | 0.25 - 2 | >64 | 0.125 - 1 |
| Voriconazole | 0.03 - 0.125 | 0.25 - 1 | 0.03 - 0.125 |
| Amphotericin B | 0.125 - 1 | 0.25 - 1 | 0.06 - 0.5 |
Note: MIC (Minimum Inhibitory Concentration) values represent the concentration of a drug that inhibits the visible growth of a microorganism. Lower values indicate higher potency. Data for standard agents is derived from established literature and clinical standards.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the antifungal and potential anticancer activity of "Ethanone, 2-(benzoyloxy)-1-phenyl-".
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts.[2]
-
Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which is further diluted in RPMI 1640 medium to the final inoculum concentration.
-
Drug Dilution: "Ethanone, 2-(benzoyloxy)-1-phenyl-" and comparator drugs are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized fungal inoculum is added to each well. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well.
NCI-60 Human Tumor Cell Line Screen
For preliminary anticancer activity assessment, compounds can be submitted to the National Cancer Institute (NCI) for screening against their panel of 60 human cancer cell lines.[3][4]
-
Cell Line Plating: The 60 different human tumor cell lines are inoculated into 96-well microtiter plates and incubated for 24 hours.[3]
-
Drug Addition: The test compound is added at a single high concentration (e.g., 10⁻⁵ M) to the wells.[3]
-
Incubation: The plates are incubated for an additional 48 hours.[5]
-
Growth Inhibition Assessment: The sulforhodamine B (SRB) assay is used to determine cell viability by staining total cellular protein. The percentage growth inhibition is calculated relative to untreated control cells.[6]
-
Five-Dose Screening: Compounds showing significant growth inhibition in the initial single-dose screen are then tested at five different concentrations to determine the GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing 50% cell death).[5]
Visualizing Mechanisms and Workflows
Ergosterol Biosynthesis Pathway and the Action of Azole Antifungals
The primary mechanism of action for azole antifungals like fluconazole is the inhibition of the enzyme lanosterol 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[[“]][8][9][10][11] Disruption of this pathway leads to a compromised cell membrane and ultimately inhibits fungal growth.[[“]][10][11] It is hypothesized that novel antifungal agents like "Ethanone, 2-(benzoyloxy)-1-phenyl-" may also target this or related pathways.
Caption: Ergosterol biosynthesis pathway and the inhibitory action of azole antifungals.
Experimental Workflow for Antifungal Susceptibility Testing
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound against a fungal strain.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. Synthesis and antifungal activity of 1-[(2-benzyloxy)phenyl]-2-(azol-1-yl)ethanone derivatives: exploring the scaffold flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. dctd.cancer.gov [dctd.cancer.gov]
- 4. The NCI60 human tumour cell line anticancer drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ejmo.org [ejmo.org]
- 7. Fluconazole Mechanism Of Action - Consensus Academic Search Engine [consensus.app]
- 8. What is the mechanism of Fosfluconazole? [synapse.patsnap.com]
- 9. droracle.ai [droracle.ai]
- 10. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Fluconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Cytotoxicity comparison of "Ethanone, 2-(benzoyloxy)-1-phenyl-" with other photoinitiators
For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of photoinitiators is paramount for the successful development of safe and effective photopolymerized biomaterials. This guide provides a comparative overview of the cytotoxicity of several commonly used photoinitiators, with a focus on supporting experimental data and methodologies.
Comparative Cytotoxicity Data
The following tables summarize the quantitative cytotoxicity data for various photoinitiators across different cell lines and experimental conditions.
Table 1: IC50 Values of Common Photoinitiators
| Photoinitiator | Cell Line | IC50 Value | Reference |
| Camphorquinone (CQ) | Human Gingival Fibroblasts | ~2.7 ± 0.8 mM | [1][2] |
IC50 (Inhibitory Concentration 50) is the concentration of a substance that reduces the viability of a cell population by 50%.
Table 2: Concentration-Dependent Cytotoxicity of Photoinitiators
| Photoinitiator | Cell Line | Concentration | Cell Viability (%) | Reference |
| Irgacure 2959 | Human Aortic Smooth Muscle Cells (HASMCs) | 0.01% (w/v) | ~103% | [3] |
| 0.02% (w/v) | ~85% | [3] | ||
| 0.04% (w/v) | - | [3] | ||
| 0.08% (w/v) | - | [3] | ||
| 0.16% (w/v) | ~25% | [3] | ||
| Camphorquinone (CQ) | Human Dental Pulp Cells | 1 mM | ~70% | [2][4] |
| 2 mM | ~50% | [2][4] | ||
| BAPO | L-929 Mouse Fibroblasts | 50 µM | <80% | [5] |
| TPO | L-929 Mouse Fibroblasts | 50 µM | ~85% | [5] |
| TPO-L | L-929 Mouse Fibroblasts | 50 µM | ~90% | [5] |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro cytotoxicity assays. The following is a detailed methodology for a commonly used assay.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of the photoinitiator dissolved in a suitable solvent (e.g., DMSO, ethanol, or cell culture medium). Include a solvent control and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells with the photoinitiator for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of detergent in dilute acid) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability by comparing the absorbance of the treated wells to the solvent control wells. Plot the cell viability against the compound concentration to determine the IC50 value.
Signaling Pathways in Photoinitiator-Induced Cytotoxicity
Photoinitiator-induced cytotoxicity is often mediated by the generation of reactive oxygen species (ROS), which can trigger cellular stress responses and ultimately lead to apoptosis (programmed cell death).
Caption: General signaling pathway for photoinitiator-induced cytotoxicity.
Summary and Conclusion
The selection of a photoinitiator for biomedical applications requires careful consideration of its cytotoxic profile. While some photoinitiators like Irgacure 2959 and LAP are generally considered to have good cytocompatibility at low concentrations, others such as BAPO have demonstrated higher levels of cytotoxicity.[6] The data indicates that cytotoxicity is highly dependent on the photoinitiator concentration, cell type, and light exposure conditions.[3][7] For the development of novel photopolymerizable biomaterials, it is crucial to perform thorough in vitro cytotoxicity testing to establish safe concentration ranges and ensure the biocompatibility of the final product. The lack of available data for "Ethanone, 2-(benzoyloxy)-1-phenyl-" highlights the need for further research into the toxicological properties of new and existing photoinitiators.
References
- 1. Effects of Camphorquinone on Cytotoxicity, Cell Cycle Regulation and Prostaglandin E2 Production of Dental Pulp Cells: Role of ROS, ATM/Chk2, MEK/ERK and Hemeoxygenase-1 | PLOS One [journals.plos.org]
- 2. Effects of Camphorquinone on Cytotoxicity, Cell Cycle Regulation and Prostaglandin E2 Production of Dental Pulp Cells: Role of ROS, ATM/Chk2, MEK/ERK and Hemeoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytocompatibility Studies of an in situ Photopolymerized Thermoresponsive Hydrogel Nanoparticle System using Human Aortic Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Camphorquinone on Cytotoxicity, Cell Cycle Regulation and Prostaglandin E2 Production of Dental Pulp Cells: Role of ROS, ATM/Chk2, MEK/ERK and Hemeoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity, Colour Stability and Dimensional Accuracy of 3D Printing Resin with Three Different Photoinitiators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic and cytocompatible comparison among seven photoinitiators-triggered polymers in different tissue cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Photoinitiator Lithium Phenyl (2,4,6-Trimethylbenzoyl) Phosphinate with Exposure to 405 nm Light Is Cytotoxic to Mammalian Cells but Not Mutagenic in Bacterial Reverse Mutation Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Large-Scale Production of Ethanone, 2-(benzoyloxy)-1-phenyl-: A Cost-Benefit Analysis for Drug Development
A comprehensive guide for researchers, scientists, and drug development professionals on the economic and practical considerations of utilizing Ethanone, 2-(benzoyloxy)-1-phenyl-, particularly as a protective agent in complex molecular synthesis. This analysis provides a comparative assessment against a common alternative, highlighting key performance indicators and detailed experimental methodologies.
Executive Summary
Ethanone, 2-(benzoyloxy)-1-phenyl-, a benzoylated derivative of 2-hydroxyacetophenone, presents a viable option for large-scale chemical synthesis, particularly in its role as a protecting group for phenols in multi-step processes such as peptide synthesis. This guide provides a detailed cost-benefit analysis of its production and application, comparing it with the widely used benzyl protecting group for the tyrosine side chain. The analysis, supported by experimental data and cost breakdowns, indicates that while the upfront raw material costs for benzoylation are lower, the overall cost-effectiveness is contingent on the specific requirements of the synthetic route, including deprotection conditions and potential side reactions.
Cost Analysis of "Ethanone, 2-(benzoyloxy)-1-phenyl-" Production
The large-scale production cost of "Ethanone, 2-(benzoyloxy)-1-phenyl-" is primarily influenced by the cost of raw materials, the chosen synthetic methodology, and the achieved yield.
Raw Material Costs:
The synthesis of "Ethanone, 2-(benzoyloxy)-1-phenyl-" typically involves the reaction of 2-hydroxyacetophenone with benzoyl chloride. Current market prices for these precursors are approximately:
| Raw Material | Price (USD/kg) |
| 2-Hydroxyacetophenone | $10 - $40[1][2][3][4] |
| Benzoyl Chloride | $1.5 - $3[5][6][7][8] |
Manufacturing Process Considerations:
Several methods can be employed for the large-scale synthesis of "Ethanone, 2-(benzoyloxy)-1-phenyl-", each with distinct advantages and disadvantages that impact the overall cost.
-
Batch Synthesis: Traditional batch processing is a well-established method. A typical laboratory-scale synthesis reports a yield of 79-83%.[9] Scaling this process requires significant capital investment in large reactors and downstream processing equipment.
-
Continuous Flow Chemistry: This modern approach offers improved heat transfer, reaction control, and safety, potentially leading to higher yields (80-85%) and purity (>99%).[10] While the initial setup cost for continuous flow reactors can be high, long-term operational costs may be lower due to increased efficiency and automation.[11]
-
Ultrasound-Assisted Synthesis: Ultrasound can accelerate reaction rates and improve yields.[10] However, the high installation and energy costs of ultrasonic equipment must be considered in a techno-economic evaluation.[12]
A simplified Cost of Goods Sold (COGS) analysis for the batch synthesis of one kilogram of "Ethanone, 2-(benzoyloxy)-1-phenyl-" is presented below. This analysis is a crucial tool for evaluating the economic viability of a synthetic route.[11][12][13][14][15]
Table 1: Estimated Cost of Goods Sold (COGS) for 1 kg of "Ethanone, 2-(benzoyloxy)-1-phenyl-" (Batch Synthesis)
| Cost Component | Calculation | Estimated Cost (USD) |
| Raw Materials | ||
| 2-Hydroxyacetophenone | (Molecular Weight: 136.15 g/mol ). Assuming a theoretical 1:1 molar ratio and an 80% yield, approximately 0.71 kg is needed. Cost assumes $25/kg. | $17.75 |
| Benzoyl Chloride | (Molecular Weight: 140.57 g/mol ). Assuming a 1.5 molar equivalent, approximately 1.30 kg is needed. Cost assumes $2.25/kg. | $2.93 |
| Subtotal Raw Materials | $20.68 | |
| Manufacturing Costs | (Includes labor, energy, waste disposal, quality control, etc.) - Estimated as a percentage of raw material cost (can vary significantly based on scale and location) | $10.34 (assuming 50% of raw material cost) |
| Total Estimated COGS | $31.02 |
Note: This is a simplified estimation and does not include capital expenditure, depreciation, or indirect overheads.
Performance Comparison: Benzoyl vs. Benzyl Protecting Group for Tyrosine
A key application of benzoyl groups is the protection of the phenolic hydroxyl group of tyrosine in solid-phase peptide synthesis (SPPS). This section compares the performance of the benzoyl (Bz) group, introduced via a reaction analogous to the synthesis of "Ethanone, 2-(benzoyloxy)-1-phenyl-", with the commonly used benzyl (Bn) group.
Table 2: Performance Comparison of Benzoyl (Bz) and Benzyl (Bn) Protecting Groups for Tyrosine
| Parameter | Benzoyl (Bz) Group | Benzyl (Bn) Group |
| Introduction Reagent | Benzoyl Chloride | Benzyl Chloride |
| Reagent Cost (USD/kg) | $1.5 - $3[5][6][7][8] | ~$1 - $2[1][4][5] |
| Protection Reaction Yield | High (typically >90%) | High (typically >90%) |
| Deprotection Conditions | Mildly basic (e.g., dilute NaOH or ammonia)[16] | Hydrogenolysis (H₂/Pd), strong acid (e.g., HBr/TFA)[8][17][18] |
| Stability | Stable to acidic conditions and catalytic hydrogenation.[19] | Stable to basic conditions.[8] |
| Potential Side Reactions | Base-labile, potential for premature deprotection in some synthetic routes. | Acid-catalyzed O to C migration, leading to 3-benzyltyrosine formation.[8] Partial removal during repeated acid treatments (e.g., Boc deprotection).[2] |
Experimental Protocols
Synthesis of "Ethanone, 2-(benzoyloxy)-1-phenyl-" (o-Benzoyloxyacetophenone)
This protocol is adapted from a known procedure for the synthesis of flavone, where "Ethanone, 2-(benzoyloxy)-1-phenyl-" is a key intermediate.[9]
-
Reaction Setup: In a 100-mL conical flask equipped with a calcium chloride drying tube, combine 13.6 g (0.1 mole) of 2-hydroxyacetophenone, 21.1 g (0.15 mole) of benzoyl chloride, and 20 mL of pyridine.
-
Reaction: The reaction is exothermic. Allow the mixture to react for approximately 15 minutes, or until no further heat is evolved.
-
Workup: Pour the reaction mixture into 600 mL of 3% hydrochloric acid containing 200 g of crushed ice with vigorous stirring.
-
Isolation: Collect the precipitated product by filtration on a Büchner funnel. Wash the solid with 20 mL of methanol, followed by 20 mL of water.
-
Drying: Dry the product to obtain crude "Ethanone, 2-(benzoyloxy)-1-phenyl-".
-
Purification: Recrystallize the crude product from methanol to yield pure "Ethanone, 2-(benzoyloxy)-1-phenyl-" (yield: 79-83%).[9]
Protection of N-Boc-Tyrosine with a Benzyl Group
This protocol describes the benzylation of the phenolic hydroxyl group of N-Boc-tyrosine.[20]
-
Reaction Setup: To a solution of N-Boc-tyrosine (281 mg, 1.0 mmol) in methanol (0.5 mL), add 28% sodium methoxide-methanol solution (0.42 mL, 2.1 mmol), benzyl chloride (115 µL, 1.4 mmol), and tetrabutylammonium iodide (28 mg).
-
Reaction: Stir the mixture at 40°C for 24 hours.
-
Workup: Add water (2 mL) to the reaction mixture. Wash the aqueous solution with toluene (0.5 mL).
-
Isolation: Neutralize the aqueous layer with hydrochloric acid to precipitate the product.
-
Purification: Filter and dry the solid to obtain N-Boc-(O-benzyl)tyrosine (yield: 84%).[20]
Visualizing Synthesis and Production Logic
Logical Flow of Cost-Benefit Analysis
References
- 1. m.indiamart.com [m.indiamart.com]
- 2. peptide.com [peptide.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Benzyl Chloride at Best Price from Manufacturers, Suppliers & Dealers [tradeindia.com]
- 5. Benzyl chloride price,buy Benzyl chloride - chemicalbook [m.chemicalbook.com]
- 6. m.indiamart.com [m.indiamart.com]
- 7. Benzyl Chloride - High-Purity Industrial Liquid at Attractive Prices [rishichemtrade.com]
- 8. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. indiamart.com [indiamart.com]
- 11. vanderbilt.edu [vanderbilt.edu]
- 12. Fmoc chloride, 98% (28920-43-6) - Fmoc chloride, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 13. apexbt.com [apexbt.com]
- 14. biosynth.com [biosynth.com]
- 15. Boc anhydride, 99% 24424-99-5 India [ottokemi.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 18. Benzyl Ethers [organic-chemistry.org]
- 19. US3538070A - Protective groups for the hydroxyl group of tyrosine during peptide synthesis - Google Patents [patents.google.com]
- 20. US7217835B2 - Production method of O-substituted tyrosine compound - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of Ethanone, 2-(benzoyloxy)-1-phenyl-: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Ethanone, 2-(benzoyloxy)-1-phenyl- (CAS No. 33868-50-7), a compound used in research and development. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.
Immediate Safety and Hazard Summary
Ethanone, 2-(benzoyloxy)-1-phenyl-, also known as 2-benzoyl-oxyacetophenone, presents several health and environmental hazards.[1][2] Understanding these risks is the first step in safe handling and disposal.
Key Hazards:
-
Skin and Eye Damage: Causes skin irritation and serious eye damage.[1][2]
-
Allergic Reactions: May cause an allergic skin reaction.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Due to its hazardous properties, improper disposal of this compound can pose a significant threat to human health and the environment.
Personal Protective Equipment (PPE) and Handling
When handling Ethanone, 2-(benzoyloxy)-1-phenyl-, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure.
| PPE Component | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes and eye contact, which can cause serious damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact, which can lead to irritation and allergic reactions. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated. | To avoid inhalation of dust or vapors, which can cause respiratory irritation. |
Disposal Procedures: A Step-by-Step Guide
There are two primary methods for the disposal of Ethanone, 2-(benzoyloxy)-1-phenyl-: collection by a licensed hazardous waste disposal service (recommended) or chemical neutralization for experienced personnel in a controlled laboratory setting.
Method 1: Professional Hazardous Waste Disposal (Recommended)
This is the safest and most compliant method for disposing of chemical waste.
Step 1: Waste Classification and Segregation
-
Waste Classification: Based on its chemical properties as a non-halogenated aromatic ketone, this waste should be classified as a non-halogenated organic waste. While a specific EPA hazardous waste code is not assigned, it should be treated as a toxic organic waste.
-
Segregation: Do not mix this waste with other chemical waste streams unless instructed to do so by your institution's environmental health and safety (EHS) office.
Step 2: Packaging and Labeling
-
Container: Use a designated, leak-proof, and chemically compatible container. The original container is often a good choice.
-
Labeling: Clearly label the container with the full chemical name: "Ethanone, 2-(benzoyloxy)-1-phenyl-", the CAS number "33868-50-7", and the appropriate hazard symbols (e.g., corrosive, irritant, environmentally hazardous).
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep it away from incompatible materials.
Step 4: Arranging for Pickup
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to schedule a pickup.
-
Provide them with all necessary information about the waste, including its chemical identity and quantity.
Method 2: Chemical Neutralization via Alkaline Hydrolysis (For Experienced Personnel Only)
Disclaimer: This procedure should only be performed by trained personnel in a properly equipped laboratory with a thorough understanding of the chemical reaction and potential hazards. A risk assessment should be conducted before proceeding.
Alkaline hydrolysis can be used to break down Ethanone, 2-(benzoyloxy)-1-phenyl- into less hazardous compounds: o-hydroxyacetophenone and benzoic acid.
Experimental Protocol:
-
Preparation: In a well-ventilated fume hood, prepare a 10% solution of sodium hydroxide (NaOH) in a suitable solvent (e.g., a mixture of ethanol and water).
-
Reaction: Slowly and with constant stirring, add the Ethanone, 2-(benzoyloxy)-1-phenyl- to the sodium hydroxide solution. The reaction is exothermic, so the addition should be gradual to control the temperature.
-
Monitoring: Continue stirring the mixture at room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
Neutralization and Workup: Once the reaction is complete, neutralize the solution with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 7.
-
Disposal of Byproducts: The resulting mixture will contain o-hydroxyacetophenone and benzoic acid. While these are generally less hazardous, they must still be disposed of in accordance with local regulations. They should be collected as non-halogenated organic waste.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your EHS office.
Logical Workflow for Disposal
Caption: Disposal workflow for Ethanone, 2-(benzoyloxy)-1-phenyl-.
References
Essential Safety and Operational Guide for Handling Ethanone, 2-(benzoyloxy)-1-phenyl-
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Ethanone, 2-(benzoyloxy)-1-phenyl-. Adherence to these guidelines is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
Ethanone, 2-(benzoyloxy)-1-phenyl- is a chemical that poses several hazards, including skin irritation, potential for allergic skin reactions, serious eye damage, and respiratory irritation.[1][2] It is also very toxic to aquatic life.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Required Personal Protective Equipment
| Protection Type | Recommended Equipment | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting, with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Chemical-resistant Gloves | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact.[3] |
| Protective Clothing | Fire/flame resistant and impervious clothing.[1] Protective boots may be required based on the situation.[3] | |
| Respiratory Protection | Respirator | A government-approved respirator is required.[3] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1] |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to minimize exposure risks.
Operational Workflow for Handling Ethanone, 2-(benzoyloxy)-1-phenyl-
Caption: Workflow for the safe handling of Ethanone, 2-(benzoyloxy)-1-phenyl-.
Handling Procedures:
-
Ventilation: Always handle this chemical in a well-ventilated area.[1][3][4] The use of a chemical fume hood is recommended.
-
Avoid Contact: Avoid contact with skin and eyes.[5][6] Do not breathe dust, fumes, gas, mist, or vapors.[1][4]
-
Personal Hygiene: Do not eat, drink, or smoke when using this product.[3] Wash hands thoroughly after handling.[3][4] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1]
Storage Conditions:
-
Store locked up.[1]
Emergency Procedures and Disposal
In case of accidental exposure or spillage, immediate and appropriate action is necessary.
Table 2: Emergency First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek medical attention.[1][3] |
| Skin Contact | Wash with plenty of soap and water.[1][3] If skin irritation or a rash occurs, get medical help.[1] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1] Get medical help if you feel unwell.[1] |
| Ingestion | If swallowed, wash out the mouth with water if the person is conscious. Call a physician.[3] |
Spill and Disposal Management
Caption: Logical flow for spill response and proper disposal of Ethanone, 2-(benzoyloxy)-1-phenyl-.
Spill Cleanup:
-
Use personal protective equipment.[3]
-
Avoid breathing vapors, mist, or gas.[3]
-
Ensure adequate ventilation.[3]
-
For dry spills, wipe dry and place in a bag for waste disposal.[3] For liquid spills, absorb with an inert material (e.g., dry sand or earth) and place in a chemical waste container.
-
Ventilate the area and wash the spill site after material pickup is complete.[3]
Disposal:
-
Dispose of the contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal regulations.[1]
-
Do not let the product enter drains.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




